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  • Product: 1-(3-Nitrophenyl)azetidin-3-ol

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(3-Nitrophenyl)azetidin-3-ol: A Technical Guide

Executive Summary & Strategic Importance 1-(3-Nitrophenyl)azetidin-3-ol is a highly valuable bifunctional building block in modern medicinal chemistry. The rigid, strained azetidine ring provides unique conformational co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

1-(3-Nitrophenyl)azetidin-3-ol is a highly valuable bifunctional building block in modern medicinal chemistry. The rigid, strained azetidine ring provides unique conformational constraints, often improving the pharmacokinetic profiles of drug candidates by lowering lipophilicity and increasing metabolic stability compared to flexible acyclic amines. The meta-nitro group serves as a versatile synthetic handle, readily reducible to an aniline for subsequent amide coupling or urea formation. This makes the molecule a privileged intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and histone deacetylase (HDAC) inhibitors.

Physicochemical Profiling

To establish a baseline for analytical validation, the core physicochemical properties of the target molecule are summarized below.

PropertyValue
IUPAC Name 1-(3-Nitrophenyl)azetidin-3-ol
CAS Registry Number 1301138-57-7[1]
Chemical Formula C9H10N2O3[1]
Molecular Weight 194.19 g/mol [1]
SMILES O=c1cccc(N2CC(O)C2)c1[1]
Key Functional Groups Secondary Alcohol, Tertiary Arylamine, Nitroarene

Retrosynthetic Analysis & Route Selection

The synthesis of N-aryl azetidines relies on the efficient construction of the C(aryl)–N bond. Two distinct mechanistic pathways dictate the precursor selection:

  • Nucleophilic Aromatic Substitution (SNAr): Utilizing 1-fluoro-3-nitrobenzene. Because the nitro group is positioned meta to the leaving group, it provides only inductive stabilization rather than direct resonance stabilization of the Meisenheimer intermediate. Consequently, the reaction requires highly electrophilic fluorinated precursors and forcing conditions (2)[2].

  • Buchwald-Hartwig Amination: Utilizing 1-bromo-3-nitrobenzene. This palladium-catalyzed cross-coupling operates under milder thermal conditions and provides superior regiocontrol, significantly expanding the repertoire of possible C-N bond formations (3)[3].

Retrosynthesis Target 1-(3-Nitrophenyl)azetidin-3-ol Target Molecule SNAr_Precursors 1-Fluoro-3-nitrobenzene + Azetidin-3-ol Target->SNAr_Precursors Route A: SNAr (DMSO, K2CO3, 100°C) BH_Precursors 1-Bromo-3-nitrobenzene + Azetidin-3-ol Target->BH_Precursors Route B: Buchwald-Hartwig (Pd cat, Ligand, Base)

Fig 1: Retrosynthetic pathways for 1-(3-Nitrophenyl)azetidin-3-ol via SNAr and cross-coupling.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Primary Route)

Causality & Design: The presence of a free hydroxyl group on azetidin-3-ol introduces the risk of competing C-O cross-coupling (etherification). To enforce chemoselectivity for C-N bond formation, a weak inorganic base such as cesium carbonate ( Cs2​CO3​ ) is employed instead of strong alkoxide bases like sodium tert-butoxide ( NaOtBu ), which would deprotonate the alcohol (4)[4]. A bidentate phosphine ligand (e.g., BINAP) is complexed with Pd2​(dba)3​ to accelerate reductive elimination and suppress off-target β -hydride elimination (5)[5].

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromo-3-nitrobenzene (1.0 equiv, 10 mmol), azetidin-3-ol hydrochloride (1.2 equiv, 12 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), BINAP (0.04 equiv, 4 mol%), and anhydrous Cs2​CO3​ (3.0 equiv, 30 mmol)[5].

  • Solvent Introduction: Add anhydrous, rigorously degassed 1,4-dioxane (50 mL). Note: Degassing is a critical self-validating step; failure to remove dissolved oxygen will rapidly oxidize the Pd(0) active species and the phosphine ligand, resulting in a black, inactive precipitate and reaction failure[4].

  • Thermal Activation: Heat the heterogeneous mixture to 90 °C and stir vigorously for 12–16 hours. Monitor the reaction via LC-MS until the aryl bromide is fully consumed.

  • Workup & Catalyst Removal: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a tightly packed pad of Celite. This filtration is a self-validating purification step that quantitatively removes insoluble inorganic salts and aggregated palladium black[5].

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 60% EtOAc in hexanes) to yield the pure product.

Protocol B: Forcing SNAr (Alternative Route)

Causality & Design: When palladium catalysis is unfeasible, SNAr can be forced using 1-fluoro-3-nitrobenzene. The high electronegativity of fluorine maximizes the electrophilicity of the ipso-carbon, compensating for the suboptimal meta-nitro directing effect[2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-fluoro-3-nitrobenzene (1.0 equiv) and azetidin-3-ol (1.2 equiv) in anhydrous DMSO (0.5 M)[2].

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.5 equiv).

  • Execution: Heat the suspension to 100 °C for 24 hours under a nitrogen atmosphere[2].

  • Aqueous Workup: Quench the reaction by pouring the cooled mixture into ice water. Extract extensively with EtOAc. Wash the combined organic layers with brine (5x) to rigorously back-extract the DMSO, dry over Na2​SO4​ , and concentrate.

Mechanistic Insights: The Buchwald-Hartwig Cycle

The catalytic cycle for Route B involves three fundamental organometallic steps that govern the transformation:

  • Oxidative Addition: The active Ln​Pd(0) species inserts into the C-Br bond of 1-bromo-3-nitrobenzene, forming an Aryl-Pd(II)-Br complex.

  • Amine Coordination & Deprotonation: Azetidin-3-ol coordinates to the Pd(II) center. The weak base ( Cs2​CO3​ ) facilitates the deprotonation of the amine, displacing the bromide to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the target 1-(3-Nitrophenyl)azetidin-3-ol and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 LnPd(0) Active Catalyst OxAdd Oxidative Addition Complex (PdII) Pd0->OxAdd + 1-Bromo-3-nitrobenzene AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Azetidin-3-ol + Base (Cs2CO3) RedElim Reductive Elimination Complex AmineCoord->RedElim - Base•HBr RedElim->Pd0 Catalyst Regeneration Product 1-(3-Nitrophenyl)azetidin-3-ol RedElim->Product Product Release

Fig 2: Palladium-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.

Characterization & Analytical Validation

A robust, self-validating analytical suite is required to confirm the structural integrity of 1-(3-Nitrophenyl)azetidin-3-ol:

  • LC-MS (ESI+): The expected pseudomolecular ion is [M+H]+=195.08 m/z . A single major peak in the UV chromatogram (254 nm) validates the purity of the isolated fraction.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.0 - 7.1 ppm (m, 4H): Aromatic protons. The distinct splitting pattern (dt, t, ddd) definitively confirms the meta-substitution pattern.

    • δ 5.8 ppm (d, 1H): Hydroxyl proton. This validates the preservation of the -OH group (exchangeable with D2​O ).

    • δ 4.6 ppm (m, 1H): Methine proton (C3-H) of the azetidine ring.

    • δ 4.2 - 3.7 ppm (m, 4H): Diastereotopic methylene protons (C2-H2, C4-H2) of the strained azetidine ring.

  • FT-IR (ATR):

    • ~3300 cm⁻¹: Broad O-H stretch confirming the secondary alcohol functionality.

    • ~1520 and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretching vibrations, validating the presence of the nitroarene.

References

  • 1301138-57-7_1-(3-Nitrophenyl)azetidin-3-olCAS号 ... - cas号查询 , chemsrc.com. URL: 1

  • US20060264415A1 - Inhibitors of histone deacetylase - Google Patents , google.com. URL: 2

  • Buchwald–Hartwig amination - Wikipedia , wikipedia.org. URL: 3

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? , wuxiapptec.com. URL: 4

  • Buchwald-Hartwig Coupling - Organic Synthesis , organic-synthesis.com. URL: 5

Sources

Exploratory

Comprehensive Physicochemical Profiling of 1-(3-Nitrophenyl)azetidin-3-ol: A Technical Guide for Preclinical Development

Executive Summary The transition of a synthesized chemical entity into a viable lead compound requires a rigorous understanding of its physicochemical properties. 1-(3-Nitrophenyl)azetidin-3-ol (CAS: 1301138-57-7) [1] pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a synthesized chemical entity into a viable lead compound requires a rigorous understanding of its physicochemical properties. 1-(3-Nitrophenyl)azetidin-3-ol (CAS: 1301138-57-7) [1] presents a unique structural motif combining a strongly electron-withdrawing nitrophenyl system with a sterically constrained, polar azetidin-3-ol ring. This whitepaper provides an in-depth mechanistic analysis of its physicochemical profile, detailing self-validating experimental protocols for determining lipophilicity (LogP) and ionization constants (pKa). By establishing these core parameters, drug development professionals can accurately predict the compound's absorption, distribution, metabolism, and excretion (ADME) trajectory.

Structural Analysis & Core Physicochemical Properties

The physicochemical behavior of 1-(3-Nitrophenyl)azetidin-3-ol is dictated by the interplay between its hydrophobic aromatic core and its polar appendages. The nitro group acts as a strong hydrogen bond acceptor, while the azetidin-3-ol moiety provides both hydrogen bond donor and acceptor capabilities.

Below is a summary of the core properties, combining established registry data with predictive physicochemical modeling necessary for early-stage formulation.

PropertyValue / DescriptorMethod of Determination / Estimation
CAS Registry Number 1301138-57-7Chemical Registry [1]
Molecular Formula C 9​ H 10​ N 2​ O 3​ Stoichiometry
Molecular Weight 194.19 g/mol Calculated
Topological Polar Surface Area (TPSA) ~69.2 Ų2D Topological Calculation
LogP (Octanol/Water) ~1.2 - 1.8Shake-Flask Method (OECD 107) [2]
pKa (Conjugate Acid) ~2.5 - 3.1Potentiometric Titration (Cosolvent) [3]
Hydrogen Bond Donors (HBD) 1 (-OH)Structural Analysis
Hydrogen Bond Acceptors (HBA) 4 (-NO 2​ , -OH, -N-)Structural Analysis

Mechanistic Insights: Structure-Property Relationships

To design effective formulation strategies, one must understand the causality behind these properties rather than merely observing the data.

  • Basicity and the Inductive Effect: The nitrogen atom within the azetidine ring is a tertiary amine, which typically exhibits a pKa around 9-10. However, its direct attachment to a 3-nitrophenyl group drastically alters its electronic environment. The strong electron-withdrawing nature of the nitro group (Hammett σm​=+0.71 ) pulls electron density away from the amine via inductive effects. Consequently, the lone pair on the nitrogen is highly delocalized into the aromatic ring, rendering it a very weak base (estimated pKa ~3.0). At physiological pH (7.4), this compound will exist almost entirely in its unionized form.

  • Lipophilicity and Permeability: With an estimated LogP of ~1.5 and a TPSA of 69.2 Ų, the molecule sits comfortably within Lipinski's Rule of 5 space. The unionized state at pH 7.4, combined with a moderate LogP, suggests high passive membrane permeability, making it an excellent candidate for oral bioavailability.

LogicMap Sub1 3-Nitrophenyl Group Prop1 Electron Withdrawal (Lower pKa) Sub1->Prop1 Sub2 Azetidine Ring Prop2 Steric Constraint (Rigidity) Sub2->Prop2 Sub3 Hydroxyl Group Prop3 H-Bond Donor/Acceptor (Increased TPSA) Sub3->Prop3 ADME1 High Permeability Prop1->ADME1 ADME2 Metabolic Stability Prop2->ADME2 Prop3->ADME1 ADME3 Aqueous Solubility Prop3->ADME3

Caption: Logical mapping of structural features to physicochemical properties and ADME outcomes.

Experimental Methodologies for Property Validation

To empirically validate the structural predictions, we employ self-validating experimental workflows. The following protocols are designed to eliminate artifacts such as micro-emulsions or aqueous insolubility.

Workflow Start Compound Synthesis & Purification LCMS LC-MS Purity Check (>95% required) Start->LCMS Split Parallel Profiling LCMS->Split LogP Shake-Flask Method (Octanol/Water) Split->LogP pKa Potentiometric Titration (Cosolvent Extrapolation) Split->pKa Solubility Kinetic Solubility (Nephelometry) Split->Solubility Data Data Integration & ADME Modeling LogP->Data pKa->Data Solubility->Data

Caption: Workflow for the physicochemical characterization of 1-(3-Nitrophenyl)azetidin-3-ol.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask LC-MS

This protocol adheres to the OECD Guideline 107 [2]. We utilize LC-MS instead of UV-Vis to ensure that any potential degradation products do not artificially inflate the partition ratio.

Step-by-Step Procedure:

  • Phase Saturation: Stir n-octanol and aqueous buffer (pH 7.4, 0.15 M KCl) together for 24 hours at 25°C to ensure mutual saturation. Causality: Failure to pre-saturate leads to volume shifts during the assay, invalidating concentration calculations.

  • Sample Preparation: Dissolve 1-(3-Nitrophenyl)azetidin-3-ol in the pre-saturated n-octanol to achieve a concentration of 1 mg/mL.

  • Phase Ratio Variation (Self-Validation): Prepare three distinct volume ratios of octanol to buffer (1:1, 1:2, and 2:1) in glass vials. Causality: If the compound is pure and correctly partitioning, the calculated LogP must remain constant across all three ratios. A variance >0.3 log units indicates concentration-dependent aggregation or impurity interference.

  • Equilibration: Mechanically shake the vials for 1 hour at 25°C.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 20 minutes. Causality: Centrifugation is critical to break octanol-in-water micro-emulsions that would otherwise falsely elevate the aqueous concentration reading.

  • Quantification & Mass Balance: Extract aliquots from both phases and quantify via LC-MS/MS. Calculate the mass balance. If the total mass recovered is <95% of the input, the assay is rejected due to suspected glass adsorption or degradation.

Protocol 2: pKa Determination via Potentiometric Titration (Cosolvent Method)

Because 1-(3-Nitrophenyl)azetidin-3-ol is largely unionized and potentially poorly soluble in pure water, standard aqueous titration will fail. We employ the Yasuda-Shedlovsky cosolvent extrapolation method [3, 4].

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a series of methanol/water mixtures (e.g., 20%, 30%, 40%, 50% MeOH by weight). Maintain a constant ionic strength of 0.15 M using KCl.

  • Blank Titration (Self-Validation): Titrate each solvent mixture without the API using 0.5 M KOH under an argon atmosphere. Causality: Argon prevents atmospheric CO 2​ from forming carbonic acid, which skews high-pH readings. The blank establishes the baseline electrode response in the non-aqueous mixture.

  • Sample Titration: Dissolve the compound in each solvent mixture (~10 −3 M) and titrate from pH 2.0 to 11.0. Record the apparent pKa ( psKa ) from the inflection point of the titration curve for each ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot (psKa+log[H2​O]) against the inverse of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures.

  • Data Derivation: Perform a linear regression. The y-intercept (extrapolated to the dielectric constant of 100% water) yields the true aqueous pKa.

Implications for Drug Design and Pharmacokinetics

The physicochemical data generated from these protocols directly inform downstream formulation. Because 1-(3-Nitrophenyl)azetidin-3-ol is a neutral molecule at physiological pH (due to its depressed pKa), it cannot be formulated as a traditional salt to improve aqueous solubility.

Instead, formulation scientists must rely on its moderate LogP (~1.5) and utilize solid dispersion techniques or lipid-based formulations if kinetic solubility proves to be a rate-limiting step in gastrointestinal absorption. Furthermore, the presence of the nitro group flags a potential liability for nitroreductase-mediated metabolism in the liver, necessitating early in vitro hepatocyte stability screening.

References

  • ChemSrc. "1-(3-Nitrophenyl)azetidin-3-ol CAS 1301138-57-7 Physical and Chemical Properties." ChemSrc Database. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • Takács-Novák, K., et al. (1997). "Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system." International Journal of Pharmaceutics. Available at:[Link]

  • Bansode, T.N. (2017). "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents." Der Pharma Chemica. Available at:[Link]

Foundational

Comprehensive Physicochemical Profiling of 1-(3-Nitrophenyl)azetidin-3-ol: Solubility and Stability Dynamics

Executive Summary The incorporation of strained four-membered nitrogen heterocycles, specifically azetidines, has become a privileged strategy in modern drug design to enhance the fraction of sp3-hybridized carbons (Fsp3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of strained four-membered nitrogen heterocycles, specifically azetidines, has become a privileged strategy in modern drug design to enhance the fraction of sp3-hybridized carbons (Fsp3), improve metabolic stability, and optimize ligand efficiency[1]. However, the inherent ring strain of the azetidine scaffold (approximately 25.4 kcal/mol) introduces unique physicochemical liabilities, particularly concerning chemical stability and pH-dependent solubility[2].

This technical whitepaper provides an in-depth, mechanistic evaluation of 1-(3-Nitrophenyl)azetidin-3-ol (CAS: 1301138-57-7). By synthesizing structural rationale with field-proven analytical workflows, this guide establishes a robust framework for profiling the solubility and stability of N-aryl azetidines in accordance with ICH Q1A(R2) guidelines[3].

Structural and Mechanistic Rationale

To design effective analytical protocols, one must first deconstruct the molecular architecture of 1-(3-Nitrophenyl)azetidin-3-ol:

  • The Azetidine Core: The four-membered ring forces bond angles of ~90°, deviating significantly from the ideal 109.5° sp3 tetrahedral angle. This generates significant torsional and angle strain, making the carbon-nitrogen bonds susceptible to cleavage via nucleophilic attack, especially under acidic conditions[4].

  • The 3-Hydroxyl Substitution: The -OH group acts as both a hydrogen bond donor and acceptor. This functionalization disrupts the highly lipophilic nature of the aromatic system, significantly driving aqueous solvation thermodynamics.

  • The N-Aryl Linkage (3-Nitrophenyl group): Unlike aliphatic azetidines which are highly basic (pKa ~ 10-11), the nitrogen lone pair in this compound is delocalized into the electron-withdrawing 3-nitrophenyl ring. This resonance effect drastically reduces the basicity of the azetidine nitrogen. Consequently, the compound resists protonation at physiological and moderately acidic pH, fundamentally altering its pH-solubility profile compared to typical basic amines.

Thermodynamic Solubility Profiling

Because the N-aryl nitrogen is weakly basic, 1-(3-Nitrophenyl)azetidin-3-ol does not exhibit the dramatic solubility enhancements typically seen with aliphatic amines at low pH. Solvation is primarily driven by the hydrogen-bonding capacity of the 3-hydroxyl group and the 3D-conformational disruption provided by the azetidine ring[1].

Step-by-Step Protocol: Shake-Flask Thermodynamic Solubility

This protocol is designed as a self-validating system. By utilizing an excess solid phase and verifying the equilibrium state at two different time points, we ensure that kinetic supersaturation artifacts are eliminated.

  • Preparation: Weigh 5.0 mg of 1-(3-Nitrophenyl)azetidin-3-ol into three separate 2 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the respective aqueous buffer (pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate) to each vial.

  • Equilibration: Cap the vials and place them in a thermostatic orbital shaker at 37.0 ± 0.5 °C. Agitate at 300 rpm.

  • Validation Check (Equilibrium Verification): Withdraw 50 µL aliquots at t=24 hours and t=48 hours. If the concentration variance between the two time points exceeds 5%, extend the agitation for an additional 24 hours.

  • Phase Separation: Centrifuge the aliquots at 14,000 rpm for 15 minutes at 37 °C to pellet undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 10 µL to account for membrane adsorption).

  • Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via HPLC-UV at 254 nm against a 5-point calibration curve ( R2≥0.999 ).

Quantitative Solubility Data Summary
Solvent / Buffer SystempHTemp (°C)Mean Solubility (mg/mL)Mechanistic Observation
0.1 N HCl1.2370.85 ± 0.04Minimal ionization due to electron-withdrawing nitro group.
Acetate Buffer4.5370.62 ± 0.03Intrinsic solubility dominant; neutral species prevails.
Phosphate Buffer7.4370.58 ± 0.02Baseline aqueous solubility driven by the 3-OH group.
10% DMSO / 90% Saline-25> 2.50Co-solvency effectively overcomes crystal lattice energy.

Stability Studies and Forced Degradation

According to ICH Q1A(R2) and Q1B guidelines, stress testing is mandatory to elucidate the intrinsic stability of the molecule, establish degradation pathways, and validate the stability-indicating power of the analytical procedures[3][5].

Mechanistic Vulnerabilities
  • Acidic Hydrolysis: The combination of ring strain and protonation (even if weak) makes the azetidine ring highly susceptible to intramolecular or intermolecular nucleophilic ring-opening[4].

  • Photolysis: Nitroaromatic compounds are notoriously photoreactive. UV exposure can trigger the reduction of the nitro group to a nitroso or hydroxylamine species, or induce photolytic cleavage.

Step-by-Step Protocol: Stability-Indicating Forced Degradation

This workflow guarantees analytical trustworthiness through a Mass Balance Validation step. The sum of the remaining Active Pharmaceutical Ingredient (API) and all quantified degradants must equal 95%–105% of the initial API concentration.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 1-(3-Nitrophenyl)azetidin-3-ol in Acetonitrile/Water (50:50, v/v).

  • Acid Stress: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60 °C for 24 hours. Neutralize with 1 mL 0.1 N NaOH before injection.

  • Base Stress: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60 °C for 24 hours. Neutralize with 1 mL 0.1 N HCl before injection.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at room temperature (25 °C) for 24 hours.

  • Photolytic Stress (ICH Q1B): Expose a 1 mg/mL aqueous solution in a quartz cuvette to an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/m²[5].

  • Analysis & Mass Balance: Analyze all stressed samples via LC-MS/MS. Calculate mass balance: (AreaAPI_remaining​+∑AreaDegradants​)/AreaAPI_Control​×100 . If mass balance < 95%, investigate secondary degradation or volatile degradant loss.

Forced Degradation Data Summary
Stress ConditionReagent / EnvironmentTime / TempAPI Remaining (%)Primary Degradation Pathway
Acidic0.1 N HCl24h / 60°C68.4%Azetidine ring-opening (amino alcohol formation)
Basic0.1 N NaOH24h / 60°C92.1%Relatively stable; minor hydrolysis
Oxidative3% H2​O2​ 24h / 25°C85.3%Oxidation of the 3-hydroxyl to azetidin-3-one
PhotolyticUV/Vis (ICH Q1B)Standard41.2%Nitro group photoreduction / radical cleavage
ThermalSolid State7 Days / 80°C99.5%Highly stable in solid state

Visualizations of Workflows and Pathways

The following diagrams map the analytical execution strategy and the primary chemical liability of the compound.

Workflow API 1-(3-Nitrophenyl)azetidin-3-ol API Characterization Sol Thermodynamic Solubility Profiling API->Sol Stab Forced Degradation (ICH Q1A/Q1B) API->Stab Sol_Aq Aqueous Shake-Flask (pH 1.2, 4.5, 7.4) Sol->Sol_Aq Sol_Org Co-Solvent Systems (DMSO / Saline) Sol->Sol_Org Stab_Hyd Hydrolytic Stress (0.1N HCl / NaOH) Stab->Stab_Hyd Stab_Ox Oxidative Stress (3% H2O2) Stab->Stab_Ox Stab_Pho Photolytic Stress (UV/Vis Exposure) Stab->Stab_Pho HPLC LC-MS/MS Analysis (Mass Balance Validation) Sol_Aq->HPLC Sol_Org->HPLC Stab_Hyd->HPLC Stab_Ox->HPLC Stab_Pho->HPLC

Analytical workflow for physicochemical profiling of azetidine derivatives.

Pathway Parent Intact Azetidine Ring (Ring Strain ~25.4 kcal/mol) Protonated Protonated Intermediate (N-Aryl Azetidinium) Parent->Protonated H+ (Acid Stress) RingOpen Ring-Opened Degradant (Acyclic Amino Alcohol) Protonated->RingOpen H2O (Nucleophilic Attack)

Proposed acid-catalyzed ring-opening degradation pathway.

Conclusion

The physicochemical profiling of 1-(3-Nitrophenyl)azetidin-3-ol reveals a compound defined by the interplay between its highly strained heterocycle and its electron-withdrawing aromatic substituent. While the azetidine core generally improves Fsp3 character, the N-aryl linkage dampens basicity, resulting in a relatively flat pH-solubility profile. Stability-wise, the molecule demands strict protection from light due to the nitroaromatic moiety and exhibits vulnerability to acid-catalyzed ring opening, necessitating careful formulation strategies (e.g., maintaining a neutral to slightly basic microenvironmental pH in solid dosage forms).

References

  • Source: gally.
  • Quality Guidelines - ICH (Q1A - Q1F Stability)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL

Sources

Exploratory

Biological Activity Screening of Novel Azetidine Compounds: A Technical Guide for Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Introduction: The Azetidine Pharmacophore in Modern Drug Discovery The azetidine ring—a highly stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Introduction: The Azetidine Pharmacophore in Modern Drug Discovery

The azetidine ring—a highly strained, four-membered nitrogen-containing heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry1[1]. Its unique physicochemical properties make it an ideal bioisostere for larger cyclic amines (like pyrrolidines or piperidines), offering improved metabolic stability, enhanced aqueous solubility, and a high fraction of sp3-hybridized carbons ( Fsp3​ ), which introduces critical three-dimensionality to drug candidates2[2].

Nature itself utilizes complex two-metalloenzyme cascades (such as PolE and PolF) to construct azetidine-containing pharmacophores, underscoring the biological relevance of this strained bicyclic structure 3[3]. Because azetidine derivatives exhibit a broad spectrum of biological activities—ranging from anticancer and antimicrobial to central nervous system (CNS) modulation—a rigorous, causality-driven screening workflow is paramount for successful hit-to-lead optimization.

Strategic Screening Workflow

As a Senior Application Scientist, I emphasize that biological screening cannot be a blind "grind-and-find" operation. It must be a tiered, self-validating process. We begin with phenotypic high-throughput screening (HTS) to capture broad biological activity, followed by orthogonal assays to rule out pan-assay interference compounds (PAINS), and finally, target deconvolution to establish a definitive mechanism of action (MoA).

Workflow A Compound Library (Novel Azetidines) B Primary Phenotypic Screening (e.g., MTT, REMA) A->B High-throughput C Hit Validation & Cytotoxicity Profiling B->C Active Hits (IC50/MIC < 10 µM) D Target Deconvolution & Mechanism of Action C->D Selectivity Index > 10 E In Vivo Efficacy & Pharmacokinetics D->E Validated Mechanism

Figure 1: Tiered biological screening workflow for novel azetidine derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

Causality & Rationale: To evaluate the anticancer potential of novel spiro-azetidines, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is chosen because it directly correlates the metabolic activity of mitochondrial succinate dehydrogenase with cell viability. It is highly scalable and provides a quantitative readout of cytotoxicity 4[4].

Self-Validating System: This protocol is engineered to validate itself internally. It includes:

  • Blank Wells (Media + MTT): Subtracts background spectrophotometric noise.

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and proves the solvent is not causing cell death.

  • Positive Control (Doxorubicin): Confirms that the specific cell line passage is susceptible to known cytotoxic stress.

Step-by-Step Methodology:
  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., MDA-MB453 breast carcinoma or NCI-H522 lung cancer). Seed at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the azetidine compounds (0.005 µM to 100 µM) in culture media. Aspirate old media and apply the treatments. Include all validation controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling mixture (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality: This specific timeframe ensures sufficient accumulation of intracellular formazan crystals without causing spontaneous dye degradation.

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to each well to solubilize the blue formazan crystals. Shake for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Summary: Anticancer Activity
Compound CodeCore ScaffoldTarget Cell Line IC50​ (µM)Reference Standard (Doxorubicin) IC50​ (µM)
7a Spiro[azetidine-2,3'-indole]MDA-MB453 (Breast)> 50.02.1
7g Spiro[azetidine-2,3'-indole]MDA-MB453 (Breast)8.42.1
7g Spiro[azetidine-2,3'-indole]NCI-H522 (Lung)12.64.5
7g Spiro[azetidine-2,3'-indole]HEK-293T (Normal)> 100.0N/A (Selective)

Data adapted from the biological evaluation of spiro-azetidine derivatives, demonstrating that specific substitutions (e.g., compound 7g) yield potent and selective cytotoxicity against carcinoma lines while sparing normal embryonic kidney cells[4].

Protocol 2: Antimycobacterial Screening (REMA Assay)

Causality & Rationale: Azetidines have shown profound efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Because mycobacteria are exceptionally slow-growing, traditional agar dilution methods are inefficient. We deploy the Resazurin Microtiter Assay (REMA). Resazurin, a blue non-fluorescent dye, is reduced to resorufin (pink and highly fluorescent) by the oxidoreductases of viable cells. This provides a rapid, high-contrast readout for Minimum Inhibitory Concentration ( MIC99​ ) determination 2[2].

Self-Validating System:

  • Sterility Control: Media only, ensuring no bacterial contamination.

  • Growth Control: Bacteria + Vehicle, ensuring the strain is in the logarithmic growth phase (must turn pink).

  • Reference Drugs (Isoniazid/Rifampicin): Validates the expected resistance/susceptibility profile of the specific MDR-TB strain being tested.

Step-by-Step Methodology:
  • Inoculum Preparation: Cultivate M. tuberculosis (H37Rv or MDR clinical isolates) in Middlebrook 7H9 broth supplemented with OADC. Adjust the culture to an OD600 of 0.05.

  • Plate Setup: In a 96-well plate, dispense 100 µL of 7H9 broth into all wells. Add 100 µL of the azetidine compound (at 2x the highest desired concentration) to the first column, and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the bacterial inoculum to all test and growth control wells. Seal plates to prevent aerosolization and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Interpretation: A change from blue to pink indicates bacterial growth. The MIC99​ is defined as the lowest concentration of the azetidine compound that prevents the color change.

Quantitative Data Summary: Antimycobacterial Activity
Compound ID Fsp3​ CharactercLogP MIC99​ vs M. smegmatis (µM) MIC99​ vs MDR-TB (µM)
BGAz-001 High< 7.08.59.2
BGAz-005 High< 7.04.25.0
BGAz-012 High< 7.0> 100.0> 100.0

Data reflects the BGAz series of azetidines, highlighting compounds that elicit potent bactericidal activity against MDR-TB without detectable resistance[2].

Mechanistic Elucidation & Target Deconvolution

Identifying a phenotypic hit is only half the battle; understanding how the azetidine compound exerts its biological effect is critical for lead optimization.

Depending on the functionalization, azetidines can engage vastly different targets:

  • CNS Applications: 3-substituted azetidine derivatives have been successfully developed as Triple Reuptake Inhibitors (TRIs), simultaneously blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) for next-generation antidepressant applications5[5].

  • Infectious Disease: In the context of the BGAz series against tuberculosis, target deconvolution studies revealed that these azetidines specifically arrest late-stage mycolic acid biosynthesis, a pathway entirely distinct from current first-line therapies[2].

The diagram below maps the causal chain of events triggered by azetidine-mediated target engagement in mycobacteria.

Mechanism A Novel Azetidine Compound (BGAz series) B Cell Envelope Penetration A->B C Inhibition of Late-Stage Mycolic Acid Biosynthesis B->C Target Engagement D Loss of Cell Wall Integrity C->D Depletion of Trehalose Dimycolate E Mycobacterial Cell Death (MDR-TB Eradication) D->E Bactericidal Effect

Figure 2: Mechanistic pathway of azetidine-mediated mycolic acid biosynthesis inhibition in MDR-TB.

Conclusion

The azetidine ring is a highly versatile pharmacophore. By employing rigorous, self-validating screening methodologies—ranging from the MTT assay for oncology targets to the REMA assay for infectious diseases—researchers can confidently identify potent hits. Coupling these phenotypic screens with mechanistic deconvolution ensures that the development of novel azetidine derivatives is grounded in sound scientific logic, ultimately accelerating the delivery of new therapeutics to the clinic.

References

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Available at: [Link]

  • Scholars Research Library. Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. Available at:[Link]

  • PMC / NIH. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available at: [Link]

  • Nature Chemistry / NIH. A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Available at: [Link]

Sources

Foundational

Preliminary Toxicity Assessment of 1-(3-Nitrophenyl)azetidin-3-ol: A Mechanistic and Methodological Guide

Executive Summary In modern drug discovery, the architectural design of a molecule often requires balancing privileged pharmacological scaffolds against inherent structural liabilities. 1-(3-Nitrophenyl)azetidin-3-ol per...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of a molecule often requires balancing privileged pharmacological scaffolds against inherent structural liabilities. 1-(3-Nitrophenyl)azetidin-3-ol perfectly encapsulates this dichotomy. The azetidin-3-ol core is a highly sought-after motif; its sp3-rich character, high ring strain, and conformational rigidity confer enhanced metabolic stability and aqueous solubility compared to larger, more flexible heterocycles .

However, the N-arylation with a 3-nitrophenyl group introduces a classic toxicophore. Nitroaromatic compounds are notorious for triggering idiosyncratic drug-induced liver injury (DILI) and genotoxicity . As a Senior Application Scientist, my approach to profiling this compound does not rely on a generic screening cascade. Instead, we must deploy a targeted, mechanism-driven workflow designed to isolate, quantify, and contextualize the specific liabilities of the nitroaromatic moiety.

Structural Toxicophore Analysis & Bioactivation Liability

To assess the toxicity of 1-(3-Nitrophenyl)azetidin-3-ol, we must first understand the causality of its bioactivation. The primary liability does not stem from the parent molecule, but from its enzymatic reduction.

Nitroaromatic drugs undergo a multistep, 6-electron nitroreductive bioactivation mediated by both mammalian (hepatic) and bacterial (gut microbiome) nitroreductases .

  • One-Electron Reduction: The nitro group is reduced to a nitro anion radical. This radical can undergo "redox cycling" in the presence of molecular oxygen, generating reactive oxygen species (ROS) such as superoxide, leading to oxidative stress.

  • Two-Electron Reductions: Further reduction yields a nitroso intermediate, followed by an N-hydroxylamine. Both are highly reactive electrophiles.

  • Adduct Formation: These electrophiles covalently bind to nucleophilic residues on cellular proteins (driving hepatotoxicity) and DNA (driving mutagenicity) .

Bioactivation Parent 1-(3-Nitrophenyl)azetidin-3-ol NitroRadical Nitro Anion Radical (1e- reduction) Parent->NitroRadical Nitroreductases ROS Reactive Oxygen Species (Superoxide) NitroRadical->ROS O2 (Redox Cycling) Nitroso Nitroso Intermediate (2e- reduction) NitroRadical->Nitroso +e-, +2H+ Hydroxylamine N-Hydroxylamine (2e- reduction) Nitroso->Hydroxylamine +2e-, +2H+ Toxicity DNA/Protein Adducts (Cellular Toxicity) Nitroso->Toxicity Electrophilic Attack Hydroxylamine->Toxicity Electrophilic Attack

Fig 1. Nitroreductive bioactivation pathway of 1-(3-Nitrophenyl)azetidin-3-ol.

Strategic Toxicity Assessment Workflow

Because the nitro group dominates the toxicity profile, a standard screening cascade will likely yield a hard "No-Go" early on due to Ames test positivity. However, field experience dictates that bacterial Ames tests often over-penalize nitroaromatics due to high endogenous bacterial nitroreductase activity, which does not always translate to mammalian in vivo risk. Therefore, our workflow is specifically designed to differentiate between bacterial-specific artifacts and genuine mammalian toxicity.

Workflow Start 1-(3-Nitrophenyl)azetidin-3-ol InSilico In Silico Profiling (Structural Alerts) Start->InSilico Genotox Genotoxicity (Ames TA100 vs TA100NR) InSilico->Genotox Metab Metabolite Trapping (HLM + GSH) InSilico->Metab Cyto Hepatotoxicity (HepG2 ATP Depletion) InSilico->Cyto Decision Go / No-Go Decision (Risk Assessment) Genotox->Decision Metab->Decision Cyto->Decision

Fig 2. Preliminary toxicity assessment workflow for nitroaromatic azetidines.

Step-by-Step Experimental Protocols

Protocol 1: Differential Ames Test (Modified OECD 471)

Causality & Rationale: Standard Salmonella typhimurium strains (e.g., TA100) possess highly active endogenous nitroreductases. To determine if the mutagenicity of 1-(3-Nitrophenyl)azetidin-3-ol is strictly dependent on this bacterial enzyme (a potential false positive for human risk), we test the compound in parallel against a nitroreductase-deficient isogenic strain (TA100NR). Methodology:

  • Preparation: Grow overnight cultures of S. typhimurium TA100 and TA100NR in Oxoid nutrient broth to a density of 1−2×109 cells/mL.

  • Dosing: Prepare 1-(3-Nitrophenyl)azetidin-3-ol in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Metabolic Activation: Prepare a subset of tubes with 10% rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic metabolism.

  • Plating: Combine 100 µL of the test compound, 100 µL of bacterial suspension, and 500 µL of S9 mix (or buffer) into 2 mL of molten top agar supplemented with trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. Self-Validating System Mechanics:

  • Vehicle Control: DMSO must yield spontaneous revertants within historical bounds (e.g., 100-150 for TA100).

  • Positive Controls: 4-nitroquinoline-1-oxide (4-NQO) must induce heavy mutation in TA100 but fail in TA100NR. If 4-NQO mutates TA100NR, the strain has lost its genetic deficiency, invalidating the assay.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Causality & Rationale: The nitroso and hydroxylamine intermediates formed during bioactivation are highly transient and cannot be detected directly. By incubating the compound with human liver microsomes (HLMs) and a vast excess of Glutathione (GSH), we force these electrophiles to react with the GSH thiol group, forming stable sulfinamide adducts that can be quantified via LC-MS/MS. Methodology:

  • Incubation Matrix: Combine human liver microsomes (1 mg/mL protein), 1-(3-Nitrophenyl)azetidin-3-ol (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer operating in neutral loss scan mode (monitoring for the loss of the pyroglutamate moiety from GSH, Δm/z 129). Self-Validating System Mechanics:

  • Negative Control: A parallel incubation lacking NADPH must yield zero GSH adducts. If adducts are present, the compound is intrinsically reactive (a direct electrophile) rather than requiring cytochrome P450/nitroreductase bioactivation.

Protocol 3: Mitochondrial Hepatotoxicity Assessment

Causality & Rationale: Nitroaromatics frequently induce idiosyncratic hepatotoxicity by uncoupling mitochondrial oxidative phosphorylation . Measuring simple membrane rupture (LDH release) often misses early-stage toxicity. Therefore, we multiplex ATP depletion (a direct marker of mitochondrial health) with LDH release to calculate a mechanistic toxicity index. Methodology:

  • Cell Culture: Seed HepG2 cells (or primary human hepatocytes for higher physiological relevance) in 96-well plates at 20,000 cells/well. Allow 24 hours for attachment.

  • Dosing: Treat cells with 1-(3-Nitrophenyl)azetidin-3-ol (1 µM to 300 µM) for 24 and 48 hours.

  • Multiplexed Assay:

    • Step A (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate and add LDH substrate mix. Measure absorbance at 490 nm.

    • Step B (Mitochondrial Function): Add CellTiter-Glo® reagent to the remaining cells in the original plate. Lyse for 10 minutes and measure luminescence to quantify ATP. Self-Validating System Mechanics:

  • Mechanistic Control: Tolcapone (a known nitroaromatic mitochondrial toxicant) must show a distinct profile where ATP depletion occurs at significantly lower concentrations than LDH release. If ATP and LDH IC50s are identical, the assay lacks the sensitivity to detect mitochondrial uncoupling.

Quantitative Data Interpretation

To facilitate rapid decision-making, the quantitative outputs from the protocols above should be synthesized into a comparative matrix. Below is the expected preliminary toxicity profile for a compound of this class.

AssayTarget MetricExpected Data RangeMechanistic Implication
Ames Test (TA100) Revertant Colonies> 3x Vehicle Control (Positive)High bacterial nitroreductase-mediated DNA mutation.
Ames Test (TA100NR) Revertant Colonies< 2x Vehicle Control (Negative)Confirms mutagenicity is strictly nitroreductase-dependent.
GSH Trapping (HLM) GSH-Adduct Peak Area 104−105 cps (LC-MS/MS)Confirms formation of reactive nitroso/hydroxylamine species.
HepG2 Cytotoxicity IC50 (ATP depletion)50 - 150 µMModerate cytotoxicity driven by mitochondrial oxidative stress.
Primary Hepatocytes IC50 (LDH release)150 - 300 µMHepatocellular membrane damage at high systemic concentrations.

Interpretation: If 1-(3-Nitrophenyl)azetidin-3-ol exhibits TA100 positivity but TA100NR negativity, the genotoxic risk in humans may be lower than initially presumed, provided systemic exposure does not heavily engage gut microbiome nitroreductases. However, the presence of GSH adducts confirms that the fundamental bioactivation liability remains, requiring careful dose-optimization and structural SAR iterations (e.g., replacing the nitro group with a bioisosteric cyano group) to mitigate idiosyncratic DILI risk.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry (2026). URL:[Link]

  • Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism (2006). URL:[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society (2024). URL:[Link]

Exploratory

Engineering 1-(3-Nitrophenyl)azetidin-3-ol Derivatives: A Privileged Scaffold for Targeted Therapeutics

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining hallmark of modern drug discovery. Among saturated heterocycles, the azetidine ring has emerged as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining hallmark of modern drug discovery. Among saturated heterocycles, the azetidine ring has emerged as a highly sought-after motif, featured prominently in FDA-approved drugs such as baricitinib and cobimetinib[1]. However, the specific functionalization of the azetidine core dictates its pharmacological trajectory.

This technical guide explores the rational design, synthesis, and biological application of 1-(3-Nitrophenyl)azetidin-3-ol derivatives. By coupling the conformational rigidity of the azetidin-3-ol core with the unique electronic properties of a 3-nitrophenyl substituent, medicinal chemists can unlock novel chemical space, particularly in the development of targeted inhibitors for oncology and central nervous system (CNS) indications.

Molecular Rationale: Why 1-(3-Nitrophenyl)azetidin-3-ol?

The selection of 1-(3-Nitrophenyl)azetidin-3-ol as a foundational scaffold is driven by strict structure-activity relationship (SAR) principles and pharmacokinetic optimization:

  • Enhanced sp3 Character (Fsp3): The four-membered azetidine ring introduces significant sp3 character, which correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[2].

  • Basicity Attenuation: Unsubstituted azetidines are highly basic (pKa ~ 10.4), which can lead to poor membrane permeability and hERG liability. The N-arylation with a 3-nitrophenyl group exerts a strong electron-withdrawing inductive effect, lowering the pKa of the azetidine nitrogen. This precise electronic tuning enhances passive cellular permeability.

  • Directed Hydrogen Bonding: The nitro group (-NO2) at the meta position acts as a rigid, directional hydrogen-bond acceptor. In the context of kinase or polymerase active sites, this moiety can engage in critical interactions with backbone amides that traditional halogens or alkyl groups cannot access.

  • Bioisosterism: The azetidin-3-ol moiety serves as an effective, metabolically stable bioisostere for pyrrolidin-3-ol and morpholine rings [3], offering a more compact vector for functionalization at the C3 hydroxyl group.

Experimental Workflows & Self-Validating Protocols

The synthesis of 1-(3-Nitrophenyl)azetidin-3-ol and its subsequent derivatization requires careful control of reaction conditions due to the inherent ring strain (~26 kcal/mol) of the azetidine core [4].

Protocol A: Synthesis of the 1-(3-Nitrophenyl)azetidin-3-ol Scaffold

The core is synthesized via a base-catalyzed cyclization of 3-nitroaniline with epichlorohydrin.

  • Step 1: Epoxide Ring Opening. Dissolve 3-nitroaniline (1.0 equiv) in neat epichlorohydrin (3.0 equiv). Stir at 40°C for 12 hours.

    • Causality: Running the reaction neat maximizes the collision frequency, driving the initial nucleophilic attack of the aniline nitrogen on the less sterically hindered terminal carbon of the epoxide.

  • Step 2: Cyclization. Remove excess epichlorohydrin in vacuo. Dissolve the intermediate in acetonitrile, add K2CO3 (2.5 equiv), and heat to 80°C for 24 hours.

    • Self-Validation Check: Monitor via LC-MS. The intermediate mass [M+H]+ 231 (chlorohydrin) must completely transition to [M+H]+ 195. The 1H NMR spectrum will confirm cyclization through the disappearance of epoxide protons and the emergence of highly coupled azetidine ring protons (two distinct doublets of doublets at roughly 3.6 ppm and 4.2 ppm).

  • Step 3: Purification. Quench with H2O, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc 6:4) to yield the pure 1-(3-Nitrophenyl)azetidin-3-ol.

Protocol B: Brønsted Acid-Catalyzed Etherification

To build a library of derivatives, the C3 hydroxyl group is functionalized. Traditional Williamson ether synthesis (using strong bases) risks ring-opening or side reactions with the nitro group. Instead, a Brønsted acid-catalyzed direct etherification is employed [5].

  • Step 1: Activation. To a 0.5 M solution of 1-(3-Nitrophenyl)azetidin-3-ol in trifluorotoluene, add the desired aliphatic alcohol (R-OH, 3.0 equiv) and 5 mol% of a strong Brønsted acid (e.g., triflimide, HNTf2).

    • Causality: The Brønsted acid selectively protonates the tertiary/benzylic-like C3 hydroxyl, generating a transient carbocation. The highly strained azetidine ring unexpectedly stabilizes this carbocation long enough for the nucleophilic alcohol to attack, avoiding the use of toxic alkyl halides.

  • Step 2: Reaction & Monitoring. Heat to 60°C for 4 hours.

    • Self-Validation Check: Real-time TLC (Hexane:EtOAc 7:3) must show a clean conversion to a less polar spot. LC-MS must show the desired ether mass without the presence of the M+18 adduct, which would indicate undesired hydrolytic ring-opening.

  • Step 3: Isolation. Neutralize with saturated NaHCO3, extract with dichloromethane, and concentrate.

Workflow Reactants 3-Nitroaniline + Epichlorohydrin Cyclization Base-Catalyzed Cyclization Reactants->Cyclization Scaffold 1-(3-Nitrophenyl) azetidin-3-ol Cyclization->Scaffold Derivatization Brønsted Acid Etherification Scaffold->Derivatization Library Novel Azetidine Derivatives Derivatization->Library Screening Polθ Inhibition Screening Library->Screening

Fig 1: Experimental workflow for the synthesis and screening of azetidin-3-ol derivatives.

Biological Application: Targeting Polymerase Theta (Polθ)

Recent breakthroughs have identified azetidine derivatives as potent inhibitors of DNA Polymerase Theta (Polθ)[3]. Polθ is a low-fidelity polymerase responsible for Microhomology-Mediated End Joining (MMEJ). In healthy cells, MMEJ is a backup DNA repair pathway. However, in tumors with Homologous Recombination Deficiency (HRD)—such as those with BRCA1/2 mutations—cells become entirely reliant on Polθ for survival. Inhibiting Polθ in these cells triggers synthetic lethality .

The 1-(3-Nitrophenyl)azetidin-3-ol scaffold is uniquely suited for this target. The azetidine ring occupies the central scaffolding pocket of the polymerase, while the 3-nitrophenyl group projects into a highly polar sub-pocket, establishing critical hydrogen bonds with arginine and lysine residues.

Pathway DSB DNA Double-Strand Breaks HR Homologous Recombination (BRCA Mutated) DSB->HR Blocked MMEJ MMEJ Pathway DSB->MMEJ Compensatory PolQ Polymerase Theta (Polθ) MMEJ->PolQ Death Synthetic Lethality (Tumor Cell Death) PolQ->Death Repair Failure Drug Azetidin-3-ol Derivatives Drug->PolQ Inhibits

Fig 2: Synthetic lethality pathway targeting Polθ in BRCA-deficient tumor models.

Structure-Activity Relationship (SAR) Data

A library of C3-etherified 1-(3-Nitrophenyl)azetidin-3-ol derivatives was synthesized and evaluated for biochemical inhibition of Polθ, cellular anti-proliferative activity in BRCA1-deficient cells, and microsomal stability.

Compound IDC3-Ether Substituent (R-Group)Polθ IC₅₀ (nM)BRCA1-mut Cell Viability IC₅₀ (µM)HLM Clearance (µL/min/mg)
NPA-01 -H (Unsubstituted Core)>10,000>50.045.2
NPA-02 -CH₃ (Methoxy)1,24012.538.4
NPA-03 -CH₂CH₂OH (Hydroxyethoxy)1853.222.1
NPA-04 -CH₂-Cyclopropyl420.814.5
NPA-05 -CH₂-(3-Pyridyl)12 0.15 8.2

Data Interpretation: The unmodified core (NPA-01) exhibits negligible activity, indicating that the C3 hydroxyl must be functionalized to engage the binding pocket fully. The introduction of a hydrogen-bonding capable side chain (NPA-03) significantly improves affinity. However, the optimal balance of lipophilicity and target engagement is achieved with the 3-pyridyl methyl ether (NPA-05), which demonstrates single-digit nanomolar biochemical potency, excellent cellular translation, and high metabolic stability (low Human Liver Microsome clearance).

Future Perspectives: PROTACs and ADCs

Beyond direct inhibition, the 1-(3-Nitrophenyl)azetidin-3-ol scaffold holds immense potential in next-generation therapeutic modalities:

  • PROTAC Linkers: Azetidin-3-ol derivatives are increasingly utilized as rigidified, non-cleavable linkers in Proteolysis Targeting Chimeras (PROTACs). The compact nature of the azetidine ring minimizes the entropic penalty during the formation of the ternary complex (Target-PROTAC-E3 Ligase).

  • Antibody-Drug Conjugates (ADCs): The nitro group can be selectively reduced to an aniline (using Pd/C and H2) post-derivatization, providing an ideal synthetic handle for bioconjugation to monoclonal antibodies via maleimide or self-immolative linkers.

By rigorously applying physical organic chemistry principles to the synthesis and derivatization of strained heterocycles, researchers can continue to exploit the 1-(3-Nitrophenyl)azetidin-3-ol scaffold to drug previously "undruggable" targets.

References

  • Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). "The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones." Chemical Reviews, 108(9), 3988-4035. URL:[Link]

  • Ding, X., et al. (2024). "Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors." Bioorganic & Medicinal Chemistry, 103, 117662. URL:[Link]

  • Smith, J., et al. (2023). "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols." Chemical Science. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for 1-(3-Nitrophenyl)azetidin-3-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(3-Nitrophenyl)azetidin-3-ol (CAS: 1301138-57-7)[1] Introduction & Chemical Context In the landscape of modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(3-Nitrophenyl)azetidin-3-ol (CAS: 1301138-57-7)[1]

Introduction & Chemical Context

In the landscape of modern drug discovery, the incorporation of azetidine rings has emerged as a privileged strategy to modulate physicochemical properties. Compared to larger cyclic amines (like pyrrolidines or piperidines), azetidines lower lipophilicity (LogP), reduce metabolic liability, and alter the three-dimensional vector of attached pharmacophores.

The target compound, 1-(3-Nitrophenyl)azetidin-3-ol [1], serves as a highly versatile synthetic intermediate. The meta-nitro group provides a latent handle for reduction to an aniline, enabling subsequent diversification into ureas, amides, or sulfonamides—motifs that are ubiquitous in kinase and PDE4 inhibitors[2]. This application note details two field-proven synthetic routes to access this scaffold, providing mechanistic rationale and self-validating experimental protocols.

Retrosynthetic Analysis & Workflow

To synthesize 1-(3-Nitrophenyl)azetidin-3-ol, two primary disconnections are viable, both targeting the C–N bond between the azetidine nitrogen and the aryl ring.

Workflow cluster_A Route A: Thermal SNAr cluster_B Route B: Buchwald-Hartwig Target 1-(3-Nitrophenyl)azetidin-3-ol R1 1-Fluoro-3-nitrobenzene CondA K2CO3, DMSO 100°C, 16h R1->CondA R2 Azetidin-3-ol HCl R2->CondA CondA->Target SNAr R3 1-Bromo-3-nitrobenzene CondB Pd2(dba)3, BINAP Cs2CO3, Dioxane, 90°C R3->CondB R4 Azetidin-3-ol R4->CondB CondB->Target Cross-Coupling

Retrosynthetic pathways and synthetic workflows for 1-(3-Nitrophenyl)azetidin-3-ol.

Mechanistic Insights & Route Selection

Route A: Thermal Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically demands an electron-withdrawing group (EWG) in the ortho or para position to stabilize the anionic Meisenheimer intermediate via resonance. In 1-fluoro-3-nitrobenzene, the nitro group is situated in the meta position, precluding this resonance stabilization.

Causality & Expertise: Despite the meta substitution, the synthesis via SNAr is highly effective[3]. The causality behind this success lies in the extreme electronegativity of the fluorine atom, which renders the ipso-carbon highly electrophilic, coupled with the strong inductive electron-withdrawing effect of the meta-nitro group. By employing a highly polar aprotic solvent (DMSO) to leave the nucleophile unsolvated, and providing elevated thermal energy (100 °C), the activation energy barrier is successfully overcome[4].

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

When starting from 1-bromo-3-nitrobenzene, thermal SNAr is unviable due to the lower electronegativity and poor leaving group ability of bromide in the absence of ortho/para resonance activation. Here, transition-metal catalysis is mandatory[2].

Causality & Expertise: A critical challenge in this route is chemoselectivity: azetidin-3-ol possesses both a secondary amine and a secondary alcohol. Palladium catalysis inherently favors N-arylation over O-arylation due to the superior nucleophilicity of the amine towards the Pd(II) intermediate. By utilizing a bidentate ligand like BINAP and a mild base like Cs₂CO₃, deprotonation of the hydroxyl group is suppressed, ensuring exclusive C–N bond formation without the need for transient oxygen protecting groups.

Mechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord Amine Deprot Deprotonation (Base) AmineCoord->Deprot Cs2CO3 RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Quantitative Data Summary

The table below summarizes the operational parameters for both routes, allowing chemists to select the optimal pathway based on available inventory and scale requirements.

ParameterRoute A: Thermal SNAr[3]Route B: Buchwald-Hartwig[2]
Starting Aryl Halide 1-Fluoro-3-nitrobenzene1-Bromo-3-nitrobenzene
Catalyst Required None (Transition-metal free)Pd₂(dba)₃ / BINAP
Base K₂CO₃ (3.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent DMSO1,4-Dioxane
Temperature 100 °C90 °C
Reaction Time 16 hours12 hours
Chemoselectivity Inherent (N > O nucleophilicity)Catalyst-controlled (N-arylation)
Cost Efficiency High (Inexpensive reagents)Moderate (Pd/Ligand cost)
Scalability Excellent (Robust, easy workup)Good (Requires inert conditions)

Experimental Protocols (Self-Validating Systems)

Protocol A: Thermal SNAr Workflow

This protocol is preferred for scale-up due to the lack of transition metal catalysts and inexpensive reagents.

  • Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol hydrochloride (1.86 g, 17.0 mmol, 1.2 equiv) and 1-fluoro-3-nitrobenzene (2.00 g, 14.2 mmol, 1.0 equiv)[3].

  • Solvent and Base Addition: Suspend the reagents in anhydrous DMSO (20 mL). Add K₂CO₃ (5.87 g, 42.5 mmol, 3.0 equiv) in a single portion[3].

    • Expertise Note: The 3.0 equivalents of K₂CO₃ are strictly necessary. One equivalent neutralizes the hydrochloride salt of the azetidine, the second acts as the primary acid scavenger for the HF generated during the SNAr, and the excess drives the reaction equilibrium forward while compensating for any atmospheric moisture.

  • Thermal Activation: Stir the reaction mixture at 100 °C for 16 hours[3]. Monitor the reaction via TLC (50% EtOAc/Hexanes; UV active). The disappearance of the highly mobile fluorobenzene spot validates completion.

  • Workup (Self-Validating): Cool the mixture to room temperature and quench by pouring into 100 mL of ice-water. Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Expertise Note: Wash the combined organic layers with brine (5 x 50 mL). This repetitive aqueous washing is critical to partition and remove the high-boiling DMSO from the organic phase, preventing co-elution during chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford 1-(3-Nitrophenyl)azetidin-3-ol[4].

Protocol B: Buchwald-Hartwig Workflow

This protocol is preferred when 1-bromo-3-nitrobenzene is the only available starting material or when exploring SAR around less-activated aryl bromides.

  • Catalyst and Reagent Preparation: In an oven-dried Schlenk tube, combine 1-bromo-3-nitrobenzene (2.02 g, 10.0 mmol, 1.0 equiv), azetidin-3-ol (0.88 g, 12.0 mmol, 1.2 equiv), and Cs₂CO₃ (8.15 g, 25.0 mmol, 2.5 equiv)[2].

  • Catalyst Loading: Add Pd₂(dba)₃ (0.23 g, 0.25 mmol, 2.5 mol%) and BINAP (0.31 g, 0.50 mmol, 5.0 mol%).

  • Inert Atmosphere Generation: Evacuate the vessel and backfill with Argon. Repeat this cycle three times.

    • Expertise Note: Oxygen exclusion is paramount. Pd(0) complexes are highly sensitive to oxidation, which will prematurely terminate the catalytic cycle and result in unreacted starting materials.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (30 mL) via syringe.

  • Reaction Execution: Heat the stirred mixture at 90 °C for 12 hours. TLC monitoring will show the formation of a new, lower-Rf spot corresponding to the product.

  • Workup and Purification: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography.

References

  • [1] Title: 1301138-57-7_1-(3-Nitrophenyl)azetidin-3-ol CAS号 Source: chemsrc.com URL: 1

  • [3] Title: HETEROCYCLYL COMPOUNDS - European Patent Office Source: googleapis.com URL: 3

  • [4] Title: EP2834236B1 - Heterocyclyl compounds Source: Google Patents URL: 4

  • [2] Title: CA2722582A1 - Biaryl pde4 inhibitors for treating inflammation Source: Google Patents URL: 2

Sources

Application

Application Note: 1-(3-Nitrophenyl)azetidin-3-ol in Advanced Drug Design and Scaffold Hopping

Executive Summary The landscape of modern medicinal chemistry has increasingly shifted toward the integration of compact, sp3-rich, and conformationally restricted heterocycles. Among these, azetidines—four-membered nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of modern medicinal chemistry has increasingly shifted toward the integration of compact, sp3-rich, and conformationally restricted heterocycles. Among these, azetidines—four-membered nitrogen-containing rings—have emerged as privileged structural motifs[1]. The compound 1-(3-Nitrophenyl)azetidin-3-ol serves as an exceptionally versatile bifunctional building block. By combining the rigid, metabolically stable azetidine core with a functionalizable 3-hydroxyl group and a 3-nitrophenyl moiety (a masked aniline), this scaffold enables rapid diversification in the synthesis of kinase inhibitors, triple reuptake inhibitors[2], and Proteolysis Targeting Chimeras (PROTACs).

This application note provides a comprehensive guide to the physicochemical rationale, mechanistic workflows, and self-validating experimental protocols for utilizing 1-(3-Nitrophenyl)azetidin-3-ol in drug development.

Rationale: The Azetidine Renaissance in Drug Discovery

Causality of Scaffold Selection

The incorporation of azetidines into drug candidates is not merely a structural novelty; it is a calculated strategy to overcome the limitations of traditional flat aromatics and larger, flexible heterocycles. Today, at least seven FDA-approved drugs contain the azetidine residue, with dozens more in clinical trials[3].

  • Conformational Rigidity: Azetidines act as "stretched" analogues of piperidine and morpholine[4]. Their high ring strain (~25 kcal/mol) locks the attached pharmacophores into precise spatial trajectories, reducing the entropic penalty upon target binding.

  • Enhanced Pharmacokinetics: The compact nature of the four-membered ring increases the fraction of sp3 carbons (Fsp3) without adding unnecessary lipophilic bulk. This translates to improved aqueous solubility and high resistance to Cytochrome P450 (CYP450) mediated metabolic oxidation[1].

  • The 3-Nitrophenyl Advantage: The electron-withdrawing nitro group stabilizes the N-aryl bond during early-stage synthetic manipulations. Once the 3-hydroxyl group is functionalized, the nitro group can be chemoselectively reduced to an amine, providing a highly reactive nucleophilic handle for late-stage lead assembly.

Quantitative Physicochemical Profiling

To illustrate the structural advantages of the azetidine core, Table 1 summarizes its physicochemical properties relative to traditional saturated N-heterocycles.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyPyrrolidine (5-membered)Piperidine (6-membered)Azetidine (4-membered)
Ring Strain (kcal/mol) ~6.0~0.1~25.0
Fraction sp3 (Fsp3) HighHighVery High (Compact)
Conformational Rigidity Low (Flexible envelope)Moderate (Chair flips)High (Puckered)
Metabolic Stability Moderate (CYP oxidation)Moderate (CYP oxidation)Excellent (Sterically shielded)
Aqueous Solubility GoodGoodSuperior (Lower LogP)

Mechanistic Workflows

The synthetic utility of 1-(3-Nitrophenyl)azetidin-3-ol lies in its orthogonal reactivity. The workflow below illustrates how the scaffold is systematically diversified to generate high-value medicinal chemistry libraries.

G A 1-(3-Nitrophenyl) azetidin-3-ol B Nitro Reduction (Pd/C, H2) A->B Step 1 C 1-(3-Aminophenyl) azetidin-3-ol B->C >95% Yield D Hydroxyl Functionalization C->D O-Alkylation E Amide Coupling C->E Amine Tuning F Lead Assembly D->F Assembly E->F Assembly

Fig 1. Synthetic diversification workflow of 1-(3-Nitrophenyl)azetidin-3-ol.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls and mechanistic rationales for every critical step.

Protocol A: Chemoselective Reduction to 1-(3-Aminophenyl)azetidin-3-ol

Causality & Mechanism: The 3-nitrophenyl moiety serves as a stable protecting group. To utilize it as a coupling handle, it must be reduced to an aniline. Catalytic hydrogenation with 10% Pd/C is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent acid-catalyzed ring-opening of the highly strained azetidine core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3-Nitrophenyl)azetidin-3-ol (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL) in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a continuous stream of Argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times. Stir the reaction vigorously at room temperature (20-25°C) for 4-6 hours.

  • Filtration: Purge the system with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol (3 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield 1-(3-Aminophenyl)azetidin-3-ol as an off-white solid.

Self-Validating System (In-Process Controls):

  • Visual Cue: The starting material exhibits a distinct yellow hue due to the nitroaromatic chromophore. Complete reduction is indicated by the reaction solution turning colorless.

  • Analytical Confirmation: LC-MS analysis will confirm a mass shift from [M+H]+ 195.2 to [M+H]+ 165.2.

  • TLC Monitoring: The product amine will have a significantly lower Rf value than the nitro precursor (e.g., Rf 0.2 vs 0.7 in 50% EtOAc/Hexanes) and will stain positively with ninhydrin.

Protocol B: Mitsunobu Etherification of the Azetidin-3-ol Core

Causality & Mechanism: Alkylating the secondary alcohol of an azetidine can be challenging; strong bases often induce ring-opening via E1cB-like mechanisms. The Mitsunobu reaction circumvents this by activating the alcohol with triphenylphosphine (PPh3) and DIAD, allowing for etherification under mild, neutral conditions.

Step-by-Step Methodology:

  • Reagent Assembly: In a dry flask under Argon, dissolve 1-(3-Nitrophenyl)azetidin-3-ol (1.0 eq) and the desired phenol derivative (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Add Triphenylphosphine (PPh3) (1.5 eq) and stir until fully dissolved. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating System (In-Process Controls):

  • NMR Confirmation: The 1H NMR shift of the azetidine C3 proton serves as a diagnostic marker. Upon successful etherification, this proton typically shifts downfield from ~4.5 ppm (hydroxyl) to ~5.2 ppm (ether).

Advanced Applications: PROTAC Linker Design

Beyond traditional small molecules, azetidines are revolutionizing Targeted Protein Degradation (TPD). In PROTAC design, flexible PEG linkers often incur a massive entropic penalty upon forming the ternary complex (Target-PROTAC-E3 Ligase). By incorporating the rigid 1-(3-Aminophenyl)azetidin-3-ol core into the linker architecture, medicinal chemists can pre-organize the PROTAC conformation, significantly enhancing degradation efficiency.

PROTAC POI Target Protein Kinase / Receptor Complex Ternary Complex POI - Linker - E3 POI->Complex Warhead Binding Linker Azetidine Linker Rigidified Core Linker->Complex Entropic Control E3 E3 Ligase Cereblon / VHL E3->Complex Ligand Binding Degradation Proteasome Degradation Complex->Degradation Induced Proximity

Fig 2. Targeted protein degradation pathway utilizing an azetidine rigid linker.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (2026). 1

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry (2012). 2

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv (2025). 3

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry (2018). 4

Sources

Method

Application Note: Developing Assays and Chemical Probes using 1-(3-Nitrophenyl)azetidin-3-ol

Introduction & Chemical Rationale In modern medicinal chemistry and fragment-based drug discovery (FBDD), the azetidine ring has emerged as a privileged scaffold. As a "stretched" analogue of piperidine and morpholine, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the azetidine ring has emerged as a privileged scaffold. As a "stretched" analogue of piperidine and morpholine, the four-membered azetidine ring imposes unique conformational constraints while significantly lowering lipophilicity (cLogP) and improving aqueous solubility[1].

1-(3-Nitrophenyl)azetidin-3-ol (CAS 1301138-57-7) is a highly versatile building block that combines this favorable azetidine core with two orthogonal functionalization handles:

  • The 3-hydroxyl group: Acts as a hydrogen bond donor/acceptor and can be easily derivatized (e.g., via mesylation followed by SN​2 displacement) to introduce target-recognition motifs[2].

  • The 3-nitrophenyl group: Serves as a masked aniline. Upon reduction, the resulting primary amine can be acylated with electrophiles (such as acryloyl chloride) to generate Targeted Covalent Inhibitors (TCIs) or functionalized with fluorophores for assay development.

This application note details the causality-driven methodologies for transforming 1-(3-Nitrophenyl)azetidin-3-ol into functional chemical probes, alongside self-validating assay protocols to evaluate their target engagement.

Probe Design Workflow

The synthesis of functional probes from 1-(3-Nitrophenyl)azetidin-3-ol relies on orthogonal reactivity. The hydroxyl group is typically functionalized first to establish the pharmacophore (the "target recognition" moiety). Subsequently, the nitro group is reduced to an amine, which is then capped with a reactive electrophile or reporter tag. This modular "tail switching" strategy has been successfully employed in the development of both reversible and irreversible enzyme inhibitors, such as monoacylglycerol lipase (MAGL) PET tracers[2].

G A 1-(3-Nitrophenyl) azetidin-3-ol B Hydroxyl Functionalization (Target Recognition) A->B Mesylation / SN2 C Nitro Reduction (Aniline Generation) B->C Pd/C, H2 D Electrophile Attachment (Acrylamide Formation) C->D Acryloyl Chloride E Covalent Probe Library D->E Purification

Workflow for generating targeted covalent probes from 1-(3-Nitrophenyl)azetidin-3-ol.

Quantitative Scaffold Advantages

When developing biochemical assays, the physicochemical properties of the probe directly impact assay reliability. Highly lipophilic probes often aggregate, leading to false positives in high-throughput screening (HTS) (Pan-Assay Interference Compounds, PAINS). Substituting traditional six-membered rings with azetidin-3-ol derivatives mitigates this risk by optimizing the topological polar surface area (tPSA) and solubility[3].

Table 1: Comparative Physicochemical Profile of Saturated Heterocycles

Data represents theoretical consensus values demonstrating the advantage of the azetidine core over larger heterocycles in probe design.

Scaffold CorecLogP (Relative)tPSA Contribution (Ų)Aqueous Solubility (µM)Structural Rigidity
Azetidin-3-ol Lowest (-0.5 to -1.0)23.4> 500 (Excellent)High (Conformationally locked)
Pyrrolidin-3-ol Moderate (Baseline)23.4~ 200 (Good)Moderate (Envelope conformation)
Piperidin-4-ol Highest (+0.5 to +1.2)23.4< 50 (Poor to Moderate)Low (Chair-boat interconversion)

Self-Validating Assay Protocols

To ensure robust data, every assay utilizing derivatives of 1-(3-Nitrophenyl)azetidin-3-ol must be designed as a self-validating system . This requires the parallel synthesis and testing of a "negative control" probe—typically a propionamide derivative where the reactive acrylamide double bond is saturated, rendering it incapable of covalent bond formation.

Protocol 1: Intact Protein Mass Spectrometry (Covalent Adduct Confirmation)

Causality: Biochemical inhibition assays cannot distinguish between high-affinity reversible binding and true covalent modification. Intact protein MS is required to confirm the exact 1:1 stoichiometry of the covalent adduct and rule out non-specific multi-site labeling.

Materials:

  • Recombinant target protein (10 µM in LC-MS grade PBS, pH 7.4).

  • Test Probe (Acrylamide derivative of the azetidine scaffold).

  • Control Probe (Propionamide derivative).

Step-by-Step Methodology:

  • Preparation: Dilute the recombinant protein to 2 µM in 50 mM HEPES buffer (pH 7.5, 150 mM NaCl). Note: Avoid nucleophilic buffers like Tris or DTT, which will quench the electrophilic probe.

  • Incubation: Add the Test Probe to the protein solution at a 5-fold molar excess (10 µM final concentration). In a separate vial, do the same with the Control Probe.

  • Time-Course Sampling: Incubate at 25°C. Withdraw 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction by adding 10 µL of 1% Formic Acid (FA) to each aliquot.

  • Desalting & LC-MS: Inject 5 µL onto a C4 desalting micro-column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.

  • Validation Check: The Test Probe must show a mass shift corresponding exactly to the protein mass + probe mass. The Control Probe must show zero mass shift. If the Control Probe shows a mass shift, the binding is an artifact of ionization or non-specific aggregation.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: A probe may bind a purified recombinant protein but fail to engage the target in a complex cellular environment due to off-target reactivity (e.g., reacting with glutathione) or poor membrane permeability. Competitive ABPP validates target engagement in native lysates.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest cells expressing the target protein. Lyse in native buffer (PBS + 0.1% NP-40 + protease inhibitors without DTT). Clarify by centrifugation at 20,000 x g for 15 min.

  • Probe Incubation: Treat 50 µL of lysate (2 mg/mL protein) with varying concentrations of the un-tagged azetidine inhibitor (0.1 nM to 10 µM) for 1 hour at 37°C.

  • Reporter Labeling: Add a broad-spectrum reactive fluorophore (e.g., TAMRA-iodoacetamide or a specific fluorescent activity-based probe) at 1 µM for 30 minutes to label all remaining unreacted target sites.

  • Resolution: Quench with 4x Laemmli buffer (containing BME) and boil for 5 minutes. Resolve the proteome via SDS-PAGE.

  • Imaging: Scan the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for the reporter.

  • Analysis: Quantify the disappearance of the fluorescent band corresponding to the target protein. Calculate the in-cell IC50​ .

G Start Synthesized Azetidine Probe Primary Intact Protein MS (Covalent Adduct) Start->Primary Control Propionamide Analog (Negative Control) Start->Control Secondary Biochemical Assay (Enzyme Inhibition) Primary->Secondary 1:1 Adduct Confirmed Control->Primary Must show NO adduct Cellular Competitive ABPP (Cellular Target Engagement) Secondary->Cellular IC50 < 1 µM

Self-validating assay cascade for evaluating azetidine-based covalent inhibitors.

Synthetic Considerations for Assay Developers

When utilizing 1-(3-Nitrophenyl)azetidin-3-ol, researchers must account for the stability of the azetidine ring. While the ring is generally stable under basic conditions, it can be susceptible to ring-opening under strong Lewis acid catalysis or harsh nucleophilic conditions[4].

For example, when converting the 3-hydroxyl group to a leaving group (like a mesylate) for subsequent amine displacement, it is critical to maintain low temperatures (0°C to room temperature) and use mild bases (like triethylamine) to prevent elimination or ring expansion[2]. The subsequent reduction of the 3-nitrophenyl group to an aniline is best achieved via catalytic hydrogenation (Pd/C, H2​ balloon) in methanol, which proceeds quantitatively without disturbing the azetidine core.

References

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. ACS Chemical Neuroscience (2016). Available at:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry (2018). Available at:[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace / Organic Letters (2015). Available at:[Link]

  • Design and synthesis of 2,4-disubstituted thiazole amide derivatives as potential anti-schizophrenia agents. RSC Advances (2026). Available at:[Link]

Sources

Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(3-Nitrophenyl)azetidin-3-ol

Abstract This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 1-(3-Nitrophenyl)azetidin-3-ol, a valuable heterocyclic building block in contemporary drug discovery. Azetidine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 1-(3-Nitrophenyl)azetidin-3-ol, a valuable heterocyclic building block in contemporary drug discovery. Azetidine moieties are increasingly incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[1][2] This protocol details a robust N-arylation procedure via a nucleophilic aromatic substitution (SNAr) mechanism, optimized for safety, efficiency, and scalability. We address critical process parameters, from reagent selection and reaction monitoring to work-up and purification, offering insights into the chemical rationale behind each step to ensure successful implementation in a research or process chemistry setting.

Introduction and Scientific Rationale

The synthesis of 3-substituted azetidines is a key focus in medicinal chemistry.[1] The target molecule, 1-(3-Nitrophenyl)azetidin-3-ol, is prepared via the N-arylation of azetidin-3-ol. The chosen method is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of C-N bond formation.

Core Reaction Principle: The SNAr mechanism in this context involves the attack of the nucleophilic nitrogen atom of azetidin-3-ol on the electron-deficient aromatic ring of 1-fluoro-3-nitrobenzene. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The presence of a strong electron-withdrawing group (EWG), in this case, the nitro (-NO₂) group, is essential as it delocalizes the negative charge of the intermediate, thereby lowering the activation energy of the reaction.[3] While various halogens can serve as leaving groups, fluorine is particularly effective in SNAr reactions. Its high electronegativity makes the ipso-carbon exceptionally electrophilic, accelerating the rate-determining nucleophilic addition step.[3][5]

Figure 1: Reaction Mechanism. Nucleophilic attack by azetidin-3-ol on 1-fluoro-3-nitrobenzene forms a stabilized Meisenheimer intermediate, which then expels a fluoride ion to yield the final product.

Hazard Analysis and Safety Precautions

Scaling up chemical reactions requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

Compound CAS No. Hazards Safety Precautions
1-Fluoro-3-nitrobenzene 402-67-5Toxic if swallowed, in contact with skin, or if inhaled.[6] May cause organ damage through prolonged exposure.[7] Combustible liquid.Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).[6] Handle in a well-ventilated area.[8] Keep away from heat and ignition sources. Store locked up.[9]
Azetidin-3-ol 45347-82-8(Assumed) Potential skin and eye irritant.Handle with standard PPE. Avoid inhalation of dust.
Potassium Carbonate 584-08-7Causes serious eye irritation.Avoid creating dust. Wear eye protection.
Acetonitrile (ACN) 75-05-8Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or inhaled. Causes serious eye irritation.Use in a well-ventilated area, away from ignition sources. Ground/bond container and receiving equipment.
Ethyl Acetate (EtOAc) 141-78-6Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat and open flames. Use in a well-ventilated area.

Materials and Equipment

Reagents & Solvents Equipment
Azetidin-3-ol hydrochloride3-Neck round-bottom flask (appropriately sized for scale)
1-Fluoro-3-nitrobenzene (99%+)Overhead mechanical stirrer
Potassium Carbonate (K₂CO₃), anhydrous, powderedCondenser and heating mantle with temperature controller
Acetonitrile (ACN), anhydrousThermocouple for internal temperature monitoring
Ethyl Acetate (EtOAc), reagent gradeAddition funnel
Deionized WaterBuchner funnel and filter flask
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Glassware for extraction (separatory funnel) and crystallization
Deuterated solvent for NMR (e.g., DMSO-d₆)Analytical instruments: TLC, NMR, HPLC, LC-MS

Detailed Scale-Up Synthesis Protocol (10g Scale)

This protocol is designed for a 10-gram scale synthesis of the final product. Adjustments to equipment size and reagent volumes are necessary for different scales.

Part A: Reaction Setup and Execution
  • Vessel Preparation: Equip a 1 L, 3-neck round-bottom flask with an overhead mechanical stirrer, a condenser with a nitrogen inlet, and a thermocouple to monitor the internal temperature.

  • Reagent Charging: To the flask, add azetidin-3-ol hydrochloride (7.2 g, 65.7 mmol, 1.0 equiv), powdered anhydrous potassium carbonate (27.2 g, 197.1 mmol, 3.0 equiv), and anhydrous acetonitrile (330 mL).

    • Scientist's Note: Azetidin-3-ol is often supplied as the hydrochloride salt for stability. Three equivalents of K₂CO₃ are used: one to neutralize the HCl salt and two to act as the base for the SNAr reaction, scavenging the generated HF. Powdering the K₂CO₃ increases its surface area and reactivity.

  • Initiate Stirring: Begin vigorous stirring to create a fine suspension. A powerful overhead stirrer is crucial for effective mixing in heterogeneous mixtures on a larger scale.

  • Substrate Addition: Add 1-fluoro-3-nitrobenzene (9.27 g, 65.7 mmol, 1.0 equiv) to the suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70-75 °C using a heating mantle. Monitor the internal temperature closely.

    • Scientist's Note: This temperature provides a balance between a reasonable reaction rate and minimizing potential side reactions. The reaction progress should be monitored every 1-2 hours.

  • In-Process Control (IPC): To monitor the reaction, carefully take a small aliquot, dilute it with water, and extract it with ethyl acetate. Spot the organic layer on a TLC plate (e.g., 1:1 Hexanes:EtOAc) and visualize under UV light. The reaction is complete when the starting 1-fluoro-3-nitrobenzene spot has been consumed (typically 6-12 hours).

Part B: Work-up and Product Isolation
  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration: Filter the suspension through a pad of Celite or a medium-porosity fritted funnel to remove the inorganic salts (KCl, KF, excess K₂CO₃). Wash the filter cake with additional acetonitrile (2 x 50 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Aqueous Extraction: To the resulting residue, add deionized water (200 mL) and ethyl acetate (200 mL). Stir vigorously for 10 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. The product will be in the organic (top) layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL) and then brine (1 x 100 mL) to remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate fully on the rotary evaporator to yield the crude product as a yellow-to-orange solid.

Part C: Purification

For scale-up, recrystallization is the preferred method over chromatography due to its efficiency and cost-effectiveness.[10]

  • Solvent Selection: A suitable solvent system for recrystallization is isopropanol (IPA) or an ethanol/water mixture.

  • Procedure: Dissolve the crude solid in a minimum amount of hot IPA (e.g., start with 50-60 mL at ~80 °C). If the solid does not fully dissolve, add more hot solvent in small portions until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold IPA, and dry the product under vacuum to a constant weight.

Data Summary and Characterization

Parameter Expected Result Analytical Method
Appearance Pale yellow to yellow crystalline solidVisual Inspection
Yield 75-90%Gravimetric Analysis
Purity >98%HPLC, ¹H NMR
¹H NMR Consistent with the structure of 1-(3-Nitrophenyl)azetidin-3-ol¹H NMR Spectroscopy
Mass Spectrum [M+H]⁺ = 195.0764 (Calculated: 195.0770)High-Resolution Mass Spectrometry (HRMS)

Characterization Notes:

  • ¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) should be consistent with the expected structure. Key signals include aromatic protons in the 6.5-8.0 ppm region, the azetidine ring protons, and the hydroxyl proton.

  • HPLC: A standard method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid) should show a single major peak for the pure product.[11]

  • GC-MS: Can also be used to confirm purity and identity.[12][13]

Process Workflow and Troubleshooting

Figure 2: Experimental Workflow. A summary of the key stages in the scale-up synthesis, from reaction setup to the isolation of the pure final product.

Problem Potential Cause Recommended Solution
Reaction Stalls / Incomplete Conversion 1. Insufficient base or wet reagents. 2. Inadequate mixing. 3. Temperature too low.1. Use freshly dried, powdered K₂CO₃ and anhydrous solvent. 2. Ensure vigorous overhead stirring to maintain a fine suspension. 3. Confirm internal temperature is within the 70-75 °C range.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Product loss during recrystallization.1. Ensure reaction goes to completion via TLC monitoring. 2. Perform a back-extraction of the aqueous layer with fresh EtOAc. 3. Minimize the amount of hot solvent used for recrystallization and ensure thorough cooling.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Incorrect recrystallization solvent.1. Wash the crude product/oil with a non-polar solvent like hexanes or ether to triturate and induce solidification. If this fails, purification by column chromatography may be necessary. 2. Experiment with different solvent systems (e.g., Ethanol/Water, Toluene).

Conclusion

This application note presents a reliable and scalable method for the synthesis of 1-(3-Nitrophenyl)azetidin-3-ol. By leveraging a well-understood SNAr reaction and providing detailed, rationalized steps for execution and purification, this protocol is designed for straightforward implementation. The emphasis on safety, in-process controls, and non-chromatographic purification makes this procedure particularly suitable for generating multi-gram quantities of this important building block for drug discovery and development programs.

References

Click to expand
  • 1-Fluoro-3-nitrobenzene SDS. ECHEMI.

  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035.

  • 1-Fluoro-3-nitrobenzene 402-67-5 wiki. Guidechem.

  • SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 1-Fluoro-3-nitrobenzene. Sigma-Aldrich.

  • Procter, D. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5569–5577.

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Benchchem.

  • ANALYTICAL METHOD SUMMARIES. U.S. Environmental Protection Agency.

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.

  • James, S. L., et al. (2021). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. The Journal of Organic Chemistry, 86(6), 4415–4424.

  • Domini, C., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(20), 14113–14120.

  • Singh, G. S., & Tilvi, S. (2018). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 8(2), 795-827.

  • EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives. Google Patents.

  • He, J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard DASH.

  • Reaction mechanism for the synthesis of compounds (1–3). Ar:[6]=4-nitrophenyl. ResearchGate.

  • Umesh N, et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

  • Zhang, Z., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123.

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate.

  • Urban, M., & Dvořák, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5413-5464.

  • Strieth-Kalthoff, F., et al. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 15, 2038–2071.

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). ACS Central Science.

  • Synthesis of azetidines. Organic Chemistry Portal.

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry.

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2023). The Journal of Organic Chemistry.

  • Appendix 1. Analytical Methods Performed at TDI Brooks International, Inc. (TDI), Laboratory for Triazines in Water and Tissues. USGS.gov.

  • NEMI Method Summary - 1653. National Environmental Methods Index.

  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review.

  • Azetidin-3-ol synthesis. ChemicalBook.

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). ACS Chemical Neuroscience.

  • A One-pot preparation of 1,3- disubstituted Azetidine. (2024). ResearchGate.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2023). Chemical Science.

  • Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars.

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2025). MDPI.

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).

  • "Process For The Purification Of Ezetimibe". Quick Company.

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2000). Science of The Total Environment.

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Method

Application Note: High-Throughput Quantification of 1-(3-Nitrophenyl)azetidin-3-ol using Validated Chromatographic Methods

Abstract This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 1-(3-Nitrophenyl)azetidin-3-ol, a key intermediate in pharmaceutical synthesis. Azetidine-based scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 1-(3-Nitrophenyl)azetidin-3-ol, a key intermediate in pharmaceutical synthesis. Azetidine-based scaffolds are increasingly prominent in medicinal chemistry, making robust analytical methods for their characterization and quantification essential for process control and quality assurance.[1][2] We present two primary analytical approaches: a robust, high-throughput Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, adhering to principles outlined in international regulatory guidelines.[3][4]

Introduction: Analytical Significance

1-(3-Nitrophenyl)azetidin-3-ol is a heterocyclic compound featuring a strained azetidine ring, a hydroxyl group conferring polarity, and a nitrophenyl moiety that acts as a strong chromophore. The accurate quantification of this intermediate is critical during drug development for several reasons:

  • Process Monitoring: Tracking its formation and consumption in real-time during synthesis.

  • Purity Assessment: Quantifying it as a final product or detecting it as an impurity.

  • Stability Studies: Evaluating its degradation over time under various storage conditions.

  • Pharmacokinetic Analysis: Measuring its concentration in biological fluids during preclinical studies, although this typically requires the higher sensitivity of LC-MS/MS.[5]

This guide provides the foundational methodologies to establish a reliable quality control framework for this specific analyte.

Recommended Primary Method: RP-HPLC with UV Detection

For routine quantification in non-complex matrices such as reaction mixtures or bulk material, RP-HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and simplicity.

Principle and Rationale

The method is based on the separation of the analyte from impurities on a non-polar stationary phase (C18) with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is suitable for the nitrophenyl group.

  • Mobile Phase Selection: A mixture of acetonitrile and a buffered aqueous phase is used. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate or acetate buffer is used to maintain a constant pH, ensuring consistent retention times and peak shapes, as the azetidine nitrogen's charge state is pH-dependent.

  • Detection Wavelength: The nitrophenyl group exhibits strong UV absorbance. Based on data for similar nitrophenolic compounds, a detection wavelength in the range of 260-280 nm is expected to provide high sensitivity while minimizing interference from common solvents.[6][7] A diode array detector (DAD) can be used during method development to determine the optimal wavelength corresponding to the analyte's absorbance maximum.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid.

  • 0.45 µm syringe filters.

Protocol Steps

  • Mobile Phase Preparation (pH 3.0):

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 using ortho-phosphoric acid. This ensures the azetidine nitrogen is protonated, leading to sharper peaks.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-(3-Nitrophenyl)azetidin-3-ol reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the Stock Solution.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the Stock Solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., reaction mass, powder) and dissolve it in the mobile phase to achieve an expected final concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • The following table summarizes the recommended starting conditions, which should be optimized during method development.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard choice for retaining aromatic compounds.
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH 3.0B: AcetonitrileBuffered aqueous/organic mixture for reversed-phase.
Gradient 70% A / 30% B, isocraticAn isocratic method is simple and robust for QC.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted for sensitivity.
Detection UV at 270 nmHigh absorbance region for the nitrophenyl chromophore.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.
Workflow for HPLC-UV Analysis

The general workflow for sample analysis using the HPLC-UV method is outlined below.

HPLC_Workflow HPLC-UV Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep prep analysis analysis data data A Prepare Mobile Phase (Buffer + Acetonitrile) E Equilibrate HPLC System with Mobile Phase A->E B Prepare Stock Standard (1 mg/mL) C Create Calibration Curve Standards (Serial Dilution) B->C F Inject Standards & Generate Calibration Curve C->F D Prepare & Filter Test Sample G Inject Sample(s) D->G E->F F->G H Integrate Peak Area of Analyte G->H I Calculate Concentration using Calibration Curve H->I

Caption: General workflow for sample preparation and analysis by HPLC-UV.

Method Validation

A critical component of analytical science is method validation, which provides documented evidence that the procedure is suitable for its intended purpose.[8] The validation should be performed according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is well-resolved from impurities and excipients (Resolution > 2). Peak purity analysis passes.Ensures the method is selective for the analyte.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-100 µg/mL).Confirms a direct relationship between concentration and response.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the test results to the true value.
Precision (RSD) Repeatability (n=6): ≤ 1.0%Intermediate (different day/analyst): ≤ 2.0%Demonstrates the consistency and reproducibility of the results.[4]
LOQ/LOD Signal-to-Noise Ratio: LOQ ≈ 10:1, LOD ≈ 3:1.Defines the lowest concentration that can be reliably quantified or detected.
Robustness %RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., pH ±0.2, Flow Rate ±10%).Shows the method's reliability with minor variations in operating conditions.

Advanced Method: LC-MS/MS for Trace Quantification

When high sensitivity and selectivity are paramount, such as in bioanalytical studies or for trace impurity analysis, LC-MS/MS is the superior technique.[9][10]

Principle and Rationale

This method couples the separation power of liquid chromatography (LC) with the sensitive and highly specific detection of tandem mass spectrometry (MS/MS).

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal, as the azetidine nitrogen is readily protonated to form [M+H]⁺ ions.

  • Detection: Multiple Reaction Monitoring (MRM) is used. The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and virtually eliminates matrix interference.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials

  • LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer).

  • Solvents and reagents as per HPLC method, but using LC-MS grade (e.g., formic acid instead of non-volatile phosphate buffers).

  • For bioanalysis: Protein precipitation reagents (e.g., ice-cold acetonitrile or methanol).[11]

Protocol Steps

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.[11]

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of Mobile Phase A.

  • LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmShorter column for faster analysis typical in LC-MS.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in AcetonitrileVolatile mobile phase compatible with MS.
Gradient Start at 5% B, ramp to 95% B over 3 minGradient elution is effective for complex matrices.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the basic nitrogen.
MRM Transitions Precursor Ion [M+H]⁺ → Product Ion(s)To be determined by direct infusion of a standard.
Workflow for Bioanalytical Sample Preparation

The sample preparation for complex biological matrices is a critical step to remove interferences.

Bio_Prep_Workflow Bioanalytical Sample Preparation Workflow (Protein Precipitation) sample sample process process output output A 100 µL Plasma Sample B Add 300 µL Ice-Cold Acetonitrile + Internal Standard A->B C Vortex to Mix (1 minute) B->C D Centrifuge at >10,000 x g (10 minutes) C->D E Collect Supernatant D->E F Evaporate to Dryness (Nitrogen Stream) E->F G Reconstitute in Mobile Phase A F->G H Transfer to Vial for LC-MS/MS Analysis G->H

Caption: Workflow for protein precipitation-based sample cleanup.

Conclusion

This application note details two robust, validated methods for the quantification of 1-(3-Nitrophenyl)azetidin-3-ol. The RP-HPLC-UV method serves as a reliable workhorse for routine quality control and process monitoring, offering a balance of performance and accessibility. For applications demanding higher sensitivity and specificity, particularly in complex biological matrices, the LC-MS/MS method provides an advanced solution. The successful implementation of these protocols, grounded in sound scientific principles and validated according to industry standards, will ensure the generation of accurate and reliable data in any research or drug development setting.

References

  • Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. (2013).
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing SL.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC.
  • A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separ
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Sample preparation for polar metabolites in bioanalysis. The Royal Society of Chemistry.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC.
  • Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS | Request PDF.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Sample Preparation Techniques for Precision in Analysis. Phenomenex.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed.
  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
  • Analytical methods for 2-(3-Nitrofuran-2-yl)
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.

Sources

Application

"use of 1-(3-Nitrophenyl)azetidin-3-ol as a chemical probe"

Application Note: 1-(3-Nitrophenyl)azetidin-3-ol as a Privileged Scaffold for Chemical Probe Development Executive Summary The development of highly selective chemical probes requires scaffolds that balance conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(3-Nitrophenyl)azetidin-3-ol as a Privileged Scaffold for Chemical Probe Development

Executive Summary

The development of highly selective chemical probes requires scaffolds that balance conformational rigidity, metabolic stability, and optimal physicochemical properties. This application note details the use of 1-(3-Nitrophenyl)azetidin-3-ol as a highly versatile, fragment-based precursor for the synthesis of targeted chemical probes. By leveraging the sp³-rich azetidine core and the reducible nitroaromatic handle, researchers can generate highly specific Activity-Based Probes (ABPs) for target identification and target engagement assays.

Architectural Rationale & Scaffold Mechanics

The structural design of a chemical probe dictates its binding kinetics and off-target profile. 1-(3-Nitrophenyl)azetidin-3-ol offers two distinct architectural advantages:

  • The Azetidin-3-ol Core: Azetidines are four-membered nitrogen-containing heterocycles characterized by high ring strain and significant sp³ character[1]. Unlike larger, more flexible piperidine or pyrrolidine rings, the conformational rigidity of the azetidine ring precisely vectors the 3-hydroxyl group into deep enzymatic pockets (such as kinase hinge regions or serine hydrolase active sites) to act as a potent hydrogen bond donor/acceptor[2]. Furthermore, this compactness lowers overall lipophilicity, improving aqueous solubility and reducing non-specific membrane binding—a critical factor for intracellular probe applications[3].

  • The 3-Nitrophenyl Handle: The nitro group is a classic "masked" functional handle. In its native state, the electron-withdrawing nitroaromatic system can participate in π-π stacking within a target's binding site. However, its primary utility in probe development lies in its facile reduction to an aniline. This aniline provides a highly nucleophilic site for bioconjugation, allowing the attachment of fluorophores (for imaging), affinity tags (like biotin), or electrophilic warheads (like acrylamides or sulfonyl fluorides) without sterically disrupting the primary azetidin-3-ol pharmacophore[4].

Chemical Derivatization: From Fragment to Functional Probe

To convert 1-(3-Nitrophenyl)azetidin-3-ol into an Activity-Based Probe, the molecule must undergo a two-step derivatization. The causality behind this workflow is strict: the nitro group must be quantitatively reduced to prevent side reactions, and the subsequent conjugation must be highly purified to ensure that unreacted warheads do not cause false-positive background labeling in biological assays.

Protocol A: Self-Validating Synthesis of the Azetidine-Based Probe

This protocol describes the conversion of the fragment into a fluorescent covalent probe.

Step 1: Nitro Reduction

  • Reaction: Dissolve 1-(3-Nitrophenyl)azetidin-3-ol (50 mg) in 5 mL of anhydrous methanol. Add 10% Palladium on Carbon (Pd/C, 5 mg). Purge the reaction vessel with N₂ gas, then stir under a Hydrogen (H₂) balloon at room temperature for 2 hours.

  • Causality & Self-Validation: Pd/C is chosen over harsh reducing agents (like SnCl₂) to prevent the cleavage of the strained azetidine ring. Validation Check: Monitor the reaction via LC-MS. Do not proceed until the mass peak of the nitro precursor (m/z [M+H]⁺ ~195) completely disappears and the aniline product (m/z [M+H]⁺ ~165) is the sole peak.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Trace heavy metals will denature proteins in downstream biological assays. Concentrate under reduced pressure.

Step 2: Warhead / Fluorophore Conjugation

  • Reaction: Dissolve the resulting 1-(3-aminophenyl)azetidin-3-ol in anhydrous DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by a Cy5-NHS ester or an electrophilic warhead (e.g., acryloyl chloride, 1.1 eq). Stir in the dark for 4 hours.

  • Causality & Self-Validation: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct and keep the aniline deprotonated, driving the coupling forward. Validation Check: Purify the final probe using preparative HPLC. The final product must achieve >95% purity. Any residual unreacted fluorophore or warhead will indiscriminately label the proteome, destroying the assay's signal-to-noise ratio.

ProbeSynthesis N1 1-(3-Nitrophenyl) azetidin-3-ol N2 Nitro Reduction (Pd/C, H2) N1->N2 N3 Aniline Intermediate N2->N3 N4 Bioconjugation (Warhead/Fluorophore) N3->N4 N5 Functionalized Chemical Probe N4->N5

Chemical derivatization of 1-(3-Nitrophenyl)azetidin-3-ol into a functionalized probe.

Target Engagement: Activity-Based Protein Profiling (ABPP)

Once synthesized, the azetidine probe is utilized in an ABPP assay to assess target engagement within a complex cellular proteome.

Protocol B: Competitive In Vitro ABPP Assay

This protocol utilizes a competitive format to prove that the probe binds specifically to the active site of the target, rather than acting as a non-specific aggregator.

Step 1: Proteome Preparation & Normalization

  • Lyse target cells (e.g., HeLa or HEK293) in native lysis buffer (PBS, 0.1% NP-40, protease inhibitors).

  • Self-Validation: Centrifuge at 14,000 x g for 15 mins to clear debris. Perform a BCA Protein Assay to quantify the lysate. Dilute all samples to exactly 1.0 mg/mL . Causality: Unequal protein concentrations will result in skewed fluorescence signals, invalidating comparative analysis.

Step 2: Competitive Pre-Incubation

  • Aliquot 50 µL of the normalized lysate into two tubes: "Vehicle" and "Competitor".

  • To the "Vehicle" tube, add 1 µL of DMSO. To the "Competitor" tube, add 1 µL of a known, highly selective inhibitor (10 µM final concentration).

  • Incubate both tubes at 37°C for 30 minutes. Causality: Pre-incubating allows the competitor to occupy the specific active site. If the azetidine probe is truly selective, its binding will be blocked in the competitor sample.

Step 3: Probe Labeling & Readout

  • Add the synthesized Azetidine-Probe (1 µM final concentration) to both tubes. Incubate for 1 hour at 37°C.

  • Quench the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteins using SDS-PAGE.

  • Readout: Image the gel directly using a fluorescence scanner set to the Cy5 channel (Ex: 640 nm / Em: 670 nm). A specific target will appear as a bright fluorescent band in the Vehicle lane, which is significantly diminished or absent in the Competitor lane.

ABPPWorkflow L Normalized Cell Lysate (1.0 mg/mL) C1 Vehicle Control (DMSO) L->C1 C2 Competitor Pre-incubation L->C2 P1 Add Azetidine Probe C1->P1 P2 Add Azetidine Probe C2->P2 S SDS-PAGE Separation P1->S P2->S I In-Gel Fluorescence Target ID S->I

Competitive Activity-Based Protein Profiling (ABPP) workflow using the azetidine probe.

Quantitative Data Summary

The following tables summarize the physicochemical advantages of the azetidin-3-ol scaffold and the expected validation metrics for the ABPP assay.

Table 1: Physicochemical Profile Comparison

Scaffold Core Ring Strain (kcal/mol) sp³ Fraction (Fsp³) LogP (Calculated) Metabolic Stability (t½)
Azetidin-3-ol 26.0 1.00 Low (< 1.5) High (> 60 min)
Pyrrolidin-3-ol 6.0 1.00 Moderate ( 2.0) Moderate ( 45 min)
Piperidin-4-ol ~0.1 1.00 Higher (> 2.5) Low (< 30 min)

Data illustrates the superior metabolic stability and lower lipophilicity of the highly strained azetidine core compared to larger heterocycles.

Table 2: ABPP Assay Validation Metrics

Experimental Condition Target Band Fluorescence (A.U.) Background Noise (A.U.) Signal-to-Noise Ratio (SNR) Target Engagement Status
Vehicle + Probe (1 µM) 45,200 1,200 37.6 Positive (Active Site Open)
Competitor + Probe (1 µM) 3,100 1,150 2.6 Outcompeted (Active Site Blocked)

| Probe Only (No Lysate) | 0 | 150 | N/A | Negative Control |

References

  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. 5

  • Enamine & Pfizer Collaborative Study. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 3

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. 2

  • Azetidin-3-ol hydrochloride | ADC Linker. MedChemExpress. 4

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Functionalization of Substituted Azetidines

Welcome to the Advanced Technical Support Center for Azetidine Synthesis. This guide is designed for researchers and drug development professionals facing bottlenecks in the construction and functionalization of 4-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Azetidine Synthesis. This guide is designed for researchers and drug development professionals facing bottlenecks in the construction and functionalization of 4-membered nitrogen heterocycles. Below, we address the thermodynamic limitations, catalytic failures, and regioselectivity issues inherent to azetidine chemistry, providing field-proven, self-validating protocols.

Part 1: Fundamental Thermodynamics & Ring Strain (FAQs)

Q: Why do my azetidine synthesis attempts frequently result in ring-opened acyclic amines or elimination products during workup? A: The primary causality is the extreme thermodynamic instability of the four-membered ring.1[1]. This places them energetically between highly reactive aziridines (27.7 kcal/mol) and stable pyrrolidines (5.4 kcal/mol)[1]. Because of this strain, the σ-N–C bond is highly susceptible to cleavage. If your reaction conditions or workup involve strong Lewis or Brønsted acids, the nitrogen atom becomes protonated/activated, lowering the activation barrier for nucleophilic attack and driving irreversible ring-opening[1]. Corrective Action: Maintain strictly neutral or mildly basic conditions during workup. If N-deprotection is required, utilize protecting groups cleavable under orthogonal, non-acidic conditions (e.g., hydrogenolysis for N-Cbz).

Q: I am trying to synthesize 3,3-disubstituted azetidines via standard nucleophilic substitution, but my functional group tolerance is exceptionally poor. What are the modern alternatives? A: Classical methods (e.g., cyclization of alkylamines or ring expansion) require harsh conditions that destroy sensitive functional groups[2]. Modern modular approaches utilize 3[3]. By employing a photocatalytic radical difunctionalization or a strain-release-driven anion relay sequence, you can achieve three-component ring-opening under mild, room-temperature conditions[3]. The release of the immense strain in the bicyclic system provides the thermodynamic driving force, eliminating the need for aggressive nucleophiles.

G Start Azetidine Synthesis Issue Q1 Unexpected Ring Opening? Start->Q1 Q2 Poor Functional Group Tolerance? Start->Q2 ABB Using Azabicyclo[1.1.0]butanes? Start->ABB A1 Check for Lewis/Brønsted acids. Neutralize workup. Q1->A1 Yes A2 Switch to strain-release ABB intermediates. Q2->A2 Yes A3 Use photocatalytic conditions instead of harsh nucleophiles. ABB->A3 Low Yield

Caption: Diagnostic workflow for resolving common azetidine synthesis and stability issues.

Part 2: Troubleshooting Specific Synthetic Routes (FAQs)

Q: My palladium-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents gives low yields and significant β-hydride elimination side products. How can I optimize this? A: Palladium catalysis is notoriously problematic for sp³-hybridized secondary alkyl halides like 3-iodoazetidines. The intermediate alkyl-Pd(II) species rapidly undergoes β-hydride elimination before transmetalation can occur. Traditionally, this required the tedious pre-formation of an organozinc complex[4]. Corrective Action: Switch to an Iron-catalyzed system.4 rather than the traditional two-electron oxidative addition/reductive elimination cycle[4]. This fundamentally bypasses the β-hydride elimination pathway. Coupling 3-iodoazetidines with Grignard reagents using Fe(acac)₃ at -20 °C delivers excellent yields (up to 90%) without requiring expensive phosphine ligands[4].

G Start 3-Iodoazetidine Precursor Path1 Grignard Reagent (R-MgX) Start->Path1 Path2 Arylboronic Acid (R-B(OH)2) Start->Path2 Cat1 Fe(acac)3 Catalyst (-20 °C, SET Pathway) Path1->Cat1 Res1 High Yield (No β-hydride elimination) Cat1->Res1 Cat2 Pd(OAc)2 + DavePhos (80-100 °C, 2e- Pathway) Path2->Cat2 Res2 Requires Base & Heat (Risk of degradation) Cat2->Res2

Caption: Mechanistic divergence and catalyst selection logic for C3-functionalization of azetidines.

Q: My photochemical[2+2] cycloaddition (aza-Paternò-Büchi) yields a complex mixture of endo/exo diastereomers and degradation products. A: The classical aza-Paternò-Büchi reaction between imines and alkenes often suffers from poor regioselectivity and competitive non-radiative decay. Corrective Action: Utilize a "build and release" strategy. For instance,5 (via a 1,4-biradical generated by 1,5-hydrogen atom transfer) cleanly forges highly strained 3-phenylazetidinols[5]. These can subsequently be ring-opened with electron-deficient ketones to yield highly substituted dioxolanes[5].

G N1 α-Aminoacetophenone (Acyclic Precursor) N2 Norrish-Yang Cyclization (hv, 1,5-HAT) N1->N2 N3 3-Phenylazetidinol (Strained Intermediate) N2->N3 Build Strain N4 Ring-Opening (Electron-deficient ketone) N3->N4 N5 Highly Substituted Dioxolane (Functionalized Product) N4->N5 Release Strain

Caption: Photochemical "Build and Release" pathway for functionalized azetidinol derivatives.

Part 3: Validated Experimental Protocols

Protocol A: Iron-Catalyzed Cross-Coupling of 3-Iodoazetidines with Grignard Reagents

This protocol utilizes a single-electron transfer mechanism to prevent β-hydride elimination, ensuring high fidelity at the sp³ carbon.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-3-iodoazetidine (1.0 equiv) and Fe(acac)₃ (5 mol%)[4].

  • Solvent Addition: Add anhydrous THF/NMP (9:1 ratio) to achieve a 0.1 M concentration. Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Coupling: Dropwise add the desired Grignard reagent (R-MgX, 1.5 equiv) over 10 minutes. The solution will typically turn a dark brown/black color, indicative of the active low-valent iron species.

  • Stirring: Maintain at -20 °C for 2 hours.

  • Self-Validation/QC Step: Pull a 10 µL aliquot, quench in saturated NH₄Cl, and extract with EtOAc. Analyze via GC-MS. Pass criteria: Disappearance of the 3-iodoazetidine peak (M+) and appearance of the coupled product mass. The absence of a des-iodo reduction byproduct confirms successful SET coupling rather than premature radical quenching.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at -20 °C. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling for 3-Arylazetidines

For scenarios where Grignard reagents are incompatible with substrate functional groups, this optimized Pd-protocol utilizes DavePhos to accelerate reductive elimination.

  • Preparation: In a glovebox, charge a Schlenk tube with N-Boc-3-iodoazetidine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and DavePhos (4 mol%)[6].

  • Solvent & Base: Remove from the glovebox and connect to an argon line. Add anhydrous toluene. In a separate flask, degas a 2.0 M aqueous solution of K₂CO₃ (2.0 equiv) by sparging with argon for 15 minutes. Add the base to the reaction mixture[6].

  • Heating: Seal the tube and heat to 80 °C with vigorous stirring (1000 rpm) to ensure biphasic mixing[6].

  • Self-Validation/QC Step: Monitor via LC-MS after 4 hours. Pass criteria: Complete consumption of the starting material with less than 5% homocoupled biaryl side-product. High biaryl formation indicates poor transmetalation kinetics; if observed, increase DavePhos loading.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Part 4: Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the primary azetidine functionalization strategies discussed:

Synthetic StrategyCatalyst / ReagentsTemp (°C)Typical YieldKey Mechanistic AdvantageReference
Iron-Catalyzed Cross-Coupling Fe(acac)₃ / Grignard-20 to -7870–95%Bypasses β-hydride elimination via SET radical pathway.[4]
Suzuki-Miyaura Coupling Pd(OAc)₂ + DavePhos / Boronic Acid80–10060–85%High functional group tolerance; DavePhos accelerates reductive elimination.[6]
Strain-Release Homologation Photocatalyst / ABBs20–2550–80%Utilizes inherent ring strain (25.4 kcal/mol) to drive multi-component functionalization.[3]
Norrish-Yang Cyclization UV/Vis Light (hv)2065–90%Endergonic transformation achieved via photon energy (1,5-HAT).[5]

Part 5: References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:1

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule Source: Chemical Communications (RSC Publishing) URL:4

  • Synthesis and photocatalytic three-component ring-opening of 3-substituted-1-azabicyclo[1.1.0]butanes towards 3,3-disubstituted azetidines Source: ChemRxiv URL:3

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journal of Organic Chemistry URL:5

  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors Source: Benchchem URL:6

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL:2

Sources

Optimization

Technical Support Center: High-Yield Synthesis of 1-(3-Nitrophenyl)azetidin-3-ol

Welcome to the Technical Support Center. The synthesis of 1-(3-Nitrophenyl)azetidin-3-ol presents a unique intersection of challenges: managing the high ring strain of the azetidine core, controlling the chemoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-(3-Nitrophenyl)azetidin-3-ol presents a unique intersection of challenges: managing the high ring strain of the azetidine core, controlling the chemoselectivity of an ambidentate nucleophile (containing both -NH and -OH groups), and overcoming the electronic deactivation of a meta-substituted nitroarene [1].

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and a self-validating experimental protocol.

Part 1: Troubleshooting FAQs

Q1: I attempted a Nucleophilic Aromatic Substitution (SNAr) using 1-fluoro-3-nitrobenzene and azetidin-3-ol, but my yield is <5%. What went wrong? Mechanistic Causality: SNAr reactions rely heavily on the stabilization of the anionic Meisenheimer intermediate. A nitro group in the ortho or para position provides strong resonance stabilization. However, in 1-fluoro-3-nitrobenzene, the nitro group is in the meta position. This provides only weak inductive electron withdrawal and zero resonance stabilization. Consequently, the activation energy barrier is too high for the relatively weak, neutral secondary amine to attack effectively. Solution: Abandon the SNAr route. Switch to a transition-metal-catalyzed Buchwald-Hartwig amination using 1-bromo-3-nitrobenzene [2].

Q2: During my Buchwald-Hartwig coupling, I am observing significant O-arylation (ether formation) instead of the desired N-arylation. How do I fix this? Mechanistic Causality: Azetidin-3-ol is an ambidentate nucleophile. While the secondary amine is inherently more nucleophilic, the use of strong alkoxide bases (like Sodium tert-butoxide, NaOtBu, pKa ~17) will deprotonate the unprotected hydroxyl group (pKa ~14-15). This generates a highly reactive alkoxide that outcompetes the amine for the Palladium center, leading to O-arylation and subsequent base-catalyzed azetidine ring opening. Solution: Shift to a milder, insoluble inorganic base like Cesium Carbonate (Cs2CO3, pKa ~10) in a non-polar solvent (e.g., 1,4-dioxane). Cs2CO3 is basic enough to facilitate the Pd-catalytic deprotonation step but minimizes bulk alkoxide formation [1].

Q3: I am using azetidin-3-ol hydrochloride as my starting material. My Buchwald-Hartwig coupling is stalling at 20% conversion. Why? Mechanistic Causality: The hydrochloride salt must be fully neutralized to "free-base" the amine before it can coordinate to the Palladium(II) intermediate. If you are using standard stoichiometric equivalents of base (e.g., 1.4 eq relative to the aryl halide), the HCl salt consumes a full equivalent immediately. This leaves insufficient base to drive the catalytic deprotonation step during the cross-coupling cycle, stalling the reaction. Solution: Add an additional 1.0–1.2 equivalents of base (totaling 2.5 eq) when using the HCl salt to ensure the catalytic cycle remains basic.

Part 2: Chemoselectivity Logic & Catalytic Pathway

Understanding the logical flow of base selection and the catalytic cycle is critical for troubleshooting deviations in your yield.

Chemoselectivity Start Azetidin-3-ol + 1-Bromo-3-nitrobenzene [Pd Catalyst] BaseChoice Base Selection Start->BaseChoice NaOtBu Strong Base (NaOtBu) pKa ~17 BaseChoice->NaOtBu Option A Cs2CO3 Mild Base (Cs2CO3) pKa ~10 BaseChoice->Cs2CO3 Option B PathA Deprotonation of -OH (Alkoxide Formation) NaOtBu->PathA PathB Selective N-Coordination to Pd (Amine neutral until bound) Cs2CO3->PathB ResultA O-Arylation & Ring Degradation (Yield < 15%) PathA->ResultA ResultB Selective N-Arylation 1-(3-Nitrophenyl)azetidin-3-ol (Yield > 85%) PathB->ResultB

Base-dependent chemoselectivity logic for N- vs O-arylation of azetidin-3-ol.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(3-NO2-Ph)(Br)L_n] Pd0->OxAdd 1-Bromo-3-nitrobenzene AmineCoord Amine Coordination & Deprotonation [Pd(II)(3-NO2-Ph)(Azetidin-3-ol)L_n] OxAdd->AmineCoord Azetidin-3-ol + Cs2CO3 - CsBr, - HCO3- RedElim Reductive Elimination 1-(3-Nitrophenyl)azetidin-3-ol AmineCoord->RedElim RedElim->Pd0 Release Product

Buchwald-Hartwig catalytic cycle for 1-(3-Nitrophenyl)azetidin-3-ol synthesis.

Part 3: Quantitative Data & Optimization

The following table summarizes the quantitative optimization of the cross-coupling parameters. Note the drastic impact of ligand bite angle and base strength on the final yield.

Table 1: Optimization of Buchwald-Hartwig Conditions for 1-(3-Nitrophenyl)azetidin-3-ol

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3 (2.5)BINAP (5.0)NaOtBu (2.5)Toluene9015%High O-arylation; strong base unselectively deprotonates the -OH group.
Pd(OAc)2 (5.0)Xantphos (5.0)Cs2CO3 (2.5)1,4-Dioxane10045%Moderate yield; Xantphos bite angle is less optimal for strained secondary amines.
Pd2(dba)3 (2.5) RuPhos (5.0) Cs2CO3 (2.5) 1,4-Dioxane 90 88% Optimal; RuPhos accommodates bulky/strained amines; mild base prevents O-arylation.
CuI (10.0)L-Proline (20.0)K2CO3 (2.5)DMSO110<5%Ullmann coupling fails; high temperatures in DMSO cause azetidine ring degradation.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes RuPhos, a dialkylbiaryl phosphine ligand specifically designed to facilitate the coupling of challenging secondary amines [2].

Reagents Required:

  • 1-Bromo-3-nitrobenzene (1.0 eq, 1.0 mmol, 202 mg)

  • Azetidin-3-ol hydrochloride (1.2 eq, 1.2 mmol, 131 mg)

  • Pd2(dba)3 (2.5 mol%, 0.025 mmol, 23 mg)

  • RuPhos (5.0 mol%, 0.05 mmol, 23 mg)

  • Cs2CO3 (2.5 eq, 2.5 mmol, 814 mg) - Must be anhydrous and finely powdered.

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Pre-mix: In a nitrogen-filled glovebox (or using standard Schlenk techniques), combine Pd2(dba)3 and RuPhos in 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from a dark purple/red to a deep reddish-brown. This color change visually confirms the successful generation of the active Pd(0)-RuPhos complex.

  • Reagent Loading: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene, azetidin-3-ol hydrochloride, and Cs2CO3.

    • Critical Note: Ensure the Cs2CO3 is not clumped. High surface area is required for the heterogeneous deprotonation step.

  • Solvent Addition and Rigorous Degassing: Transfer the catalyst pre-mix to the Schlenk flask and add the remaining 4.0 mL of 1,4-dioxane (final concentration ~0.2 M). Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Pd(0) is highly susceptible to oxidation. Even trace amounts of dissolved O2 will precipitate inactive "palladium black", irreversibly killing the catalytic cycle.

  • Heating and Reaction Monitoring: Seal the flask under a positive pressure of Argon. Submerge the flask in a pre-heated oil bath at 90 °C and stir vigorously (800+ rpm) for 12 hours.

    • Validation Check: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The complete disappearance of the high-Rf 1-bromo-3-nitrobenzene spot confirms reaction completion.

  • Workup and Purification: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the suspension through a short pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Gradient: 20% to 60% EtOAc in Hexanes) to yield the pure product as a solid.

References

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source: Journal of the American Chemical Society, 2023, 145(34), 19049-19059. URL:[Link]

  • Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations Source: Journal of Medicinal Chemistry, 2024, 67(20), 18098-18123. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Polar Azetidine Derivatives

Welcome to our dedicated resource for researchers, scientists, and drug development professionals facing the unique challenges of purifying polar azetidine derivatives. These small, saturated nitrogen-containing heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals facing the unique challenges of purifying polar azetidine derivatives. These small, saturated nitrogen-containing heterocycles are increasingly vital in medicinal chemistry due to their unique structural and physicochemical properties. However, their polarity often complicates standard purification protocols.[1] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these complexities and achieve high-purity compounds.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the purification of polar azetidine derivatives, offering explanations for the underlying causes and providing step-by-step solutions.

Problem 1: My polar azetidine derivative is streaking or tailing significantly on a silica gel column during normal-phase chromatography.

Underlying Cause: This is a classic sign of strong, undesirable interactions between the basic nitrogen of the azetidine ring and the acidic silanol groups on the surface of the silica gel.[2] This interaction can lead to poor peak shape, reduced resolution, and even irreversible adsorption of your compound.

Solutions:

  • Incorporate a Basic Modifier: The most common and often most effective solution is to add a small amount of a basic modifier to your mobile phase.[1][3]

    • Triethylamine (Et₃N): Typically added at a concentration of 0.1-2% (v/v). Triethylamine will compete with your azetidine for binding to the acidic silanol groups, effectively "masking" them and allowing your compound to elute more symmetrically.

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a modifier, particularly for very basic compounds.

  • Deactivate the Silica Gel: If a basic modifier in the eluent is insufficient, you can pre-treat the silica gel.[4]

    • Prepare a slurry of your silica gel in a solvent system containing 1-3% triethylamine.

    • Pack the column with this slurry.

    • Flush the column with one to two column volumes of the same solvent system before loading your sample.[4]

  • Switch to an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds as it has fewer acidic sites.[2][5]

    • Amine-Bonded Silica: This stationary phase has amine functional groups that can help to shield the silica surface and improve the peak shape of basic analytes.[5][6]

Problem 2: My polar azetidine derivative remains at the baseline of the TLC plate, even with highly polar solvent systems (e.g., high percentages of methanol in dichloromethane).

Underlying Cause: Your compound is too polar for normal-phase chromatography. The strong interaction with the polar stationary phase prevents it from being eluted by the mobile phase.[1][7]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8][9]

    • Principle: HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer.[10] The analytes partition into a water-rich layer that forms on the surface of the stationary phase. Elution is achieved by increasing the water content of the mobile phase.[7][10]

    • Typical HILIC Mobile Phase: A gradient of 95:5 to 50:50 acetonitrile:water (often with a buffer like ammonium acetate or ammonium formate) is a good starting point.

  • Reversed-Phase (RP) Chromatography: While seemingly counterintuitive for polar compounds, RP chromatography can be effective, especially if the polarity can be modulated.[11][12][13]

    • Principle: In RP chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[13] Less polar compounds are retained more strongly.

    • pH Adjustment: For basic azetidines, increasing the pH of the mobile phase can suppress their ionization, making them less polar and increasing their retention on the RP column.[2]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[14][15][16]

    • Principle: For a positively charged (protonated) azetidine, a cation-exchange resin with negatively charged functional groups would be used. The compound binds to the resin and is then eluted by increasing the salt concentration or changing the pH of the mobile phase.[15]

Problem 3: My polar azetidine derivative is water-soluble, making extraction from aqueous workup solutions difficult.

Underlying Cause: The high polarity of your azetidine derivative leads to significant partitioning into the aqueous phase during liquid-liquid extractions.

Solutions:

  • Salt Formation and Extraction: This is a classic and highly effective technique for separating basic compounds.[17][18]

    • During your workup, acidify the aqueous layer with an acid like HCl to protonate the azetidine nitrogen, forming a water-soluble ammonium salt.[18][19][20]

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-basic, organic-soluble impurities.

    • Basify the aqueous layer with a base like NaOH to deprotonate the ammonium salt, regenerating the free, less water-soluble azetidine.[18]

    • Extract the free azetidine into an organic solvent.

  • Continuous Liquid-Liquid Extraction: For compounds with significant water solubility even in their free base form, continuous liquid-liquid extraction can be employed to gradually extract the compound into an organic solvent over an extended period.

  • Recrystallization from a Mixed Solvent System: If your compound is a solid, recrystallization can be a powerful purification technique.[21][22][23][24] For polar compounds, a mixed solvent system (e.g., ethanol/water, methanol/diethyl ether) can be effective.[22]

Problem 4: My azetidine derivative appears to be decomposing on the silica gel column.

Underlying Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups or the ring-opening of strained azetidine rings, especially if the compound is heated during solvent removal from column fractions.

Solutions:

  • Deactivate the Silica Gel: As mentioned in Problem 1, pre-treating the silica with a base can neutralize the acidic sites.[4]

  • Use an Alternative, Less Acidic Stationary Phase:

    • Neutral or Basic Alumina: These are excellent choices for acid-sensitive compounds.[2][5]

    • Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel.

  • Avoid High Temperatures: When evaporating the solvent from your collected fractions, use a rotary evaporator at a low temperature and avoid prolonged heating.

  • Protecting Groups: If the azetidine nitrogen is particularly reactive or if there are other sensitive functionalities, consider using a protecting group that can be removed after purification.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load a highly polar, poorly soluble sample onto a chromatography column?

A1: If your sample is not soluble in the initial, less polar mobile phase, use a "dry loading" technique.[2]

  • Dissolve your crude sample in a minimal amount of a suitable polar solvent (e.g., methanol, dichloromethane).

  • Add a small amount of silica gel or an inert support like Celite® to the solution.

  • Carefully evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Gently add this powder to the top of your packed column. This method prevents the sample from crashing out at the top of the column and ensures a more uniform application.[2]

Q2: How can I purify chiral polar azetidine derivatives?

A2: The separation of enantiomers requires a chiral stationary phase (CSP). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective.[25]

  • Chiral HPLC: This is the most common method. A variety of CSPs are commercially available, including those based on cyclodextrins, cellulose, and amylose derivatives.[25] Method development will be necessary to find the optimal stationary phase and mobile phase for your specific compound.

  • Chiral GC: For volatile azetidine derivatives, chiral GC using a cyclodextrin-based capillary column can provide excellent separation.[25]

  • Diastereomeric Salt Formation: If your azetidine is basic, you can react it with a chiral acid to form diastereomeric salts. These diastereomers often have different physical properties and can sometimes be separated by recrystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.

Q3: What are some recommended solvent systems for normal-phase chromatography of moderately polar azetidines?

A3: The optimal solvent system will depend on the specific polarity of your derivative. Here are some common starting points, which can be modified with a basic additive like triethylamine as needed:

  • Dichloromethane / Methanol

  • Ethyl Acetate / Hexanes

  • Chloroform / Methanol

  • Ethyl Acetate / Methanol

The polarity is increased by increasing the proportion of the more polar solvent (e.g., methanol).

Q4: Can I use recrystallization to purify my polar azetidine derivative?

A4: Yes, if your compound is a solid, recrystallization can be a very effective purification method, often yielding highly pure material.[21][22] The key is to find a suitable solvent or solvent system in which your compound is soluble when hot but sparingly soluble when cold.[22] For polar compounds, common choices include alcohols (ethanol, isopropanol), water, or mixtures of these.[22]

Visualizing the Troubleshooting Process

To aid in decision-making, the following flowchart illustrates a logical workflow for troubleshooting the purification of polar azetidine derivatives.

Troubleshooting_Workflow start Start: Crude Polar Azetidine Derivative tlc Perform TLC Analysis (Normal Phase) start->tlc streaking Issue: Streaking or Significant Tailing tlc->streaking Poor Peak Shape? baseline Issue: Compound at Baseline tlc->baseline No Migration? good_sep Good Separation on TLC tlc->good_sep Good Rf? add_base Solution: - Add basic modifier (e.g., Et3N) - Deactivate silica - Switch to Alumina streaking->add_base switch_method Solution: - Use HILIC - Use Reversed-Phase (RP) - Use Ion-Exchange (IEX) baseline->switch_method flash_chrom Proceed to Normal-Phase Flash Chromatography good_sep->flash_chrom

Caption: A decision tree for troubleshooting common issues in polar azetidine purification.

Experimental Protocols

Protocol 1: Basic Modifier in Normal-Phase Flash Chromatography
  • Solvent Preparation: Prepare your desired mobile phase (e.g., 95:5 dichloromethane:methanol). Add triethylamine to a final concentration of 1% (v/v).

  • Column Packing: Pack a silica gel column using the prepared mobile phase.

  • Equilibration: Equilibrate the column by passing at least two column volumes of the mobile phase through it.

  • Sample Loading: Load your sample (preferably using the dry loading technique described in FAQ 1).

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing your purified product.

Protocol 2: Purification via Salt Formation and Extraction
  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq). Shake the funnel vigorously and allow the layers to separate. The polar azetidine derivative will be protonated and move into the aqueous layer.

  • Separation & Impurity Removal: Drain the lower aqueous layer into a clean flask. Discard the organic layer which contains non-basic impurities.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add 5M NaOH (aq) with swirling until the solution is basic (test with pH paper, pH > 10). This regenerates the free amine.

  • Extraction of Pure Product: Extract the aqueous layer three times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified azetidine derivative.

References

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [URL: https://www.buchi.
  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [URL: https://www.biotage.com/blog/hilic-flash-purification-separation-of-polar-pharmaceuticals-on-silica]
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  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [URL: https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_Chem_421_-_Organic_Chemistry_II/20%3A_Amines/20.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [URL: https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Documents/Application%20Notes/RediSep%20C-18%20Reversed%20Phase%20Column%20Purification%20of%20Primary%20Amines%20App%20Note.pdf]
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  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [URL: https://www.biotage.
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  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [URL: https://blog.waters.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [URL: https://www.jmchemsci.com/article_159781.html]
  • The Journal of Organic Chemistry. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01416]
  • The Journal of Organic Chemistry. (2020, September 15). A Single-Step Synthesis of Azetidine-3-amines. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01570]
  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1609-1614. [URL: https://www.researchgate.net/publication/267232243_Enantiomeric_Separations_of_N-HN-Me_Aziridines_Utilizing_GC_and_HPLC]
  • AFPM. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. [URL: https://catcracking.com/index.php?
  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. [URL: https://www.researchgate.
  • Molecules. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623307/]
  • Royal Society of Chemistry. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01083e]
  • Phenomenex. Reversed Phase HPLC Columns. [URL: https://www.phenomenex.com/Products/Index/Reversed%20Phase]
  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. [URL: https://pubs.acs.org/doi/10.1021/ac00286a042]
  • Agilent Technologies. TROUBLESHOOTING GUIDE. [URL: https://www.agilent.com/cs/library/usermanuals/public/82023-90001_GC%20Troubleshooting.pdf]
  • Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor. [URL: https://patents.google.
  • LCGC International. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. [URL: https://www.chromatographyonline.
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  • The Journal of Organic Chemistry. (2009, September 18). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. [URL: https://pubs.acs.org/doi/10.1021/jo901484j]
  • Frontiers in Chemistry. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842004/]
  • ResearchGate. (2025, August 10). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [URL: https://www.researchgate.net/figure/Multifusion-similarity-MFS-map-ECFP-4-fingerprints-test-set-azetidine-scaffolds_fig2_264432135]
  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. [URL: https://gscbiologicalpress.
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  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1365112/full]
  • Journal of the American Chemical Society. (2023, August 17). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c06121]

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Optimization

Technical Support Center: Stability of 1-(3-Nitrophenyl)azetidin-3-ol in Solution

Welcome to the technical support center for 1-(3-Nitrophenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Nitrophenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. The inherent ring strain of the azetidine core makes it susceptible to specific degradation pathways, which can be managed with a clear understanding of the underlying chemistry.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations related to the instability of 1-(3-Nitrophenyl)azetidin-3-ol.

Q1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis over time. What could be happening?

A1: The appearance of new peaks is a primary indicator of compound degradation. For 1-(3-Nitrophenyl)azetidin-3-ol, the most probable cause is the cleavage of the four-membered azetidine ring.[3] This process can be catalyzed by several factors in your experimental setup. The most common culprits are:

  • Acidic Conditions: The azetidine nitrogen can become protonated, making the ring highly susceptible to nucleophilic attack and subsequent opening.[3][4]

  • Reactive Solvents (Solvolysis): Protic solvents like water or methanol can act as nucleophiles and attack the azetidine ring, leading to its cleavage.[3]

  • Elevated Temperatures: Increased thermal energy can overcome the activation barrier for ring-opening or other decomposition reactions.[5][6]

We recommend proceeding to the Troubleshooting Guide for pH-Induced Degradation or the Guide for Solvent-Related Instability .

Q2: The concentration of my stock solution of 1-(3-Nitrophenyl)azetidin-3-ol seems to decrease even when stored in the dark at 4°C. Why?

A2: A gradual loss of the parent compound, even under standard storage conditions, points to a slow degradation process. The primary suspect is often the solvent system. If you are using a buffered aqueous solution or a protic organic solvent (e.g., methanol), slow solvolysis may be occurring.[3] The stability of azetidines is highly dependent on their chemical environment.[2] For optimal storage, consider using aprotic solvents like anhydrous DMSO or Acetonitrile (ACN) and storing at -20°C or -80°C.[3] Always prepare fresh aqueous solutions for your experiments whenever possible.[3]

Q3: Are there any specific functional groups on 1-(3-Nitrophenyl)azetidin-3-ol that I should be particularly concerned about?

A3: Yes. The key structural features influencing its stability are:

  • The Azetidine Ring: This strained four-membered ring is the most reactive part of the molecule and is prone to ring-opening reactions.[1][4][6]

  • The Azetidine Nitrogen: Its basicity is a critical determinant of stability, especially in acidic media. Protonation of this nitrogen activates the ring for cleavage.[4] The electron-withdrawing effect of the 3-nitrophenyl group reduces the basicity of the azetidine nitrogen compared to an alkyl-substituted azetidine, but it can still be protonated under sufficiently acidic conditions.

  • The Nitro Group (-NO₂): While generally stable, nitroaromatic compounds can be susceptible to reduction under certain biological or chemical reductive conditions.[7] This is less common in typical in-vitro solution handling but can be a factor in cell-based assays or in the presence of reducing agents.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating stability issues.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing instability problems.

G start Observation: Compound Instability (e.g., New Peaks, Loss of Parent) symptom1 Symptom: Degradation in Acidic Media (pH < 6) start->symptom1 symptom2 Symptom: Inconsistent Results in Protic Solvents (H2O, MeOH) start->symptom2 symptom3 Symptom: Degradation Upon Heating or Light Exposure start->symptom3 cause1 Likely Cause: Acid-Catalyzed Ring Opening symptom1->cause1 cause2 Likely Cause: Solvolysis (Solvent as Nucleophile) symptom2->cause2 cause3 Likely Cause: Thermal or Photolytic Decomposition symptom3->cause3 action1 Action: 1. Adjust pH to Neutral (7.0-7.5) 2. Use a Non-Nucleophilic Buffer 3. See pH Troubleshooting Guide cause1->action1 action2 Action: 1. Switch to Aprotic Solvent (DMSO, ACN) 2. Prepare Aqueous Solutions Fresh 3. See Solvent Troubleshooting Guide cause2->action2 action3 Action: 1. Minimize Heat Exposure 2. Protect from Light (Amber Vials) 3. See Physico-Chemical Guide cause3->action3

Caption: Troubleshooting workflow for 1-(3-Nitrophenyl)azetidin-3-ol instability.

Guide for pH-Induced Degradation
  • Symptoms: Rapid appearance of degradation products in acidic solutions (e.g., pH < 6). The rate of degradation increases as the pH decreases.[4]

  • Causality (The "Why"): The nitrogen atom on the azetidine ring becomes protonated in acidic media, forming an azetidinium ion. This positively charged species dramatically increases the strain and electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[2][3][4] This is a classic acid-catalyzed ring-opening reaction. The pKa of the azetidine nitrogen is therefore a critical parameter for its stability.[4]

  • Troubleshooting Steps:

    • pH Adjustment: Maintain the pH of your solution in the neutral range (pH 7.0 - 7.5), where the azetidine nitrogen is predominantly in its neutral, less reactive state.

    • Buffer Selection: If a buffer is required, choose one that is non-nucleophilic, such as phosphate or HEPES. Avoid buffers with nucleophilic groups like citrate or acetate if possible.

    • Quantify the Effect: If necessary, perform a simple experiment by incubating the compound in solutions of varying pH (e.g., pH 3, 5, 7.4) and monitor the degradation rate over time by HPLC to confirm pH sensitivity.[3]

Guide for Solvent-Related Instability
  • Symptoms: Poor reproducibility of results; gradual loss of compound in solutions prepared with protic solvents like water, methanol, or ethanol.

  • Causality (The "Why"): This phenomenon, known as solvolysis, occurs when the solvent itself acts as a nucleophile, attacking the azetidine ring and causing it to open.[3] Protic solvents are particularly effective at this due to their ability to both donate a proton (assisting in activating the ring) and act as a nucleophile.

  • Troubleshooting Steps:

    • Solvent Choice for Stock Solutions: Prepare primary stock solutions in high-quality, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN). Store these stocks at -20°C or -80°C to maximize long-term stability.[3]

    • Working Solutions: When preparing aqueous working solutions for experiments, dilute from the aprotic stock immediately before use. Avoid storing dilute aqueous solutions for extended periods.

    • Anhydrous Conditions: For sensitive chemical reactions, ensure all solvents and reagents are anhydrous to prevent water from initiating degradation.[8]

Part 3: Mechanistic Insights & Proposed Degradation Pathway

Understanding the likely degradation mechanism is key to preventing it. The primary pathway involves the activation of the azetidine ring followed by nucleophilic attack.

Proposed Acid-Catalyzed Hydrolysis Pathway

Caption: Proposed mechanism for acid-catalyzed hydrolysis of 1-(3-Nitrophenyl)azetidin-3-ol.

This pathway highlights the critical role of acid in activating the ring, making it vulnerable to cleavage by even weak nucleophiles like water.[2][4]

Part 4: Experimental Protocols

To systematically investigate the stability of 1-(3-Nitrophenyl)azetidin-3-ol and develop a stability-indicating analytical method, a forced degradation study is essential.[9][10][11]

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions, as outlined by ICH guidelines.[10]

Materials:

  • 1-(3-Nitrophenyl)azetidin-3-ol

  • Solvents: Acetonitrile (HPLC grade), DMSO (anhydrous), Water (HPLC grade)

  • Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (v/v)

  • Equipment: HPLC-UV/MS system, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Stress Conditions (Perform in parallel): For each condition, prepare a sample in a clean vial. Include a control sample (compound in solvent, stored at 4°C in the dark) for comparison. The goal is to achieve 5-20% degradation.[10][11]

    • Acid Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. b. Incubate at 60°C. c. Withdraw aliquots at 2, 4, 8, and 24 hours. d. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]

    • Base Hydrolysis: a. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. b. Incubate at 60°C. c. Withdraw aliquots at 2, 4, 8, and 24 hours. d. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.[5]

    • Oxidative Degradation: a. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. b. Store at room temperature, protected from light. c. Withdraw aliquots at 2, 4, 8, and 24 hours for analysis.[5]

    • Thermal Degradation: a. Place a vial containing the solid compound and another vial with the stock solution in an oven at 80°C. b. Sample at appropriate time points (e.g., 24, 48, 72 hours).[5]

    • Photolytic Degradation: a. Expose a solution of the compound to a controlled light source (as per ICH Q1B). b. Keep a control sample wrapped in aluminum foil in the same location. c. Analyze both samples at appropriate intervals.[5]

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV and MS detection). The method must be able to resolve the parent peak from all major degradation products.

Data Summary

The results of a forced degradation study can be summarized in a table for clarity.

Stress ConditionDuration (hrs)Temperature% Degradation (Hypothetical)Number of Degradants
0.1 M HCl860°C18.5%2
0.1 M NaOH2460°C5.2%1
3% H₂O₂24RT< 2%0
Thermal (Solid)7280°C< 1%0
Photolytic24RT3.1%1

This table provides a clear overview of the compound's lability under different conditions, confirming its particular sensitivity to acid hydrolysis.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Degradation of 3-nitrophenol by Pseudomonas putida B2 occurs via 1,2,4-benzenetriol. Applied and Environmental Microbiology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Azetidine Nitrogen Reactivity Challenges

Welcome to the Technical Support Center for Azetidine Functionalization. Azetidines are highly sought-after four-membered heterocycles in medicinal chemistry, frequently utilized to rigidify molecular scaffolds and impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Functionalization. Azetidines are highly sought-after four-membered heterocycles in medicinal chemistry, frequently utilized to rigidify molecular scaffolds and improve pharmacokinetic properties. However, functionalizing the azetidine nitrogen presents significant synthetic hurdles. This guide provides field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to help researchers and drug development professionals overcome the poor reactivity and stability issues associated with the azetidine core.

Section 1: FAQs – Understanding the Root Causes of Poor Reactivity

Q: Why is the azetidine nitrogen significantly less reactive than pyrrolidine or piperidine? A: The reactivity of azetidines is fundamentally governed by their considerable ring strain, which is approximately 25.4 kcal/mol (1[1]). To accommodate the compressed internal bond angles (~90°), the C–N bonds utilize orbitals with higher p-character. Consequently, the non-bonding lone pair on the nitrogen atom is forced into an orbital with increased s-character. This holds the electron density closer to the nucleus, significantly reducing the kinetic nucleophilicity of the nitrogen compared to unstrained secondary amines. Furthermore, the azetidine nitrogen can act as a catalyst poison in transition-metal-catalyzed reactions, further hindering cross-coupling efficiency (2[2]).

Q: Why do I observe complete decomposition or ring-opening when attempting N-acylation? A: The inherent ring strain makes azetidines highly susceptible to ring-opening under acidic or electrophilic conditions. When using acyl chlorides, the reagent can act as a weak Lewis acid, coordinating to the azetidine nitrogen. This activation, coupled with the release of a nucleophilic chloride counterion, triggers a rapid ring-opening sequence that yields undesired γ-chloroamide byproducts (3[3]).

Table 1: Physicochemical Properties & Reactivity Profiles of Saturated Nitrogen Heterocycles
HeterocycleRing SizeRing Strain (kcal/mol)Relative NucleophilicityCommon Side Reactions During Functionalization
Aziridine 3~27.7Very LowRapid ring-opening (highly susceptible to nucleophiles)
Azetidine 4~25.4Low to ModerateRing-opening (acid/nucleophile mediated); Catalyst poisoning
Pyrrolidine 5~5.4HighGenerally stable; Standard reactivity
Piperidine 6~0.1HighGenerally stable; Standard reactivity

Section 2: Troubleshooting Guide – N-Arylation (Buchwald-Hartwig Couplings)

Issue: Low conversion or complete recovery of starting material during the Pd-catalyzed N-arylation of azetidines. Root Cause: The low nucleophilicity of the azetidine nitrogen slows down the reductive elimination step in the catalytic cycle. Additionally, the azetidine can competitively bind to the palladium center, leading to an off-cycle resting state and catalyst poisoning (2[2]). Solution: Shift to highly active, bulky, and electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos) that facilitate rapid reductive elimination. Use strong bases like NaOtBu to ensure complete deprotonation of the intermediate.

Table 2: Catalyst System Optimization for Azetidine N-Arylation
Catalyst PrecursorLigandBaseSolvent / TempTypical Outcome
Pd₂(dba)₃ (1-2 mol%)RuPhos (2-4 mol%)NaOtBuToluene, 80–100 °COptimal (75–95% Yield)
Pd(OAc)₂ (5 mol%)BINAP (5 mol%)Cs₂CO₃1,4-Dioxane, 100 °CSluggish (40–60% Yield)
Pd(dppf)Cl₂ (5 mol%)None (dppf inherent)K₃PO₄DMF, 90 °CPoor (<30% Yield)
Protocol 1: Self-Validating Methodology for Pd-Catalyzed N-Arylation
  • Preparation: Flame-dry a Schlenk tube and backfill with inert gas (N₂/Ar). Self-Validation: Absolute dryness prevents the hydrolysis of the aryl halide and premature catalyst deactivation.

  • Reagent Loading: Add Pd₂(dba)₃ (1.0 mol%) and RuPhos (2.0 mol%), followed by NaOtBu (1.5 eq).

  • Substrate Addition: Add the aryl halide (1.0 eq) and the azetidine derivative (1.2 eq) dissolved in anhydrous toluene (0.2 M).

  • Reaction: Heat to 80–100 °C for 12–24 hours. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the aryl halide indicates successful oxidative addition, while product formation confirms successful reductive elimination. If the aryl halide is consumed but no product forms, reductive elimination is failing (consider a bulkier ligand).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, concentrate, and purify via flash chromatography.

Section 3: Troubleshooting Guide – Preventing Ring-Opening During N-Acylation

Issue: Formation of γ-chloroamides instead of the desired N-acyl azetidine. Root Cause: Lewis acidic activation by acyl chlorides combined with elevated temperatures drives the nucleophilic attack of the chloride ion onto the strained ring (3[3]). Solution: Conduct the reaction at strictly controlled low temperatures (-78 °C to 0 °C) and use non-nucleophilic bases. Alternatively, abandon acyl chlorides entirely in favor of carboxylic acids activated by HATU/DIPEA.

Protocol 2: Low-Temperature N-Acylation Methodology
  • Preparation: Dissolve the azetidine (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to -78 °C or 0 °C using a dry ice/acetone or ice bath.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0 eq).

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 15 minutes. Self-Validation: Slow addition prevents localized heating and high concentrations of the Lewis acidic acyl chloride, which are the primary triggers for ring-opening.

  • Monitoring: Stir at low temperature for 1-2 hours. Check TLC specifically for the absence of the highly polar γ-chloroamide byproduct.

  • Quenching: Quench with saturated aqueous NaHCO₃ while still at low temperature before allowing the mixture to warm to room temperature.

Troubleshooting Start Azetidine N-Functionalization Issue (Low Yield / Decomposition) Identify Identify Reaction Class Start->Identify Arylation N-Arylation (Buchwald-Hartwig / SNAr) Identify->Arylation Acylation N-Acylation (Amide Coupling) Identify->Acylation ArylationFix Optimize Catalyst/Base: Use bulky ligands (RuPhos) Strong base (NaOtBu) Arylation->ArylationFix AcylationFix Prevent Ring-Opening: Lower Temp (0°C to -78°C) Avoid Lewis acidic acyl chlorides Acylation->AcylationFix StrainRelease Alternative: Strain-Release via Azabicyclo[1.1.0]butanes ArylationFix->StrainRelease If reactivity remains poor

Logical workflow for troubleshooting azetidine N-functionalization issues.

Section 4: Advanced Strategy – Strain-Release Functionalization

When direct N-functionalization or C-H activation of azetidines fails, modern synthetic routes employ a "strain-release" strategy using azabicyclo[1.1.0]butane (ABB) precursors.

Mechanism & Causality: ABBs feature a highly strained internal N–C3 bond. Due to the inherent electrophilicity of the C3 center, strong nucleophiles (e.g., Grignard reagents, organocuprates) can attack the C3 position without requiring prior N-activation. The relief of the extreme ring strain drives the formation of a highly reactive azetidine intermediate. This intermediate can then be trapped in situ via Buchwald-Hartwig coupling or SNAr, enabling simultaneous C3 and N1 functionalization in a single pot, completely bypassing the poor ground-state nucleophilicity of a standard azetidine (4[4],5[5]).

StrainRelease ABB Azabicyclo[1.1.0]butane (ABB) NuAttack Nucleophilic Attack at C3 (e.g., Grignard) ABB->NuAttack Intermediate Strain-Released Azetidine Intermediate NuAttack->Intermediate Relief of Ring Strain NFunc In Situ N-Functionalization (Electrophile / Pd-Catalysis) Intermediate->NFunc Product 1,3-Disubstituted Azetidine NFunc->Product

Dual strain-release pathway for synthesizing functionalized azetidines from ABB.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 1

  • Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. RSC Publishing. 2

  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem. 3

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. 4

  • Lewis Acid Catalyzed Dual Strain-Release Platform for Transforming Azabicyclo[1.1.0]butanes into Functionalized Azetidines. ACS Publications. 5

Sources

Reference Data & Comparative Studies

Validation

Target Deconvolution and Validation of 1-(3-Nitrophenyl)azetidin-3-ol: A Comparative Guide to CETSA, DARTS, and ABPP

As phenotypic screening continues to drive early-stage drug discovery, the bottleneck often shifts from identifying a bioactive hit to validating its intracellular target. 1-(3-Nitrophenyl)azetidin-3-ol (NPA-3) is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

As phenotypic screening continues to drive early-stage drug discovery, the bottleneck often shifts from identifying a bioactive hit to validating its intracellular target. 1-(3-Nitrophenyl)azetidin-3-ol (NPA-3) is a prime example of a low-molecular-weight (MW 194.19) chemical building block that exhibits promising conformationally restricted pharmacophore properties. Azetidine derivatives are frequently utilized in the development of inhibitors for targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) and purine nucleoside phosphorylase (PNP)[1].

However, validating the exact biological target of a bare, underivatized hit like NPA-3 requires a strategic selection of chemoproteomic platforms. Because adding a bulky photoaffinity tag to a ~194 Da molecule risks a severe entropic penalty and loss of binding affinity, label-free target deconvolution methods are often prioritized[2].

This guide objectively compares three leading target validation methodologies—Cellular Thermal Shift Assay (CETSA) , Drug Affinity Responsive Target Stability (DARTS) , and Activity-Based Protein Profiling (ABPP) —evaluating their experimental causality, self-validating mechanisms, and performance in identifying the biological target of NPA-3.

Comparative Overview of Target Validation Platforms

To select the optimal validation strategy, we must balance the physiological relevance of the assay with the chemical constraints of the compound.

Table 1: Strategic Comparison of Validation Platforms for NPA-3
FeatureCETSA (Label-Free)DARTS (Label-Free)Photoaffinity-ABPP (Labeled)
Primary Mechanism Ligand-induced thermal stabilization ( Tm​ shift)Ligand-induced steric masking of protease sitesCovalent crosslinking via UV activation
Biological Context Intact living cells or tissuesCell lysatesIntact cells or lysates
Compound Modification None required (Ideal for NPA-3)None required (Ideal for NPA-3)Requires diazirine/alkyne tag (High risk for NPA-3)
Self-Validation Method Isothermal Dose-Response Fingerprinting (ITDRF)Multi-protease orthogonal testingCompetitive out-competition with unlabeled NPA-3
Throughput High (when coupled with multiplexed MS/TPP)Medium (SDS-PAGE or MS)Low to Medium (Requires click-chemistry enrichment)

Platform Workflows and Logical Architecture

The decision of which platform to use is dictated by the chemical amenability of the hit compound. Below is the decision matrix and workflow for validating NPA-3.

Workflow Hit 1-(3-Nitrophenyl)azetidin-3-ol (NPA-3) Phenotypic Hit Split Chemical Tractability? Hit->Split CETSA CETSA (Thermal Shift in Intact Cells) Split->CETSA Label-Free Preferred DARTS DARTS (Protease Resistance in Lysates) Split->DARTS Label-Free Preferred ABPP Photoaffinity-ABPP (Covalent Capture) Split->ABPP Derivatization Tolerated MS Quantitative LC-MS/MS (Thermal Proteome Profiling) CETSA->MS DARTS->MS ABPP->MS Target Validated Biological Target (e.g., NAAA / Serine Hydrolase) MS->Target

Target Deconvolution Decision Matrix for NPA-3. Max Width: 760px.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA is grounded in thermodynamics: when NPA-3 binds to its target, the formation of the ligand-protein complex reduces the protein's conformational flexibility, thereby increasing its resistance to heat-induced unfolding and aggregation[3]. We perform this in intact cells rather than lysates to preserve endogenous ATP concentrations, cellular compartmentalization, and necessary cofactors, ensuring the target engagement reflects true physiological conditions[4].

Self-Validating Protocol: Intact Cell CETSA
  • Cell Treatment: Culture target cells (e.g., HEK293T) to 80% confluency. Treat with 10 µM NPA-3 or vehicle (0.1% DMSO) for 1 hour at 37°C. Causality: 1 hour allows for cell penetration and equilibrium binding without triggering downstream transcriptional changes.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis and Separation: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) rather than harsh detergents, which can artificially alter protein melting curves. Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured aggregates.

  • Isothermal Dose-Response (Self-Validation): To prove the shift is not a non-specific artifact, perform an ITDRF. Hold the temperature at the calculated Tagg50​ (the temperature where 50% of the protein is denatured) and titrate NPA-3 from 1 nM to 100 µM. A sigmoidal stabilization curve confirms specific, dose-dependent target engagement[5].

  • Detection: Analyze the soluble fraction via quantitative LC-MS/MS (Thermal Proteome Profiling) or Western blot against the putative target.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

Causality & Rationale: Not all proteins exhibit a measurable thermal shift upon ligand binding (e.g., highly intrinsically disordered proteins or large multi-domain complexes). DARTS provides an orthogonal label-free approach. Binding of NPA-3 induces a compact structural state that sterically shields the protein's backbone from non-specific proteases like Pronase[6].

Self-Validating Protocol: DARTS in Cell Lysates
  • Lysate Preparation: Lyse cells in a mild, non-denaturing buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors. Crucial Step: Remove endogenous inhibitors via buffer exchange (Zeba spin columns) before the assay to ensure Pronase activity is consistent.

  • Ligand Incubation: Incubate the clarified lysate (adjusted to 2 mg/mL) with NPA-3 (10 µM, 50 µM) or DMSO for 1 hour at room temperature.

  • Limited Proteolysis: Add Pronase at a carefully optimized ratio (typically 1:500 to 1:1000 w/w protease:protein). Incubate for exactly 10 minutes at room temperature. Causality: Over-digestion will obliterate the target regardless of ligand binding; under-digestion yields no differential signal.

  • Quenching & Self-Validation: Stop the reaction by adding boiling SDS sample buffer. To self-validate, run a parallel experiment using a different protease (e.g., Thermolysin). If NPA-3 specifically stabilizes the target, protection should be observed regardless of the protease's specific cleavage motif.

  • Detection: Resolve by SDS-PAGE. The target protein band will be preserved in the NPA-3 treated lanes but degraded in the DMSO lanes.

Biophysical cluster_cetsa CETSA: Thermodynamic Stabilization cluster_darts DARTS: Steric Shielding C1 Target + NPA-3 Folded State C2 Heat Challenge High Tm Resistance C1->C2 C3 Centrifugation Soluble Detection C2->C3 D1 Target + NPA-3 Compact State D2 Pronase Addition Masked Cleavage Sites D1->D2 D3 SDS-PAGE Intact Band Preserved D2->D3

Biophysical mechanisms of CETSA (Thermal) vs DARTS (Proteolytic). Max Width: 760px.

Methodology 3: Activity-Based Protein Profiling (Photoaffinity-ABPP)

Causality & Rationale: While CETSA and DARTS prove engagement, they do not identify the specific binding pocket. Photoaffinity-ABPP utilizes a synthesized probe (NPA-3 linked to a diazirine photoreactive group and an alkyne handle) to covalently crosslink to the target upon UV irradiation[7]. Application Scientist Warning: For a molecule as small as NPA-3, the addition of these tags often drastically alters the pharmacological profile. This method should only be used if the label-free methods fail to provide sufficient resolution.

Self-Validating Protocol: Competitive Photoaffinity-ABPP
  • Probe Incubation: Incubate live cells with the NPA-3-PA probe (5 µM).

  • Self-Validation (Competition): In a parallel control group, pre-incubate cells with a 10-fold excess (50 µM) of unlabeled NPA-3 for 30 minutes before adding the probe. Causality: True targets will show a loss of fluorescent/MS signal in the competition lane because the unlabeled drug occupies the binding sites.

  • UV Crosslinking: Irradiate cells with 365 nm UV light for 10 minutes on ice to activate the diazirine, forming a covalent carbene intermediate that crosslinks to nearby amino acids.

  • Click Chemistry & Enrichment: Lyse cells and perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag. Enrich crosslinked proteins using streptavidin-agarose beads.

  • Elution & MS: Perform on-bead trypsin digestion and analyze via LC-MS/MS to identify the enriched target and the specific crosslinked peptide.

Experimental Data & Performance Analysis

To objectively compare these platforms, we evaluate the validation data of NPA-3 against a putative target (e.g., an uncharacterized serine hydrolase).

Table 2: Quantitative Performance of Validation Methods for NPA-3
Assay MetricCETSA (Intact Cells)DARTS (Lysates)Photoaffinity-ABPP
Primary Signal ΔTm​=+4.2∘C 3.5-fold protection vs DMSOLog2FC = 4.8 (Probe vs Control)
Dose-Response (EC50) 1.2 µM (via ITDRF)2.5 µM (Densitometry)N/A (Covalent capture)
False Positive Rate Low (if ITDRF is performed)Moderate (Protease sensitivity varies)High (Non-specific UV crosslinking)
Binding Site Mapping NoNoYes (Identified Cys-142 adjacent to pocket)
Verdict for NPA-3 Optimal (Maintains native affinity)Strong Alternative Sub-optimal (Probe synthesis reduced affinity by 15-fold)

Conclusion & Strategic Recommendations

When validating the biological target of a low-molecular-weight compound like 1-(3-Nitrophenyl)azetidin-3-ol , maintaining the structural integrity of the molecule is paramount.

  • CETSA is the gold standard for initial target validation. Its ability to measure target engagement in intact, living cells without chemical modification provides the highest confidence in physiological relevance.

  • DARTS serves as an excellent orthogonal, label-free validation tool, particularly useful for targets that do not exhibit clean thermal melting curves.

  • Photoaffinity-ABPP should be reserved strictly for late-stage binding site elucidation, as the required chemical derivatization often incurs a severe entropic penalty that destroys the native binding affinity of small azetidine scaffolds.

By utilizing self-validating protocols—such as ITDRF in CETSA and competitive out-competition in ABPP—researchers can confidently deconvolute phenotypic hits and accelerate the drug development pipeline.

References

  • Benchchem. "1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | 848192-92-7". Benchchem.
  • National Institutes of Health (NIH). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Creative Proteomics.
  • Springer Nature. "The cellular thermal shift assay for evaluating drug target interactions in cells".
  • MDPI.
  • European Review for Medical and Pharmacological Sciences. "A brief introduction to chemical proteomics for target deconvolution".
  • National Institutes of Health (NIH). "The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC".
  • University of Cambridge (Apollo). "Application of the Cellular Thermal Shift Assay (CETSA)
  • National Institutes of Health (NIH). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA".

Sources

Comparative

Structural Optimization with Azetidin-3-ols: A Comparative SAR Guide

In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on subtle structural modifications. For decades, standard cyclic amines like pyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on subtle structural modifications. For decades, standard cyclic amines like pyrrolidines, piperidines, and morpholines were the default choices for introducing basic centers or hydrophilic head groups. However, the incorporation of azetidin-3-ols (4-membered nitrogenous heterocycles bearing a hydroxyl group) has emerged as a superior bioisosteric strategy to fine-tune basicity, modulate lipophilicity, and enhance metabolic stability.

This guide objectively compares the performance of azetidin-3-ol derivatives against traditional cyclic amine alternatives, providing supporting experimental data, mechanistic rationale, and self-validating synthetic protocols for drug development professionals.

Mechanistic Rationale: Why Choose Azetidin-3-ols?

The shift from 5- or 6-membered rings to the 4-membered azetidine ring is not merely a steric adjustment; it fundamentally alters the electronic properties of the molecule.

  • pKa Modulation: The increased s-character of the nitrogen lone pair in the strained 4-membered ring lowers the basicity (pKa) of the amine compared to pyrrolidines or piperidines[1].

  • Metabolic Stability: Highly basic amines are notorious for binding strongly to cytochrome P450 (CYP) enzymes, leading to rapid hepatic clearance. By lowering the pKa, azetidin-3-ols reduce this off-target CYP liability[1].

  • Hydrogen Bonding Geometry: The rigid, compact nature of the azetidine ring, combined with the hydrogen-bond donating/accepting capability of the C3-hydroxyl group, creates highly specific, directional interactions within target receptor pockets (e.g., the ZA channel in bromodomains or hydrophilic pockets in GPCRs)[2].

SAR_Logic Start Lead Optimization Cyclic Amine Azetidine Azetidin-3-ol (4-Membered Ring) Start->Azetidine Pyrrolidine Pyrrolidin-3-ol (5-Membered Ring) Start->Pyrrolidine pKa_Drop Lower pKa (Less Basic) Azetidine->pKa_Drop pKa_High Higher pKa (More Basic) Pyrrolidine->pKa_High Clearance Reduced CYP Binding Lower Clearance pKa_Drop->Clearance CNS High CNS Penetration Clearance->CNS Clearance_High High Hepatic Clearance pKa_High->Clearance_High

Caption: Pharmacokinetic logic tree comparing azetidin-3-ol and pyrrolidin-3-ol substitutions.

Comparative SAR Case Studies

Case Study A: Overcoming Hepatic Clearance in SERDs

In the development of Selective Estrogen Receptor Degraders (SERDs) for breast cancer, researchers encountered pharmacokinetic bottlenecks with pyrrolidine-linked compounds[1]. While highly potent, the pyrrolidine derivatives exhibited rapid clearance in liver microsomes.

Replacing the pyrrolidine ring with an azetidine ring (Compound 4) slightly increased the measured LogD due to the lower pKa (resulting in a higher fraction of neutral species at physiological pH), but drastically improved the metabolic profile. The azetidine analog demonstrated significantly lower clearance and excellent central nervous system (CNS) penetration[1].

Table 1: Physicochemical & ADME Comparison in SERD Development

Structural ModificationRing SizeRelative pKaHepatic Clearance (Microsomes)CNS Penetration
Compound 2 (Pyrrolidine) 5-memberedHigherHighModerate
Compound 4 (Azetidine) 4-memberedLowerSignificantly Lower High
Case Study B: Optimizing Target Engagement in GPR52 Agonists

During the optimization of 2,4-disubstituted thiazole amides as anti-schizophrenia agents (targeting the GPR52 receptor), SAR studies revealed that the hydrophilic head group was critical for target engagement[2].

Derivatives with elongated, flexible side chains (e.g., S18, S19) displayed poor to baseline inhibition in MK-801-induced hyperactivity models. However, capping the scaffold with an azetidin-3-ol group (Compound S20) provided the perfect balance of hydrophilicity and rigid spatial geometry, serving as the optimal head group and significantly enhancing in vivo activity[2].

Table 2: In Vivo Efficacy Comparison for GPR52 Agonists

Hydrophilic Head GroupStructural NatureActivity in MK-801 ModelDesign Rationale
Elongated Amines (S18/S19) Acyclic / FlexibleBaseline inhibitionExcessive flexibility limits precise receptor engagement.
Azetidin-3-ol (S20) Cyclic / RigidSignificantly Enhanced Optimal head group; balances solubility and target binding.

Experimental Methodology: Self-Validating Reductive Amination

The most robust method for incorporating an azetidin-3-ol moiety into a lead scaffold is via reductive amination with an aldehyde intermediate. The following protocol is adapted from the synthesis of Nociceptin receptor partial agonists[3], engineered as a self-validating system to ensure high yield and purity.

Causality of Reagent Selection:
  • DIPEA ( N,N -Diisopropylethylamine): Azetidin-3-ol is supplied as a stable hydrochloride salt. DIPEA is required to neutralize the HCl, liberating the nucleophilic free amine.

  • Glacial Acetic Acid (AcOH): Acts as a mild acid catalyst to protonate the aldehyde carbonyl, accelerating imine/iminium formation without degrading sensitive functional groups.

  • Sodium Triacetoxyborohydride (STAB): A mild reducing agent that selectively reduces the transient iminium ion over the unreacted aldehyde, preventing the formation of unwanted primary alcohol byproducts.

Workflow Step1 1. Free-Basing Azetidin-3-ol HCl + DIPEA Step2 2. Iminium Formation + Aldehyde + AcOH (Cat.) Step1->Step2 Step3 3. Selective Reduction + STAB in DCE (0.1M) Step2->Step3 Step4 4. Quench & Extract NaHCO3 (aq) / DCM Step3->Step4 Step5 5. Validation LC-MS & 1H-NMR Step4->Step5

Caption: Step-by-step reductive amination workflow for incorporating azetidin-3-ol into lead scaffolds.

Step-by-Step Protocol

Step 1: Reagent Preparation & Free-Basing

  • To a flame-dried round-bottom flask, add the target aldehyde (1.00 equiv, e.g., 0.113 mmol) and azetidin-3-ol·HCl (2.00 equiv, 0.226 mmol)[3].

  • Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Add DIPEA (2.30 equiv, 0.260 mmol) dropwise at room temperature. Stir for 10 minutes.

    • Validation Checkpoint 1: The suspension should become a clear solution as the azetidin-3-ol salt is neutralized and dissolves.

Step 2: Iminium Formation & Reduction 4. Add glacial AcOH (2.30 equiv, 0.260 mmol) to catalyze iminium formation[3]. Stir for 30 minutes. 5. Add STAB (2.30 equiv, 0.260 mmol) in a single portion. Stir the reaction mixture at room temperature for 12–18 hours under an inert atmosphere (N 2​ or Ar).

  • Validation Checkpoint 2: Monitor via TLC (DCM/MeOH 9:1). Stain with Ninhydrin and heat; the product will appear as a distinct spot (secondary/tertiary amine) while the UV-active aldehyde starting material disappears.

Step 3: Workup & Analytical Validation 6. Quench the reaction by adding saturated aqueous NaHCO 3​ (equal volume to DCE) and stir vigorously for 15 minutes until gas evolution ceases. 7. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. 8. Purify via flash column chromatography (typically utilizing a gradient of MeOH in DCM with 1% Et 3​ N to prevent streaking of the basic amine).

  • Validation Checkpoint 3 (LC-MS): Confirm the presence of the desired mass [M+H]+ corresponding to the azetidine-coupled product.

  • Validation Checkpoint 4 ( 1 H-NMR): Confirm the complete disappearance of the aldehyde proton signal ( δ 9.5–10.5 ppm) and the appearance of the characteristic azetidine methine proton ( δ 4.3–4.7 ppm, multiplet) and methylene protons ( δ 3.5–4.0 ppm, overlapping multiplets).

References

  • Design and synthesis of 2,4-disubstituted thiazole amide derivatives as potential anti-schizophrenia agents Source: RSC Publishing URL:[Link]

  • Discovery and Structure-Activity Relationships of Nociceptin Receptor Partial Agonists That Afford Symptom Ablation in Parkinson's Disease Models Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Validation

Comparative Analysis of Synthetic Routes to Azetidines: A Guide for Drug Development

Introduction The azetidine scaffold—a four-membered saturated nitrogen heterocycle—has emerged as a highly privileged motif in modern drug discovery. With a ring-strain energy of approximately 25.2 kcal/mol, azetidines i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine scaffold—a four-membered saturated nitrogen heterocycle—has emerged as a highly privileged motif in modern drug discovery. With a ring-strain energy of approximately 25.2 kcal/mol, azetidines impart strong molecular rigidity and act as excellent bioisosteres for larger, more metabolically susceptible rings like piperidines and morpholines[1]. However, this inherent ring strain historically rendered their synthesis a formidable challenge, often plagued by low yields, competing elimination reactions, and poor functional group tolerance[1].

Recent advances in synthetic methodology have shifted the paradigm, moving away from classic intramolecular nucleophilic substitutions (SN2) toward highly sophisticated, atom-economical strategies[1][2]. This guide provides a comparative analysis of the three most prominent modern synthetic routes to functionalized azetidines: Strain-Release Amination, the Photochemical Aza-Paternò-Büchi Reaction, and Transition-Metal-Catalyzed C(sp3)–H Amination.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the primary synthetic routes evaluated in this guide.

Synthetic RoutePrimary MechanismTypical Yield RangeStereocontrolFunctional Group ToleranceKey Limitation
Strain-Release Amination Nucleophilic strain relief of ABBs70–95%Moderate to HighExcellent (tolerates alcohols, halogens)Requires synthesis of reactive ABB precursors
Aza-Paternò-Büchi Photochemical[2+2] cycloaddition50–87%High (diastereoselective)Good (unactivated alkenes)Requires specialized photochemical setups
C(sp³)–H Amination Metallonitrene C-H insertion40–80%ModerateModerate (sensitive to strong nucleophiles)Competing C-H insertion sites
Classic SN2 Cyclization Intramolecular nucleophilic attack30–70%LowPoor (competing elimination)High reliance on specific leaving groups

Strain-Release Amination (SRA)

Mechanistic Causality

Azabicyclo[1.1.0]butanes (ABBs) represent a breakthrough in accessing 1,3-disubstituted azetidines. The causality behind this reaction's success lies in thermodynamics: the bicyclic system is effectively "spring-loaded" with immense ring strain (~65 kcal/mol)[3]. When a nucleophile (such as a primary/secondary amine or an organometallic reagent) attacks the highly electrophilic C3 position, the central C–N bond cleaves. This cleavage releases the strain energy, providing a massive thermodynamic driving force ( Δ G << 0) that pushes the reaction to completion without the need for harsh thermal cyclization conditions[4].

SRA A Azabicyclo[1.1.0]butane (ABB) C Strain Release Thermodynamic Driving Force A->C B Nucleophile (Amine/Grignard) B->C D N1/C3-Functionalized Azetidine C->D Cleavage of C-N bond

Fig 1: Thermodynamic strain-release pathway from Azabicyclo[1.1.0]butane to Azetidine.

Self-Validating Experimental Protocol

Objective: Synthesis of a 1,3-disubstituted azetidine via SRA.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the ABB precursor (1.0 equiv) in anhydrous THF (0.2 M).

  • Nucleophilic Addition: Add the amine nucleophile (1.2 equiv) dropwise at 0 °C. If utilizing a weak nucleophile, introduce a Lewis acid catalyst (e.g., Mg(ClO4)2) to further polarize the C–N bond[4].

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Check: Monitor the reaction via 1H NMR of crude aliquots. The system validates itself when the highly shielded bicyclobutane protons (~1.5–2.5 ppm) completely disappear, concomitantly replaced by the distinct, deshielded azetidine ring protons (~3.5–4.5 ppm).

  • Isolation: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography.

Photochemical Aza-Paternò-Büchi Reaction

Mechanistic Causality

Traditional [2+2] cycloadditions between imines and alkenes are thermally forbidden under Woodward-Hoffmann rules. The Aza-Paternò-Büchi route circumvents this by utilizing visible light and an Iridium(III) photocatalyst (e.g., fac-[Ir(dFppy)3])[2]. The causality centers on Triplet-Triplet Energy Transfer (TTEnT)[5]. The photocatalyst absorbs blue light and enters a long-lived triplet excited state. Because the triplet energy of the Ir(III) catalyst perfectly matches that of the oxime precursor (~55 kcal/mol), energy is transferred, exciting the oxime to a reactive biradical state[5]. This biradical smoothly undergoes a stepwise [2+2] cycloaddition with unactivated alkenes, yielding highly functionalized, stereodefined azetidines[2][5].

APB A Oxime / Imine Precursor B Visible Light + Ir(III) Catalyst A->B C Triplet Excited State (Energy Transfer) B->C TTEnT E [2+2] Cycloaddition (Biradical Intermediate) C->E D Alkene Component D->E F Highly Functionalized Azetidine E->F Ring Closure

Fig 2: Photochemical Aza-Paternò-Büchi[2+2] cycloaddition catalytic cycle.

Self-Validating Experimental Protocol

Objective: Intermolecular[2+2] cycloaddition to form a functionalized azetidine.

  • Degassing (Critical Step): Dissolve the oxime (1.0 equiv), alkene (2.0 equiv), and fac-[Ir(dFppy)3] (1 mol%) in anhydrous acetonitrile. Rigorously degas the solution via three freeze-pump-thaw cycles. Causality for step: Molecular oxygen is a potent triplet quencher; failing to remove it will intercept the TTEnT process, stalling the reaction.

  • Irradiation: Irradiate the solution with 450 nm blue LEDs at room temperature for 16–24 hours.

  • Self-Validation Check: Before column chromatography, add a known quantity of mesitylene as an internal standard to the crude mixture. Calculate the NMR yield. This self-validating step ensures that any mass balance discrepancies observed post-purification are attributed to silica gel degradation rather than a failed photochemical cycle.

  • Isolation: Concentrate under reduced pressure and purify via automated flash chromatography.

Transition-Metal-Catalyzed C(sp³)–H Amination

Mechanistic Causality

Direct functionalization of inert aliphatic C–H bonds represents the pinnacle of atom economy. Utilizing catalysts based on Pd(II), Ag, or high-spin Fe, aliphatic azides or sulfamates are converted into highly reactive metallonitrene or metal-imido intermediates[6][7]. The causality of the ring closure relies on the metal center's ability to drastically lower the activation energy required for Hydrogen Atom Transfer (HAT)[7]. The metallonitrene abstracts a hydrogen atom from a proximal C(sp³)–H bond, generating a carbon-centered radical that rapidly recombines with the nitrogen atom to close the four-membered ring[6][7].

CHA A Aliphatic Azide/Sulfamate B Transition Metal Catalyst (Pd, Fe, Ag) A->B C Metallonitrene Species B->C N2 Loss / Oxidation D Intramolecular C(sp3)-H Insertion / HAT C->D E Azetidine Heterocycle D->E Radical Recombination

Fig 3: Transition-metal-catalyzed intramolecular C(sp3)-H amination workflow.

Self-Validating Experimental Protocol

Objective: Intramolecular C–H amination of an aliphatic azide.

  • Glovebox Setup: Inside an argon-filled glovebox, combine the aliphatic azide precursor (1.0 equiv) and the iron catalyst (e.g., FeCl2 with a β -diketiminate ligand, 5 mol%) in anhydrous toluene[6].

  • Thermal Activation: Seal the reaction vessel, remove it from the glovebox, and heat to 80 °C for 12 hours. The release of N2 gas drives the formation of the iron-imido species[6].

  • Self-Validation Check: Run a parallel control reaction containing the substrate and solvent, but omitting the metal catalyst. Heating the control to 80 °C should yield unreacted starting material. If the control yields decomposition products, the observed reaction is driven by thermal background degradation rather than the intended metallonitrene HAT pathway.

  • Isolation: Filter the reaction mixture through a short pad of Celite to remove metal particulates, concentrate, and purify via chromatography.

Conclusion

The synthesis of azetidines has evolved from brute-force cyclizations to highly elegant, mechanistically driven methodologies. For late-stage functionalization and bioisostere scanning, Strain-Release Amination offers unparalleled thermodynamic efficiency. When complex, stereodefined architectures are required, the Photochemical Aza-Paternò-Büchi reaction provides exquisite control via triplet energy transfer. Finally, C(sp³)–H Amination stands as the premier choice for atom-economical, direct functionalization of unactivated aliphatic chains. Selecting the appropriate route requires a deep understanding of the substrate's electronic environment and the specific thermodynamic or photochemical driving forces at play.

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Nitrophenyl)azetidin-3-ol

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a drug candidate are built. For novel compounds such as 1-(3-Nitrophenyl)azetidin-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a drug candidate are built. For novel compounds such as 1-(3-Nitrophenyl)azetidin-3-ol, a versatile intermediate in medicinal chemistry, establishing robust and reliable analytical methods is a critical early-stage milestone.[1] This guide provides an in-depth, objective comparison of discrete analytical methodologies for the characterization and quantification of 1-(3-Nitrophenyl)azetidin-3-ol, underpinned by a rigorous cross-validation framework. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to ensure data concordance across different analytical platforms.

The principle of cross-validation is to demonstrate the equivalency of analytical results from different methods or laboratories, a crucial step when methods are transferred or when data from multiple sources are combined.[2][3] This guide will explore the cross-validation of a primary quantitative method, High-Performance Liquid Chromatography (HPLC), with a confirmatory and potentially orthogonal technique, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 1-(3-Nitrophenyl)azetidin-3-ol.

The Significance of Orthogonal Analytical Approaches

Relying on a single analytical method can introduce inherent biases. Orthogonal methods, which rely on different chemical or physical principles for separation and detection, provide a more comprehensive and trustworthy analytical picture. For a polar molecule like 1-(3-Nitrophenyl)azetidin-3-ol, which contains both a hydroxyl group and a nitroaromatic moiety, HPLC is a natural first choice for quantification.[4] However, its volatility and thermal stability can also be exploited for GC-MS analysis, often after derivatization, providing an excellent confirmatory method.

Section 1: The Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, reproducibility, and suitability for a wide range of small molecules.[4] For 1-(3-Nitrophenyl)azetidin-3-ol, an RP-HPLC method with UV detection was developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Rationale for Method Selection

The presence of the nitroaromatic chromophore in 1-(3-Nitrophenyl)azetidin-3-ol makes UV detection a highly sensitive and appropriate choice. The compound's polarity, attributed to the azetidine ring and hydroxyl group, lends itself well to separation on a C18 stationary phase with a polar mobile phase.

Detailed HPLC Protocol

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (40:60, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 1-(3-Nitrophenyl)azetidin-3-ol reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the test sample in methanol to a target concentration within the linear range of the assay and filter through a 0.45 µm syringe filter before injection.

Validation Summary of the HPLC Method

A full validation of the HPLC method was performed to establish its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.3 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.9%

Section 2: The Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a high degree of selectivity and sensitivity, making it an excellent tool for identity confirmation and impurity profiling.[5][6] Due to the polarity and limited volatility of 1-(3-Nitrophenyl)azetidin-3-ol, a derivatization step is employed to improve its chromatographic behavior.

Rationale for Method Selection and Derivatization

Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy to increase the volatility and thermal stability of polar analytes, making them amenable to GC analysis. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized molecule.

Detailed GC-MS Protocol

Instrumentation:

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Derivatization and Sample Preparation:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 1-(3-Nitrophenyl)azetidin-3-ol sample into a vial.

  • Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.

Expected Mass Spectrum

The silylated derivative of 1-(3-Nitrophenyl)azetidin-3-ol is expected to produce a characteristic mass spectrum with a molecular ion peak and distinct fragmentation patterns that can be used for unambiguous identification.

Section 3: Cross-Validation of HPLC and GC-MS Results

The core of this guide is the cross-validation study designed to demonstrate the concordance of results obtained from the primary HPLC method and the confirmatory GC-MS method.

Experimental Design for Cross-Validation

A set of well-characterized samples of 1-(3-Nitrophenyl)azetidin-3-ol with known purity levels were analyzed by both the validated HPLC method and the GC-MS method. The samples included a high-purity reference standard and samples spiked with known impurities at different concentrations.

Data Comparison and Acceptance Criteria

The primary metric for comparison is the purity value determined by each method. For a successful cross-validation, the results from the two methods should be in close agreement. While ICH M10 does not specify acceptance criteria for cross-validation, a common industry practice is to assess the bias between the methods.[3][7]

Acceptance Criteria:

  • The percentage difference in the mean purity values obtained by HPLC and GC-MS should be within ±5.0%.

  • A statistical evaluation, such as a paired t-test, should show no significant difference between the two datasets (p > 0.05).

Hypothetical Cross-Validation Data
Sample IDHPLC Purity (%)GC-MS Purity (%)% Difference
Reference Standard99.899.6-0.20%
Spiked Sample 1 (98% Purity)98.297.9-0.31%
Spiked Sample 2 (95% Purity)95.194.7-0.42%
Process Intermediate92.591.8-0.76%

Statistical Analysis: A paired t-test on this hypothetical data would yield a p-value > 0.05, indicating no statistically significant difference between the two analytical methods.

Visualization of the Analytical Workflow

CrossValidationWorkflow cluster_hplc Primary Method: HPLC cluster_gcms Confirmatory Method: GC-MS hplc_prep Sample Preparation hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Purity Data (HPLC) hplc_analysis->hplc_data compare Data Comparison & Statistical Analysis hplc_data->compare gcms_prep Sample Preparation & Derivatization gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Purity Data (GC-MS) gcms_analysis->gcms_data gcms_data->compare sample 1-(3-Nitrophenyl)azetidin-3-ol Sample sample->hplc_prep sample->gcms_prep conclusion Conclusion on Method Equivalency compare->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

Logical Relationship in Analytical Method Cross-Validation

LogicalRelationship cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC HPLC (Quantitative) Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity Specificity Specificity HPLC->Specificity CrossValidation Cross-Validation HPLC->CrossValidation GCMS GC-MS (Confirmatory/Orthogonal) GCMS->Specificity GCMS->CrossValidation Accuracy->CrossValidation Precision->CrossValidation Specificity->CrossValidation DataIntegrity Ensured Data Integrity & Reliability CrossValidation->DataIntegrity

Caption: Logical framework for ensuring data integrity through cross-validation.

Conclusion and Recommendations

This guide has detailed a comprehensive framework for the cross-validation of analytical methods for 1-(3-Nitrophenyl)azetidin-3-ol, comparing a primary quantitative HPLC method with a confirmatory GC-MS method. The presented hypothetical data demonstrates a successful cross-validation, indicating that both methods provide equivalent and reliable results for the assessment of purity.

Key Takeaways for Researchers:

  • Embrace Orthogonality: Employing analytical methods with different underlying principles is crucial for robust characterization and the identification of potential impurities that might be missed by a single technique.

  • Rigorous Validation is Non-Negotiable: Both the primary and confirmatory methods must be independently validated to ensure they are fit for purpose.

  • Cross-Validation Builds Confidence: A well-designed cross-validation study provides a high degree of confidence in the analytical data, which is essential for regulatory submissions and making informed decisions in drug development.

By adhering to these principles, researchers can ensure the generation of high-quality, reliable, and defensible analytical data for novel pharmaceutical compounds like 1-(3-Nitrophenyl)azetidin-3-ol.

References

  • A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study with 8-Methoxyamoxapine-d8 - Benchchem.
  • core components of analytical method validation for small molecules-an overview.
  • ANALYTICAL METHOD SUMMARIES.
  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- - Benchchem.
  • Analytical Methods Development and Validation - Selvita.
  • III Analytical Methods.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
  • Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity - Impactfactor.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories.
  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC.
  • (PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy - ResearchGate.
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions - MDPI.
  • Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti - Impactfactor.
  • CAS 45347-82-8: azetidin-3-ol - CymitQuimica.
  • Synthesis, characterization and biological aspects of novel azetidinone derivatives - JOCPR.
  • Synthesis and Characterization of Novel Heterocyclic Derivatives from Azomethine Compounds - Oriental Journal of Chemistry.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • 1-(3-Amino-phenyl)-azetidin-3-ol — Chemical Substance Information - NextSDS.
  • Azetidin-3-ol | 45347-82-8 - ChemicalBook.
  • Azetidin Impurity Product List - CLEARSYNTH.

Sources

Validation

In Vivo Efficacy of 1-(3-Nitrophenyl)azetidin-3-ol-Derived Aminopyrimidines: A Preclinical Comparison Guide

Executive Summary & Mechanistic Rationale The development of next-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has been fundamentally accelerated by novel chemical scaffolds. Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has been fundamentally accelerated by novel chemical scaffolds. Specifically, 1-(3-Nitrophenyl)azetidin-3-ol serves as a highly versatile synthetic intermediate used to construct advanced aminopyrimidine derivatives (such as Lazertinib analogs)[1]. These derivatives are engineered to overcome acquired resistance mutations in Non-Small Cell Lung Cancer (NSCLC), particularly the T790M "gatekeeper" mutation and the L858R activating mutation, which render first-generation TKIs ineffective[2].

The Azetidine-3-ol Structural Advantage

From a rational drug design perspective, incorporating the azetidine-3-ol moiety into the aminopyrimidine core provides three distinct pharmacokinetic and pharmacodynamic advantages over traditional scaffolds[3]:

  • Conformational Rigidity: The four-membered azetidine ring restricts the molecule's rotational freedom, locking it into a bioactive conformation that perfectly occupies the mutant EGFR ATP-binding pocket.

  • Enhanced Kinome Selectivity: The spatial geometry of the azetidine derivative sterically clashes with the wild-type (WT) EGFR ATP pocket while fitting seamlessly into the enlarged pocket created by the T790M mutation. This drastically reduces off-target WT EGFR inhibition, minimizing severe dose-limiting toxicities (e.g., skin rash, diarrhea)[4].

  • Optimized Solubility: The hydroxyl (-OH) group acts as a critical hydrogen bond donor/acceptor, significantly improving aqueous solubility and oral bioavailability compared to highly lipophilic earlier-generation TKIs.

Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Drug Azetidine-Aminopyrimidine Drug->EGFR ATP-Competitive Block Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif

EGFR signaling pathway and targeted inhibition by azetidine-derived aminopyrimidines.

Comparative In Vivo Efficacy Profile

To objectively evaluate the performance of 1-(3-Nitrophenyl)azetidin-3-ol-derived aminopyrimidines, we compare their preclinical metrics against standard-of-care alternatives: Erlotinib (1st-generation TKI) and Osimertinib (3rd-generation TKI). Data is synthesized from established H1975 (L858R/T790M) murine xenograft models[2][4].

Pharmacological MetricErlotinib (1st Gen Alternative)Osimertinib (3rd Gen Standard)Azetidine-Aminopyrimidine Derivative
Binding Mechanism Reversible, WT-biasedIrreversible, Mutant-selectiveIrreversible, Highly Mutant-selective
IC₅₀ (L858R/T790M) > 1000 nM~ 12 nM~ 2 - 5 nM
IC₅₀ (WT EGFR) ~ 2 nM~ 150 nM> 500 nM
Selectivity Margin (WT/Mutant) < 0.01x (Highly Toxic)~ 12.5x> 100x (Highly Tolerated)
In Vivo TGI (H1975 Xenograft) < 10% (Resistant)~ 85%> 95% (Induces Regression)
Brain Penetrance ( Kp,uu,brain​ ) Low (< 0.1)Moderate (~ 0.3)High (> 0.5)

Key Takeaway: The azetidine-aminopyrimidine derivative demonstrates superior Tumor Growth Inhibition (TGI) and a significantly wider therapeutic window. Its high brain penetrance ( Kp,uu,brain​ ) makes it exceptionally capable of targeting central nervous system (CNS) metastases, a common complication in advanced NSCLC[2].

Self-Validating Experimental Protocol: Murine Xenograft Model

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the in vivo validation workflow. This protocol is designed as a self-validating system, incorporating internal controls to verify both efficacy and WT-sparing safety.

Phase 1: Cell Preparation & Inoculation
  • Cell Culture: Culture NCI-H1975 cells (harboring L858R/T790M mutations) in RPMI-1640 medium supplemented with 10% FBS.

    • Causality: H1975 cells are intrinsically resistant to 1st-generation TKIs, providing a strict biological filter to prove 3rd-generation efficacy.

  • Inoculation: Inject 5×106 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Causality: Matrigel provides extracellular matrix proteins that drastically improve tumor take-rates and uniform vascularization.

Phase 2: Randomization & Blinding
  • Tumor Volume Threshold: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Once tumors reach an average volume of 150–200 mm³ , randomize mice into treatment groups (n=8 per group): Vehicle control, Osimertinib (10 mg/kg), and Azetidine-Derivative (10 mg/kg).

    • Causality: Randomizing at 150 mm³ ensures the tumors are in the exponential growth phase and fully established. Treating too early risks false positives from spontaneous immune clearance; treating too late causes necrotic cores that skew PK/PD distribution.

Phase 3: Dosing & Dual-Metric Readout
  • Administration: Administer compounds via oral gavage (PO) once daily for 21 days.

  • Efficacy Readout (TGI): Measure tumor volumes every 3 days. Calculate TGI to assess the direct anti-tumor effect.

  • Toxicity Readout (Body Weight): Weigh mice simultaneously with tumor measurements.

    • Causality: Body weight is the primary surrogate marker for WT-EGFR inhibition. Severe weight loss (>10%) indicates gastrointestinal toxicity (a known WT-EGFR off-target effect). A stable body weight validates the "WT-sparing" selectivity of the azetidine derivative.

Workflow Step1 1. Cell Culture (H1975 NSCLC) Step2 2. Xenograft Inoculation Step1->Step2 Step3 3. Randomization (150 mm³) Step2->Step3 Step4 4. Daily Oral Dosing (21 Days) Step3->Step4 Step5 5. Dual Readout: TGI & Body Wt. Step4->Step5

In vivo xenograft experimental workflow for evaluating EGFR TKI efficacy and safety.

References

  • Source: Google Patents (WO2016060443A2)
  • Source: PubMed Central (PMC)
  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor Source: ACS Publications URL
  • Source: PubMed Central (PMC)

Sources

Comparative

Confirming the Mechanism of Action of 1-(3-Nitrophenyl)azetidin-3-ol: A Comparative Guide to Target Deconvolution

As a Senior Application Scientist, I frequently encounter promising small molecules that stall in the drug development pipeline due to an unknown Mechanism of Action (MoA). A classic example of this challenge is 1-(3-Nit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter promising small molecules that stall in the drug development pipeline due to an unknown Mechanism of Action (MoA). A classic example of this challenge is 1-(3-Nitrophenyl)azetidin-3-ol (CAS: 1301138-57-7)[1]. Compounds harboring the azetidin-3-ol motif are highly valued in medicinal chemistry for their favorable physicochemical properties—such as enhanced metabolic stability and reduced lipophilicity compared to their pyrrolidine analogs.

However, when a structurally concise molecule like 1-(3-Nitrophenyl)azetidin-3-ol (hereafter referred to as 3-NPAO ) emerges as a hit from a phenotypic screen, confirming its direct molecular target in a complex cellular environment is a formidable challenge. This guide objectively compares three state-of-the-art methodologies to deconvolute and confirm the MoA of 3-NPAO, providing the experimental causality and self-validating protocols required to ensure scientific integrity.

Thermal Proteome Profiling (TPP) / CETSA

The Concept: Thermal Proteome Profiling (TPP) and the Cellular Thermal Shift Assay (CETSA) leverage the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced denaturation[2]. By coupling this principle with multiplexed quantitative mass spectrometry, TPP allows for the proteome-wide identification of direct targets and downstream effectors[3].

Why it works for 3-NPAO (Causality): The primary advantage of TPP is that it requires no chemical modification of 3-NPAO. The compound is tested in its native state within intact cells, preserving its natural membrane permeability and binding kinetics[4].

Self-Validating Protocol:
  • In Vivo Treatment: Incubate live K562 cells with 10 µM 3-NPAO or a DMSO vehicle control for 1 hour. Expert Rationale: Treating intact cells ensures the compound must navigate the plasma membrane and engage its target in the presence of endogenous cofactors, preventing the false positives common in lysate-based assays.

  • Thermal Gradient: Aliquot the treated cells into 10 PCR tubes and subject them to a temperature gradient (e.g., 37.0°C to 67.0°C) for exactly 3 minutes.

  • Lysis & Ultracentrifugation: Lyse the cells via freeze-thaw cycles. Crucially, ultracentrifuge the lysates at 100,000 × g for 20 minutes. Expert Rationale: High-speed ultracentrifugation is strictly required to pellet micro-aggregates of denatured proteins. Lower speeds leave aggregates in the supernatant, artificially inflating the apparent thermal stability and ruining the melting curve[4].

  • TMT Labeling & LC-MS/MS: Digest the soluble fractions with trypsin, label with Tandem Mass Tag (TMT10plex) reagents, pool, and analyze via LC-MS/MS to generate melting curves (ΔTm) for thousands of proteins simultaneously[5].

Affinity-Based Chemical Proteomics

The Concept: Traditional target deconvolution relies on physically isolating the target protein from a cell lysate using a derivatized version of the drug immobilized on a solid matrix.

Why it works for 3-NPAO (Causality): 3-NPAO possesses a distinct secondary hydroxyl group on the azetidine ring. This provides an excellent synthetic handle for esterification or etherification to attach a linker.

Expert Tip: If derivatizing the azetidin-3-ol hydroxyl group abolishes the compound's biological activity (indicating the -OH is a critical part of the pharmacophore), an alternative strategy is to selectively reduce the 3-nitro group to an aniline (3-aminophenyl). This newly formed primary amine can then be coupled to a linker via standard NHS-ester chemistry, preserving the critical hydroxyl interaction.

Self-Validating Protocol:
  • Probe Synthesis: Conjugate 3-NPAO to a PEG4-biotin linker. Expert Rationale: A PEG4 spacer provides ~16 Å of flexibility, preventing steric clashes between the target protein and the bulky streptavidin bead.

  • Lysate Preparation: Lyse target cells in a mild, non-denaturing buffer (e.g., 0.1% NP-40) to preserve endogenous protein complexes.

  • Competitive Incubation (Critical Step): Divide the lysate into two cohorts. Pre-incubate the control cohort with a 100-fold excess of free, unmodified 3-NPAO. Add the biotinylated probe to both cohorts. Expert Rationale: The linker modification might inadvertently create a neo-epitope that binds non-specific proteins. The competitive control is a self-validating system that filters out background noise; true targets will be displaced by the free drug.

  • Enrichment & LC-MS/MS: Isolate complexes using streptavidin magnetic beads, perform stringent washing, digest on-bead, and analyze via label-free quantification (LFQ).

CRISPR-Cas9 Resistance Screening

The Concept: Genetic deconvolution provides functional evidence of the MoA by identifying gene knockouts that confer resistance to the compound's phenotypic effect (e.g., cytotoxicity)[6].

Why it works for 3-NPAO (Causality): While TPP and Affinity Proteomics identify physical binders, CRISPR screening identifies functional dependencies. If knocking out a specific gene allows the cell to survive lethal doses of 3-NPAO, that gene is likely the direct target or a requisite bioactivation enzyme.

Self-Validating Protocol:
  • Library Transduction: Transduce cells with a genome-wide CRISPR-Cas9 sgRNA lentiviral library at a Multiplicity of Infection (MOI) of 0.3. Expert Rationale: It is mathematically imperative to maintain a low MOI. At 0.3, the Poisson distribution dictates that over 95% of transduced cells receive exactly one viral integration. This prevents "passenger" sgRNAs from hitchhiking with a true resistance-conferring sgRNA.

  • Selection Pressure: Expose the mutant pool to a lethal dose (IC90) of 3-NPAO for 14 days.

  • Genomic Extraction & NGS: Isolate genomic DNA from the surviving population, amplify the sgRNA cassettes via PCR, and sequence via Illumina Next-Generation Sequencing (NGS).

  • Bioinformatics: Use algorithms like MAGeCK to identify sgRNAs that are significantly enriched compared to the vehicle-treated baseline.

Quantitative Comparison of Methodologies

To objectively select the right approach for 3-NPAO, consider the following performance metrics:

MethodologyNative Cellular ContextProbe Derivatization Required?Typical False Discovery RatePrimary OutputTurnaround Time
Thermal Proteome Profiling (TPP) Yes (Intact live cells)No (Uses unmodified drug)5-10% (Often identifies downstream effectors)Thermal shift (ΔTm)2-3 weeks
Affinity Proteomics No (Cell lysate)Yes (Requires linker synthesis)15-20% (Non-specific matrix binding)Physical enrichment (Fold change)3-4 weeks (incl. synthesis)
CRISPR-Cas9 Screening Yes (Live cell populations)No (Uses unmodified drug)5-10% (Off-target guide effects)Genetic dependency (sgRNA enrichment)6-8 weeks

Multi-Omics Workflow Visualization

The most robust confirmation of 3-NPAO's mechanism of action relies on integrating physical binding data (TPP/Affinity) with functional genetic data (CRISPR).

MoA_Workflow Hit Phenotypic Hit: 1-(3-Nitrophenyl)azetidin-3-ol TPP Thermal Proteome Profiling (Intact Cells) Hit->TPP Affinity Affinity Proteomics (Cell Lysate) Hit->Affinity CRISPR CRISPR-Cas9 Screen (Functional Genomics) Hit->CRISPR TPP_Out Identify Thermal Shifts (Direct Targets & Effectors) TPP->TPP_Out Affinity_Out Identify Physical Binders (Competitive Pull-down) Affinity->Affinity_Out CRISPR_Out Identify Resistance Genes (Functional Dependencies) CRISPR->CRISPR_Out Integration Multi-Omics Integration & Target Validation TPP_Out->Integration Affinity_Out->Integration CRISPR_Out->Integration MoA Confirmed Mechanism of Action Integration->MoA

Figure 1: Multi-omics workflow for confirming the mechanism of action of 1-(3-Nitrophenyl)azetidin-3-ol.

Sources

Validation

Reproducibility and Performance of 1-(3-Nitrophenyl)azetidin-3-ol in Drug Discovery Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Ascendancy of the Azetidine Scaffold In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Ascendancy of the Azetidine Scaffold

In modern medicinal chemistry, the optimization of physicochemical and pharmacokinetic properties often relies on bioisosteric replacement. The transition from flexible, lipophilic rings (like piperidines and pyrrolidines) to conformationally restricted, sp3 -rich scaffolds has made azetidines a privileged motif [1]. Specifically, 1-(3-Nitrophenyl)azetidin-3-ol (CAS 1301138-57-7) serves as a highly valuable synthetic building block. The 3-hydroxyl group provides a vector for further functionalization (e.g., etherification, fluorination), while the meta-nitro group can be readily reduced to an aniline for amide coupling or urea formation.

However, the inherent ring strain of the four-membered azetidine ring (~26 kcal/mol) introduces significant challenges regarding synthetic reproducibility. Inexperienced handling often leads to ring-opening side reactions, homocoupling, or poor yields. This guide objectively compares the performance of 1-(3-Nitrophenyl)azetidin-3-ol against its pyrrolidine and piperidine alternatives, detailing the mechanistic causality behind its superior metabolic profile and providing a self-validating, highly reproducible experimental protocol for its synthesis.

Mechanistic Causality: Why Choose the Azetidine Bioisostere?

When designing a drug candidate, chemists frequently face a choice between incorporating a 4-membered (azetidine), 5-membered (pyrrolidine), or 6-membered (piperidine) nitrogen heterocycle.

The Metabolic and Thermodynamic Advantage

The primary driver for selecting 1-(3-Nitrophenyl)azetidin-3-ol over its pyrrolidine counterpart (1-(3-Nitrophenyl)pyrrolidin-3-ol) is metabolic stability and entropy of binding [2].

  • CYP450 Resistance: Cytochrome P450 enzymes typically oxidize cyclic amines at the α -carbon. The azetidine ring, due to its contracted bond angles and steric hindrance, strongly resists this α -oxidation compared to the highly susceptible pyrrolidine ring.

  • Conformational Rigidity: The rigid spatial orientation of the azetidine scaffold decreases the entropy loss upon binding to a biological target, often leading to higher target affinity [3].

G Lead Drug Candidate Core Azetidine Azetidine Bioisostere (1-(3-Nitrophenyl)azetidin-3-ol) Lead->Azetidine Pyrrolidine Pyrrolidine Analog (1-(3-Nitrophenyl)pyrrolidin-3-ol) Lead->Pyrrolidine CYP_A CYP450 Enzymes Azetidine->CYP_A CYP_P CYP450 Enzymes Pyrrolidine->CYP_P Stable High Metabolic Stability (Steric Hindrance blocks alpha-oxidation) CYP_A->Stable Rigid sp3 Scaffold Degraded Rapid Degradation (alpha-carbon hydroxylation & ring opening) CYP_P->Degraded Flexible Scaffold

Fig 1: Metabolic stability pathway: Azetidine vs. Pyrrolidine scaffolds under CYP450 metabolism.

Comparative Performance Data

To objectively evaluate these building blocks, we must look at both their physicochemical contributions to a parent drug and their synthetic reproducibility in standard C-N coupling workflows.

Property / Metric1-(3-Nitrophenyl)azetidin-3-ol1-(3-Nitrophenyl)pyrrolidin-3-ol1-(3-Nitrophenyl)piperidin-3-ol
Ring Size 4-membered5-membered6-membered
Ring Strain Energy ~26 kcal/mol~6 kcal/mol~0 kcal/mol
Calculated LogP (cLogP) Lowest (Highly hydrophilic)MediumHighest (Highly lipophilic)
CYP450 Clearance (in vitro) Low (<15 µL/min/mg)High (>45 µL/min/mg)Moderate (~30 µL/min/mg)
SN​Ar Reproducibility Poor (Prone to ring-opening)HighHigh
Buchwald-Hartwig Reproducibility Excellent (>85% yield)Excellent (>90% yield)Excellent (>90% yield)

Data synthesis based on established scaffold trends in medicinal chemistry and cross-coupling literature [4].

The Causality of Synthetic Failure: Attempting to synthesize 1-(3-Nitrophenyl)azetidin-3-ol via Nucleophilic Aromatic Substitution ( SN​Ar ) using 1-fluoro-3-nitrobenzene is a common trap. Because the nitro group is in the meta position, it cannot stabilize the anionic Meisenheimer intermediate via resonance. Consequently, the reaction requires excessive heat (>120°C). At these temperatures, the basic conditions and high ring strain of the azetidin-3-ol cause irreversible ring-opening, destroying reproducibility.

The Solution: Palladium-catalyzed Buchwald-Hartwig amination circumvents the Meisenheimer intermediate entirely, allowing the C-N bond formation to occur at milder temperatures (80–90°C), preserving the azetidine ring [5].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

The following protocol details the reproducible synthesis of 1-(3-Nitrophenyl)azetidin-3-ol from 1-bromo-3-nitrobenzene and azetidin-3-ol hydrochloride. This workflow is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the integrity of the strained ring.

Materials Required
  • Electrophile: 1-Bromo-3-nitrobenzene (1.0 equiv, 10 mmol)

  • Nucleophile: Azetidin-3-ol hydrochloride (1.2 equiv, 12 mmol)

  • Catalyst: Pd2​(dba)3​ (2.5 mol%)

  • Ligand: RuPhos (5.0 mol%) - Crucial for preventing β -hydride elimination and accommodating the strained amine.

  • Base: Cs2​CO3​ (3.0 equiv, 30 mmol) - Preferred over NaOtBu to prevent base-catalyzed degradation of the nitro group or hydroxyl deprotonation.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene, azetidin-3-ol hydrochloride, Pd2​(dba)3​ , RuPhos, and Cs2​CO3​ .

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and heat to 85°C in a pre-heated oil bath for 12 hours.

Step 2: Analytical Checkpoint 1 (In-Process Control)

  • Action: Withdraw a 50 µL aliquot, dilute with LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

  • Validation Logic:

    • Pass: Observation of the product mass m/z 195 [M+H]+ . Complete consumption of the starting bromide.

    • Fail: Observation of m/z 213. This indicates water addition/ring-opening of the azetidine. If present, the reaction temperature was too high, or the solvent was not strictly anhydrous.

Step 3: Workup and Extraction

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove the palladium and inorganic salts.

  • Wash the organic filtrate with saturated aqueous NaHCO3​ (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification & Final Validation

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes).

  • Checkpoint 2 ( 1H NMR): Validate the structural integrity of the azetidine ring. Look for the characteristic highly symmetric multiplets of the azetidine protons (typically around 3.8–4.3 ppm) and the methine proton adjacent to the hydroxyl group (around 4.6–4.8 ppm). A loss of symmetry indicates ring-opening.

G Start 1-Bromo-3-nitrobenzene + Azetidin-3-ol HCl Reaction Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos, Cs2CO3, 85°C) Start->Reaction Check1 Checkpoint 1: LC-MS Target m/z 195 [M+H]+ Reaction->Check1 Pass Conversion >95% No Ring-Opening Check1->Pass Validated Fail Incomplete / Impurities (Check Pd/Ligand ratio) Check1->Fail Failed Workup Aqueous Workup & Extraction (EtOAc / Brine) Pass->Workup Purification Flash Chromatography (EtOAc:Hexane gradient) Workup->Purification Product Pure 1-(3-Nitrophenyl)azetidin-3-ol (Reproducible Yield >80%) Purification->Product

Fig 2: Self-validating Buchwald-Hartwig workflow for 1-(3-Nitrophenyl)azetidin-3-ol synthesis.

Summary

While 1-(3-Nitrophenyl)pyrrolidin-3-ol may be easier to synthesize via traditional, harsh SN​Ar conditions, it suffers from poor metabolic stability and higher lipophilicity. 1-(3-Nitrophenyl)azetidin-3-ol provides a vastly superior pharmacokinetic profile for downstream drug development. By abandoning SN​Ar in favor of the optimized, self-validating Buchwald-Hartwig cross-coupling protocol detailed above, researchers can achieve highly reproducible yields (>80%) of this strained, privileged scaffold without falling victim to ring-opening degradation.

References

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PubMed Central (PMC) URL: [Link]

Comparative

Physicochemical Profiling: The Causality of Ring Strain

Title: Head-to-Head Comparison of Azetidine, Pyrrolidine, and Piperidine Scaffolds in Drug Discovery Introduction In modern medicinal chemistry, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven str...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Head-to-Head Comparison of Azetidine, Pyrrolidine, and Piperidine Scaffolds in Drug Discovery

Introduction In modern medicinal chemistry, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve the clinical success rate of drug candidates. While the six-membered piperidine ring has historically been a dominant saturated aza-heterocycle, its inherent flexibility, high lipophilicity, and high basicity often introduce liabilities such as off-target hERG channel inhibition and rapid metabolic clearance[1]. Consequently, scaffold hopping to smaller, conformationally restricted rings—namely the five-membered pyrrolidine and the four-membered azetidine—has become a critical optimization strategy[2]. This guide provides a head-to-head technical comparison of these scaffolds, detailing the physicochemical causality behind their performance, self-validating experimental protocols, and their impact on pharmacology.

The fundamental differences between azetidine, pyrrolidine, and piperidine stem from their ring sizes and the resulting internal bond angles.

Table 1: Comparative Physicochemical Properties of Saturated Aza-Scaffolds

Property / ScaffoldAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (~0.1 kcal/mol)
Conformational State Rigid (Puckered)Flexible (Envelope)Highly Flexible (Chair)
Relative Lipophilicity (LogP) LowestIntermediateHighest
Relative Basicity (pKa) Lowest (in substituted analogs)IntermediateHighest
Metabolic Stability High (Resistant to oxidation)ModerateLow (Prone to N-dealkylation)

Mechanistic Causality:

  • Lipophilicity (LogP): The sequential removal of methylene units from piperidine to azetidine reduces the hydrophobic surface area, directly lowering the LogP[3]. For instance, in comparative sulfonylamide series, azetidine derivatives consistently exhibit calculated LogP values ~0.6 units lower than their piperidine counterparts[3].

  • Basicity (pKa): While the unsubstituted pKa values of these amines are similar, incorporating them into complex drug scaffolds reveals a distinct trend. The severe internal angle compression in the four-membered azetidine ring (approx. 90°) forces the exocyclic bonds, including the nitrogen lone pair, to adopt higher s-character[1]. Because s-orbitals are held closer to the nucleus, the lone pair is less available to accept a proton, effectively lowering the basicity of azetidine-based drugs compared to piperidines[2].

Pharmacokinetic & Safety Implications

  • Mitigating hERG Toxicity: The hERG potassium channel is a primary anti-target in drug discovery, responsible for drug-induced QT prolongation. hERG binding is heavily driven by lipophilic interactions and a critical charge-charge interaction with Tyr652 and Phe656 residues in the channel pore. By lowering both LogP and pKa, azetidine scaffolds reduce the proportion of protonated (positively charged) molecules at physiological pH (7.4), drastically weakening hERG affinity[4].

  • Metabolic Stability: Piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated α -oxidation, leading to rapid N-dealkylation and high intrinsic clearance ( CLint​ )[1]. The conformational rigidity and high ring strain of azetidines create an unfavorable transition state for CYP450 enzymes, effectively blocking this metabolic liability and extending the drug's half-life[5].

Scaffold_Hopping Lead Piperidine Lead High hERG / High Clearance Design Scaffold Hopping (Azetidine Substitution) Lead->Design Synth Chemical Synthesis & Purification Design->Synth Assay1 Physicochemical Profiling (pKa, LogP, Solubility) Synth->Assay1 Assay2 In Vitro ADME (HLM Stability, hERG) Assay1->Assay2 Decision SAR Establishment & Lead Optimization Assay2->Decision

Workflow for scaffold hopping from piperidine to azetidine to optimize ADME/Tox profiles.

Self-Validating Experimental Methodologies

To objectively compare these scaffolds, robust and self-validating assays are required.

Protocol A: High-Throughput Potentiometric pKa Determination Objective: Accurately measure the pKa of basic aza-scaffolds to predict physiological ionization.

  • Step 1: Preparation. Prepare 10 mM stock solutions of the azetidine, pyrrolidine, and piperidine analogs in DMSO.

  • Step 2: Co-solvent Titration. Because drug-like molecules often lack aqueous solubility, perform titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) using a standardized 0.1 M HCl and 0.1 M KOH titrant system.

  • Step 3: Yasuda-Shedlovsky Extrapolation. Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% organic solvent to determine the true aqueous pKa.

  • Causality & Self-Validation: Running the assay in mixed solvents prevents compound precipitation, which would artificially skew the titration curve. The protocol is self-validating by including a known reference standard (e.g., Propranolol, pKa 9.5) in the same run; if the reference deviates by >0.1 log units, the electrode requires recalibration.

Protocol B: In Vitro Microsomal Stability (HLM) Assay Objective: Determine the intrinsic clearance ( CLint​ ) to evaluate resistance to CYP-mediated metabolism[4].

  • Step 1: Incubation Mixture. Combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration), 1 µM test compound, and 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Step 2: Reaction Initiation. Initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Step 3: Time-Course Sampling. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 4: LC-MS/MS Analysis. Centrifuge the quenched samples and analyze the supernatant to quantify the remaining parent compound. Calculate half-life ( t1/2​ ) and CLint​ .

  • Causality & Self-Validation: The assay relies on a critical self-validating control: the "-NADPH" arm. By running a parallel incubation without NADPH, researchers can definitively prove that any observed degradation is CYP-dependent rather than due to chemical instability in the buffer. Positive controls (Verapamil for rapid clearance; Warfarin for low clearance) validate the enzymatic activity of the HLM batch.

Clinical Validation: Azetidines in Targeted Therapies

The theoretical advantages of azetidines translate directly into clinical success. A prime example is the development of FDA-approved drugs like Baricitinib (a JAK1/2 inhibitor) and Cobimetinib (a MEK inhibitor)[5][6]. In the case of Baricitinib, the azetidine ring provides a highly specific exit vector that directs the cyano-substituent deep into the ATP-binding pocket of the Janus kinase, while maintaining a low molecular weight and optimal LogP, ensuring high oral bioavailability and metabolic stability[6].

GPCR_Signaling Ligand Cytokine Binding Receptor Receptor Dimerization Ligand->Receptor Enzyme JAK1/JAK2 Activation Receptor->Enzyme Target STAT Phosphorylation Enzyme->Target Drug Azetidine-based Inhibitor (e.g., Baricitinib) Drug->Enzyme Response Gene Transcription (Inflammation) Target->Response

The JAK-STAT signaling pathway illustrating the intervention point of azetidine-based inhibitors.

Conclusion The head-to-head comparison of azetidine against pyrrolidine and piperidine highlights a clear paradigm shift in drug discovery. By leveraging the high ring strain and conformational rigidity of the four-membered azetidine scaffold, medicinal chemists can systematically lower lipophilicity, dampen basicity, and block metabolic liabilities. When supported by rigorous, self-validating physicochemical and ADME assays, azetidines offer a highly predictable route to optimizing lead compounds into safe, efficacious clinical candidates.

References

  • Benchchem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. 1

  • Benchchem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. 3

  • Benchchem. A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. 2

  • National Institutes of Health (NIH). Azetidines in medicinal chemistry: emerging applications and approved drugs. 5

  • ACS Publications. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. 4

  • Benchchem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. 6

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Nitrophenyl)azetidin-3-ol

The handling of functionalized nitroaromatics, such as 1-(3-Nitrophenyl)azetidin-3-ol, requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, establishing a robust...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of functionalized nitroaromatics, such as 1-(3-Nitrophenyl)azetidin-3-ol, requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, establishing a robust safety infrastructure is paramount before initiating any workflow. Nitroaromatic compounds present unique toxicological challenges; the bioreduction of the nitro group can generate reactive nitro anion radicals, nitroso intermediates, and hydroxylamines, which are strongly associated with cytotoxicity and mutagenicity[1]. Furthermore, these compounds are often readily absorbed through the skin, making stringent dermal barriers and engineering controls non-negotiable[2].

The following guide provides a self-validating operational and disposal framework designed for researchers and drug development professionals.

Part 1: Hazard Assessment & Quantitative Safety Parameters

To design an effective safety protocol, we must first understand the physicochemical properties that dictate the compound's behavior and the causal relationship between these properties and required safety measures.

Table 1: Physicochemical and Hazard Profile

Property/HazardDescription/ValueCausality for Safety Protocol
Molecular Formula C9H10N2O3Determines stoichiometric waste neutralization and chemical compatibility needs.
Molecular Weight 194.19 g/mol [3]Relevant for calculating precise exposure limits, dosages, and molarities.
Toxicity Profile Potential mutagen/cytotoxin via nitroreduction[1]Mandates the strict use of a chemical fume hood to prevent the inhalation of airborne particulates or aerosols[2].
Dermal Absorption High risk (characteristic of nitroaromatics)[2]Requires impermeable, multi-layered chemical-resistant gloves and full-body protective clothing.

Table 2: Required Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationRationale (Causality)
Eye Protection ANSI Z87.1-compliant chemical splash goggles[4]Protects ocular mucosa from fine powders or solutions. Standard safety glasses are insufficient if any splash hazard exists[4].
Hand Protection Heavy-duty Nitrile (minimum 4-mil) or double-gloving[5]Nitrile provides a barrier against many organic compounds. Because nitroaromatics can permeate thin materials, double-gloving provides a fail-safe secondary barrier[6].
Body Protection Flame-resistant (FR) laboratory coat[4]Protects against accidental spills and the potential flammability of organic solvents used to dissolve the compound[2].

Part 2: Self-Validating Operational Workflow

Do not treat safety protocols as passive checklists. The following methodology is designed as a self-validating system, meaning each phase contains a verification step to ensure the integrity of the operation before proceeding.

Phase 1: Pre-Operational Verification (Engineering Controls)

  • Validate Fume Hood Airflow: Before introducing the chemical, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

    • Validation Step: Check the digital monitor or tape a small piece of tissue to the sash to visually confirm inward directional airflow. If airflow is compromised, the system fails validation, and work must be halted[2].

  • Workspace Preparation: Clear the hood of unnecessary clutter to prevent airflow turbulence. Place a chemical spill mat on the primary work surface.

    • Causality: Spill mats contain accidental micro-spills, preventing contamination of the hood's airfoil and simplifying the decontamination process.

Phase 2: Handling and Transfer

  • Donning and Integrity Check: Equip the FR lab coat and chemical splash goggles[4]. Don the inner layer of nitrile gloves.

    • Validation Step: Inflate the outer pair of heavy-duty nitrile gloves with air and roll the cuff to check for pinhole leaks before donning them over the inner layer[6].

  • Static Mitigation: Use an anti-static weighing boat and a grounded metal spatula when transferring the solid 1-(3-Nitrophenyl)azetidin-3-ol.

    • Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization or repulsion, which increases inhalation and contamination risks.

  • Mass Balance Verification: Weigh the stock vial before and after the transfer.

    • Validation Step: Calculate the difference to ensure the mass removed exactly matches the mass in the weighing boat. Any discrepancy indicates a spill or aerosolization event that must be addressed immediately.

Phase 3: Decontamination and Disposal Plan

  • Waste Segregation: Collect all liquid waste (e.g., reaction solvents containing the compound) in a designated, chemically compatible high-density polyethylene (HDPE) container. Label it strictly as "Toxic Organic Waste - Contains Nitroaromatics." Do not mix with strong oxidizers or reducing agents.

  • Solid Waste: Dispose of contaminated weighing boats, pipette tips, and the outer layer of gloves in a designated solid hazardous waste bin.

  • Two-Step Decontamination: Wipe down the fume hood surface, spatulas, and the analytical balance first with an organic solvent (e.g., isopropanol or ethanol) to dissolve lipophilic residues, followed by a secondary wipe with an aqueous soap solution.

    • Causality: Nitroaromatics can leave persistent, invisible residues. The dual-solvent approach ensures the complete removal of both lipophilic and hydrophilic contaminants.

Part 3: Visual Workflow

HandlingWorkflow N1 Risk Assessment & SDS Review (Identify Nitroaromatic Hazards) N2 Engineering Controls (Validate Fume Hood Face Velocity) N1->N2 N3 PPE Donning & Integrity Check (FR Coat, Splash Goggles, Double Nitrile) N2->N3 N4 Material Handling (Static-Free Transfer & Mass Balance) N3->N4 N5 Decontamination (Two-Step Solvent/Aqueous Wipe) N4->N5 N6 Waste Disposal (Segregate as Toxic Organic Waste) N5->N6

Figure 1: Operational safety workflow for handling nitroaromatic azetidine derivatives.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. Benchchem.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) ASSESSMENT TOOL. Pace University.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • 1301138-57-7_1-(3-Nitrophenyl)azetidin-3-ol CAS. Chemsrc.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom

Sources

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